molecular formula C4H10OS B052129 2-(Ethylthio)ethanol CAS No. 110-77-0

2-(Ethylthio)ethanol

Cat. No.: B052129
CAS No.: 110-77-0
M. Wt: 106.19 g/mol
InChI Key: LNRIEBFNWGMXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylthio)ethanol is a bifunctional organic compound of significant interest in synthetic and materials chemistry, characterized by the presence of both a thioether and a primary alcohol functional group. This structure renders it a valuable building block and precursor in organic synthesis, particularly for the construction of more complex heterocyclic systems and ligands for metal coordination chemistry. Its primary research applications include its use as a key intermediate in the synthesis of functionalized polymers and as a precursor for sulfoxide and sulfone derivatives, which are pivotal in medicinal chemistry and agrochemical research. The mechanism of action for this compound in various contexts often leverages the nucleophilicity of the sulfur atom and the reactivity of the hydroxyl group. For instance, it can act as a linker or spacer in the design of metal-organic frameworks (MOFs) and dendrimers, where its defined chain length and heteroatom presence can influence the material's electronic properties and host-guest interactions. In biochemical research, analogs and derivatives of this compound have been explored for their ability to modulate enzyme activity or serve as probes for studying protein-thiol interactions. Researchers value this compound for its utility in introducing the -SCH2CH2OH- moiety, which can impart specific solubility, coordination, or redox properties to a target molecule. This product is intended for research and manufacturing applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-2-6-4-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRIEBFNWGMXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059393
Record name Ethanol, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale straw-colored liquid; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Clear colourless to yellow liquid; Powerful meat-like aroma
Record name 2-(Ethylthio)ethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5256
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethyl 2-hydroxyethyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

184.5 °C, Boiling point at 28 mm Hg = 99 °C
Record name 2-(ETHYLTHIO)ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in ether, other org solvents, Soluble in ethanol, very sol in acetone, Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-(ETHYLTHIO)ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl 2-hydroxyethyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0166 at 20 °C/4 °C, 1.015-1.023 (20°)
Record name 2-(ETHYLTHIO)ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl 2-hydroxyethyl sulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1890/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.19 [mmHg]
Record name 2-(Ethylthio)ethanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5256
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Pale straw liquid

CAS No.

110-77-0
Record name 2-(Ethylthio)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethylthio)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(ETHYLTHIO)ETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(ethylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanol, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylthio)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.457
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(ETHYLTHIO)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6091RQ1378
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(ETHYLTHIO)ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-100 °C
Record name 2-(ETHYLTHIO)ETHANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5541
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylthio)ethanol (CAS No. 110-77-0)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding a Versatile Thioether Alcohol

2-(Ethylthio)ethanol, identified by CAS Number 110-77-0, is a bifunctional molecule possessing both a hydroxyl group and a thioether linkage.[1] This unique structure makes it a highly reactive and valuable intermediate in a multitude of organic synthesis applications, ranging from the production of life-saving pharmaceuticals to the formulation of industrial and agricultural products.[2][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis protocols, reactivity, applications, and critical safety considerations, designed to equip researchers and development professionals with the practical knowledge required to effectively and safely utilize this compound.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its application in experimental design, process scale-up, and safety assessments. This compound is a colorless to pale straw-colored liquid characterized by a pungent, unpleasant odor.[1][4] Its key properties are summarized below for rapid reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 110-77-0[1]
Molecular Formula C₄H₁₀OS[1][4][5]
Molecular Weight 106.18 g/mol [1][5]
IUPAC Name 2-(Ethylsulfanyl)ethanol[1]
Boiling Point 184-184.5 °C[1][6]
Melting Point -100 °C[1]
Density / Specific Gravity 1.012 - 1.020 g/cm³ at 20 °C[6][7][8]
Refractive Index 1.482 - 1.489 at 20 °C[1][8]
Flash Point > 230.00 °F (> 110 °C) (Combustible Liquid)[4][8]
Solubility Easily soluble in water (26% solubility) and organic solvents like ethanol and acetone.[1][6]
Vapor Density 3.66 (Air = 1.0)[7]

Spectroscopic data is crucial for identity confirmation and purity analysis. Comprehensive ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound are publicly available and indexed in databases such as the Hazardous Substances Data Bank (HSDB) and MassBank.[1]

Synthesis Pathway: Reaction of Ethyl Mercaptan and Ethylene Oxide

The primary industrial synthesis of this compound involves the base-catalyzed ring-opening of ethylene oxide with ethyl mercaptan. While chemically straightforward, this exothermic reaction presents significant process control challenges.

Mechanistic Considerations and Process Optimization

The reaction proceeds via a nucleophilic attack of the thiolate anion (formed by the deprotonation of ethyl mercaptan by a base) on one of the carbon atoms of the ethylene oxide ring.

  • Causality of Challenges : In the absence of a catalyst, the reaction is extremely slow. Applying high temperatures to accelerate the uncatalyzed reaction is counterproductive, leading to the formation of undesirable byproducts such as high-boiling polymers and diethyl sulfide, and can create a risk of an uncontrollable, explosive thermal runaway.

  • Catalytic Solutions : To achieve high yield and purity at controlled temperatures, catalysts are essential.

    • Ammonium Hydroxide : An effective promoter that significantly increases the reaction rate, allowing for lower operating temperatures (e.g., 150-200°F) and pressures, thereby minimizing byproduct formation.

    • Autocatalysis : It has been demonstrated that the reaction mixture itself, containing the this compound product, can act as a promoter.[9] This autocatalytic approach eliminates the need for an extrinsic catalyst, streamlining the process. The reaction is initiated in the presence of a pre-existing batch of the reaction mixture, which accelerates the conversion of fresh reactants.[9]

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_purification Purification R1 Ethyl Mercaptan Reactor Controlled Reactor (150-200°F, 40-100 psig) R1->Reactor R2 Ethylene Oxide R2->Reactor Cat Catalyst (e.g., NH4OH or product mixture) Cat->Reactor Distill Distillation Column Reactor->Distill Crude Product (contains product, unreacted starting materials, byproducts) Product Pure this compound (>95%) Distill->Product Purified Product

Caption: Generalized workflow for the synthesis of this compound.

Laboratory Scale Synthesis Protocol (Ammonium Hydroxide Catalysis)

This protocol is a representative example and must be performed with strict adherence to all institutional safety guidelines, particularly when handling toxic, flammable ethyl mercaptan and carcinogenic ethylene oxide.

  • Reactor Setup : Equip a pressure-rated stirred autoclave with inlets for reactants, a thermocouple, a pressure gauge, and a cooling system. Ensure the system is inerted with nitrogen.

  • Charging Reactants : Charge the autoclave with ethyl mercaptan. Add the catalyst, ammonium hydroxide (typically 2-10% by weight based on the ethyl mercaptan).

  • Initiating Reaction : Seal the reactor and begin stirring. Heat the mixture to the target temperature (e.g., 150°F).

  • Ethylene Oxide Addition : Slowly introduce ethylene oxide into the reactor below the liquid surface. The rate of addition must be carefully controlled to manage the exothermic reaction and maintain the target temperature and pressure (e.g., 45-100 psig).

  • Reaction Monitoring : Monitor the reaction progress by sampling and analyzing for the disappearance of ethylene oxide (e.g., via Gas Chromatography).

  • Workup and Purification : Once the reaction is complete, cool the reactor and vent any excess pressure. The crude reaction mixture is then transferred to a distillation apparatus for purification under reduced pressure to isolate the this compound product.

Chemical Reactivity and Applications

This compound's utility stems from its dual functionality. The hydroxyl group can undergo typical alcohol reactions (e.g., esterification, etherification), while the thioether is susceptible to oxidation. This makes it a versatile building block.

Key Industrial Applications
  • Pharmaceutical Synthesis : It serves as a critical intermediate in the production of certain Active Pharmaceutical Ingredients (APIs).[2][3] Its most notable role is in the synthesis pathway of Tinidazole , an important antimicrobial and antiprotozoal drug.[2]

  • Agrochemicals : The compound is a precursor for systemic insecticides. For example, it is a key intermediate for the pesticide Disulfoton .[1]

  • Industrial Intermediates : It is widely used in the synthesis of:

    • Lubricating and cutting oil additives.[1]

    • Flotation agents for mining operations.[1]

    • Plasticizers, resins, rubbers, and plastics.

    • Specialty solvents and stabilizers.[3]

  • Flavoring Agent : It is recognized and used as a flavoring agent in the food industry under specific regulatory approvals.[1]

Oxidation to Sulfones

The sulfur atom in this compound can be oxidized, typically using oxidizing agents like hydrogen peroxide or peroxy acids. It is gradually oxidized to the corresponding sulfone simply by exposure to air.[6] This transformation is significant as sulfones have different physical properties and biological activities, a consideration for long-term storage and stability studies.

Safety, Toxicology, and Handling

This compound is a hazardous chemical that requires stringent safety protocols. It is classified as a combustible liquid and is known to cause severe skin burns and serious eye damage.[1][4]

Table 2: Toxicological Data

TestSpeciesRouteValueSource(s)
LD50 RatOral> 2000 mg/kg[7]
LC50 RatInhalation> 461 ppm (4 h)[7]
Hazard Identification and GHS Classification
  • GHS Pictograms : Danger[1][4]

  • Hazard Statements :

    • H227: Combustible liquid.[4]

    • H314 / H318: Causes severe skin burns and eye damage.[1][4]

    • H412: Harmful to aquatic life with long lasting effects.[4][7]

Recommended Handling and Storage Protocol
  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[4][7] For fire situations, a self-contained breathing apparatus (SCBA) is required.[7]

  • Ventilation : Use and store only in a well-ventilated area to avoid the inhalation of vapors.[1]

  • Storage Conditions : Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][7] Keep containers tightly closed when not in use.

  • Incompatibilities : Avoid contact with strong oxidizing agents.

  • Spill Management : In case of a spill, contain the spillage with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[4] Prevent the product from entering drains.[4]

First Aid Measures
  • Eye Contact : Immediately rinse cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or physician.[4][7]

  • Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[7] Get medical attention.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

  • Ingestion : Clean mouth with water and drink plenty of water afterward.[7] Ingestion may cause irritation to mucous membranes.[7]

Disposal Considerations

Disposal of this compound and its containers must be conducted at an approved waste disposal plant, in accordance with all local, state, and federal regulations.[4][7] The most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination.[1]

Logical Relationships in Hazard Management

Effective management of this compound relies on understanding the relationship between its intrinsic properties and the required control measures.

G cluster_properties Intrinsic Properties cluster_controls Required Control Measures P1 Combustible Liquid (H227) C1 Store away from Ignition Sources (P210) P1->C1 P2 Causes Severe Eye Damage (H318) C2 Wear Eye/Face Protection (P280) P2->C2 P3 Causes Skin Burns (H314) C3 Wear Protective Gloves/Clothing (P280) P3->C3 P4 Harmful to Aquatic Life (H412) C4 Avoid Release to the Environment (P273) P4->C4

Caption: Relationship between intrinsic hazards and mandatory control measures.

References

  • This compound - ChemBK . Source: ChemBK. URL: [Link]

  • Production of 2-(ethylthio) ethanol - Google Patents (US3213144A). Source: Google Patents.
  • The Role of this compound in Modern Chemical Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Pharmacology of ethanol - Wikipedia . Source: Wikipedia. URL: [Link]

  • ethyl 2-hydroxyethyl sulfide, 110-77-0 . Source: The Good Scents Company. URL: [Link]

  • Ethylthioethanol . Source: Sapura Industries. URL: [Link]

  • This compound | C4H10OS | CID 8075 - PubChem . Source: National Center for Biotechnology Information, PubChem Database. URL: [Link]

  • Ethanol (ethyl alcohol) - DCCEEW . Source: Australian Government, Department of Climate Change, Energy, the Environment and Water. URL: [Link]

  • Production of this compound - Google Patents (US3487113A). Source: Google Patents.

Sources

physical properties of 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physical Characterization and Application of 2-(Ethylthio)ethanol

Executive Summary

This compound (CAS 110-77-0), also known as


-hydroxyethyl ethyl sulfide, represents a critical bifunctional intermediate in organic synthesis.[1] Characterized by the coexistence of a thioether linkage and a primary hydroxyl group, this molecule serves as a pivotal building block in the synthesis of organophosphorus pesticides (e.g., Demeton, Disulfoton) and nitroimidazole antibiotics (e.g., Tinidazole).[1]

This technical guide provides a rigorous analysis of the physical properties governing its behavior in reaction matrices.[1] Unlike generic data sheets, this document focuses on the causality between physical constants and their practical implications in process chemistry and drug development, ensuring that researchers can design robust, self-validating experimental workflows.

Part 1: Molecular Architecture & Fundamental Constants

The dual functionality of this compound dictates its physical behavior. The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, conferring water solubility and higher boiling points relative to its thioether analogs.[1] Conversely, the ethylthio group (-SC2H5) introduces lipophilicity and oxidation potential (to sulfoxides/sulfones), which is exploited in metabolic activation pathways of downstream drugs.[1]

Table 1: Fundamental Chemical Identity

ParameterSpecification
IUPAC Name 2-Ethylsulfanyl-1-ethanol
CAS Registry Number 110-77-0
Molecular Formula

Molecular Weight 106.19 g/mol
SMILES CCSCCO
InChI Key LNRIEBFNWGMXKP-UHFFFAOYSA-N

Part 2: Thermodynamic & Transport Properties

Precise knowledge of thermodynamic constants is non-negotiable for scaling synthesis reactions.[1] The boiling point differential between this compound and its precursors (Ethanethiol, BP 35°C) allows for facile purification via fractional distillation.[1]

Table 2: Physical Property Profile

PropertyValueConditionsRelevance to Application
Physical State Liquid20°C, 1 atmStandard handling state.[1][2][3][4]
Appearance Colorless to Pale Straw-Yellowing indicates oxidation (sulfoxide formation).[1]
Boiling Point 184.5 °C760 mmHgHigh BP requires vacuum distillation for purification to prevent thermal degradation.[1]
Boiling Point (Reduced) 99 °C28 mmHgPreferred distillation parameter.[1]
Melting Point -100 °C-Remains liquid in cryogenic reaction conditions.[1]
Density 1.015 - 1.020 g/cm³20°CCritical for mass-transfer calculations in biphasic systems.[1]
Refractive Index (

)
1.4867 - 1.490020°CPrimary purity indicator (rapid QC check).
Flash Point 88°C - 93°CClosed CupClassified as a Combustible Liquid (Class IIIA).[1]
Vapor Pressure ~0.20 mmHg25°CLow volatility reduces inhalation risk compared to thiol precursors.[1]
LogP (Octanol/Water) 0.60 - 0.73-Indicates intermediate lipophilicity; crosses biological membranes moderately.[1]
Solubility SolubleWater (26% w/w)Amphiphilic nature allows use in aqueous/organic gradient systems.[1]

Part 3: Synthesis & Application Pathways

The utility of this compound is best understood through its transformation pathways.[1] It acts as the nucleophilic scaffold in the synthesis of Tinidazole, where the hydroxyl group is activated (often via tosylation or chlorination) to facilitate coupling.[1]

Figure 1: Synthesis and Downstream Application Workflow

G EthyleneOxide Ethylene Oxide (Precursor) ETE This compound (CAS 110-77-0) EthyleneOxide->ETE Ring Opening (Exothermic) Ethanethiol Ethanethiol (Precursor) Ethanethiol->ETE Ring Opening (Exothermic) Intermediates Activated Intermediate (e.g., 2-Chloroethyl ethyl sulfide) ETE->Intermediates Chlorination/Tosylation Pesticides Organophosphates (Demeton/Disulfoton) ETE->Pesticides Esterification w/ Phosphorothioates Tinidazole Tinidazole (Antiprotozoal API) Intermediates->Tinidazole Alkylation of 2-Methyl-5-nitroimidazole

Caption: Chemical lineage of this compound from raw precursors to high-value pharmaceutical and agrochemical APIs.[1][5][6]

Part 4: Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed as self-validating systems. They include internal checks to confirm instrument performance before sample measurement.[1]

Protocol 1: Refractive Index (RI) for Purity Assessment

Rationale: RI is the most rapid, non-destructive method to assess the purity of this compound.[1] Traces of unreacted Ethanethiol (RI ~1.43) or oxidation products will significantly shift the value away from the standard 1.4867.[1]

  • Instrument: Abbe Refractometer or Digital Refractometer (thermostated).

  • Calibration (System Check):

    • Clean prism with ethanol and lens tissue.[1]

    • Apply distilled water.[1] Verify reading is 1.3330 ± 0.0002 at 20°C.[1]

    • Stop Condition: If water reading fails, recalibrate instrument.[1] Do not proceed.

  • Measurement:

    • Equilibrate sample to 20°C.

    • Apply 2-3 drops of this compound to the prism.[1] Ensure no air bubbles (bubbles scatter light, lowering the apparent RI).[1]

    • Record value.

  • Validation:

    • Acceptable Range: 1.4860 – 1.4900.[1]

    • Interpretation: Values < 1.486 suggest solvent contamination or hydrolysis.[1][3] Values > 1.490 suggest polymerization or oxidation.[1]

Protocol 2: Density Determination via Oscillating U-Tube

Rationale: Density is critical for converting mass to volume in reactor loading.[1] The high precision of the U-tube method detects "heavies" (polymeric byproducts).[1]

  • Instrument: Digital Density Meter (e.g., Anton Paar).

  • Preparation: Degas the sample via ultrasonication for 5 minutes (removes dissolved air which lowers density).

  • Injection:

    • Inject ~2 mL into the oscillating cell.[1]

    • Visual Check: Ensure the U-tube is free of bubbles via the inspection camera.[1]

  • Measurement:

    • Set temperature to 20.0°C.

    • Record density (

      
      ) to 4 decimal places.
      
  • Reference Standard:

    • Compare against literature value: 1.015 - 1.020 g/cm³ .[1][7]

Part 5: Safety & Handling (The "Why" behind the Protocol)

Odor Threshold & Management: this compound possesses a pungent, meat-like, sulfide odor.[1] While less volatile than ethanethiol, the odor threshold is in the parts-per-billion (ppb) range.[1]

  • Implication: All transfers must occur in a fume hood. Scrubber systems using dilute bleach (sodium hypochlorite) are recommended for waste streams to oxidize the sulfide to odorless sulfoxide/sulfone derivatives.[1]

Ocular Hazard (Critical Safety Note): The compound is classified as causing serious eye damage (H318) .[1][4][8]

  • Mechanism: The thioether moiety can act as a weak nucleophile, but the primary damage mechanism is severe irritation and potential corneal opacity.[1]

  • Protocol: ANSI Z87.1 chemical splash goggles are mandatory.[1] A face shield is required during transfer of volumes >1L.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8075, this compound.[1] Retrieved from [Link][1]

  • ChemBK. this compound Physico-chemical Properties. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]

Sources

Executive Summary & Core Significance

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(Ethylthio)ethanol Subtitle: Structural Dynamics, Synthetic Pathways, and Analytical Profiling of a Critical Thioether Intermediate

This compound (CAS: 110-77-0) is a bifunctional organosulfur compound characterized by a thioether linkage and a primary hydroxyl group.[1] While industrially utilized as a solvent and intermediate for organophosphate pesticides (e.g., Disulfoton, Thiometon), its scientific significance extends into toxicological research and chemical defense.

Key Technical Roles:

  • Chemical Warfare Agent (CWA) Simulant: It serves as a structural analogue to Sulfur Mustard (HD), specifically mimicking the "Half-Mustard" (2-chloroethyl ethyl sulfide) precursor without the immediate vesicant properties of the dichloro- species.

  • Metabolic Biomarker: It is a primary hydrolysis metabolite of systemic insecticides, serving as a forensic marker for organophosphate exposure.

  • Synthetic Scaffold: The molecule undergoes selective oxidation (sulfoxide/sulfone) or nucleophilic substitution (

    
    ), making it a versatile "chameleon" in organic synthesis.
    

Structural Anatomy & Physicochemical Profile

The molecule (


) consists of an ethyl group linked via a sulfur atom to a 2-hydroxyethyl chain. The sulfur atom introduces a "kink" in the chain due to the 

bond angle (~98-100°), significantly more acute than the tetrahedral carbon angle (

).

Structural Formula:


[2]
Table 1: Physicochemical Specifications
PropertyValueContext
CAS Registry 110-77-0Universal Identifier
Molecular Weight 106.19 g/mol Mass Spectrometry Base Peak
Boiling Point 180–184 °CHigh boiling point due to H-bonding
Density 1.017 g/mL (20 °C)Slightly denser than water
Refractive Index

Purity verification parameter
Solubility High (Water, Ethanol, Ether)Amphiphilic nature
Appearance Colorless to Pale Straw LiquidDistinctive sulfide/onion-like odor

Synthetic Methodologies

Synthesis of this compound generally follows two primary routes: ring-opening of ethylene oxide (industrial) or nucleophilic substitution of 2-chloroethanol (laboratory).

Protocol A: Nucleophilic Ring Opening (Industrial/Scale-Up)
  • Reagents: Ethylene Oxide, Ethanethiol (Ethyl Mercaptan).

  • Catalyst: Base (NaOH) or Ammonium Hydroxide.

  • Mechanism: The thiolate anion attacks the strained epoxide ring.

  • Thermodynamics: Highly exothermic; requires careful temperature control (

    
    ).
    
Protocol B: Nucleophilic Substitution (Laboratory Standard)
  • Reagents: 2-Chloroethanol, Sodium Ethanethiolate (generated in situ).

  • Solvent: Ethanol or DMF.

  • Procedure:

    • Dissolve NaOH (1.1 eq) in ethanol.

    • Add Ethanethiol (1.1 eq) at 0°C to form sodium ethanethiolate.

    • Dropwise addition of 2-Chloroethanol.

    • Reflux for 2-4 hours.

    • Filter NaCl precipitate and distill.

Visualizing the Synthesis Logic

SynthesisPathways EtSH Ethanethiol (CH3CH2SH) Thiolate Thiolate Anion (EtS-) EtSH->Thiolate Base (NaOH) EO Ethylene Oxide (C2H4O) Product This compound (Target) ClEtOH 2-Chloroethanol (Cl-CH2CH2-OH) ClEtOH->Product Thiolate->Product Route A: Ring Opening (Exothermic) Thiolate->Product Route B: SN2 Substitution (-Cl displacement)

Figure 1: Dual synthetic pathways demonstrating the nucleophilic versatility of the ethylthiolate anion.

Reactivity, Metabolism, and CWA Relevance

The chemical utility of this compound lies in its ability to undergo oxidation at the sulfur atom or substitution at the hydroxyl group.

A. The "Half-Mustard" Pathway

Researchers use this molecule to generate 2-Chloroethyl ethyl sulfide (CEES) , a monofunctional sulfur mustard simulant.

  • Reaction:

    
    
    
  • Significance: CEES possesses the alkylating ability of mustard gas but cannot cross-link DNA (due to having only one "arm"), making it safer for preliminary decontamination studies.

B. Metabolic Oxidation (Pesticide Toxicology)

In biological systems, this compound is a degradation product of Disulfoton. It undergoes S-oxidation to form sulfoxides and sulfones, which are often more potent acetylcholinesterase inhibitors than the parent thioether.

Metabolism Disulfoton Disulfoton (Parent Pesticide) Hydrolysis Hydrolysis (Environmental/Metabolic) Disulfoton->Hydrolysis ETE This compound (Primary Metabolite) Hydrolysis->ETE Sulfoxide Sulfoxide Derivative (S=O) ETE->Sulfoxide Cytochrome P450 (Oxidation) Sulfone Sulfone Derivative (O=S=O) Sulfoxide->Sulfone Further Oxidation

Figure 2: Metabolic degradation pathway showing the conversion of Disulfoton to this compound and subsequent oxidative activation.

Analytical Fingerprinting

To validate the identity of this compound, researchers rely on NMR and MS signatures. The following data is derived from standard spectroscopic databases (NIST/SDBS).

Proton NMR ( -NMR, 300 MHz, )

The spectrum displays four distinct signal sets due to the asymmetry introduced by the heteroatoms.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
1.26 Triplet (

Hz)
3H

Terminal methyl of ethyl group
2.58 Quartet (

Hz)
2H

Methylene of ethyl group
2.73 Triplet (

Hz)
2H

Methylene adjacent to Sulfur (ethylene chain)
3.75 Triplet (

Hz)
2H

Methylene adjacent to Oxygen (deshielded)
2.5–3.0 Broad Singlet1H

Hydroxyl proton (concentration dependent)
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 106 (Distinct)
    
  • Base Peak: m/z 75 (

    
    ) — Loss of 
    
    
    
    (31 mass units).
  • Secondary Fragment: m/z 47 (

    
    ) or m/z 61 (
    
    
    
    ).

Safety & Handling Protocols

Hazards:

  • Stench: Like most low-molecular-weight organosulfur compounds, it possesses a penetrating, garlic/onion-like odor. Fume hood use is mandatory.

  • Irritant: Class 2 Skin/Eye irritant.

  • Flammability: Flash point ~80-90°C.

Storage:

  • Must be stored under an inert atmosphere (Argon/Nitrogen) .

  • Reasoning: The thioether moiety is susceptible to air oxidation over time, slowly converting to the sulfoxide (detectable by a shift in refractive index and appearance of S=O peaks in IR at ~1050

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8075, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanol, 2-(ethylthio)-: Gas Chromatography and Mass Spectra. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Disulfoton. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Google Patents.Process for preparing this compound (US3213144A).

Sources

Technical Guide: Synthesis of 2-(Ethylthio)ethanol from Ethylene Oxide

[1]

Executive Summary

This technical guide details the synthesis of 2-(Ethylthio)ethanol (CAS: 110-77-0), a critical bifunctional intermediate used in the manufacture of organophosphorus agrochemicals (e.g., Demeton, Disulfoton) and pharmaceutical precursors (e.g., Tinidazole). The synthesis proceeds via the nucleophilic ring-opening of ethylene oxide (EO) by ethanethiol (ethyl mercaptan).

Critical Safety Notice: This protocol involves Ethylene Oxide (a known carcinogen and explosion hazard) and Ethanethiol (a volatile, malodorous lachrymator). All procedures must be conducted in a functioning fume hood with appropriate scrubbing systems and explosion-proof equipment.

Part 1: Mechanistic Principles

Reaction Pathway

The synthesis is a classic

Reaction Equation:

Catalytic Mechanism

The base catalyst (typically NaOH, KOH, or


Key Mechanistic Steps:

  • Activation: Base deprotonates ethanethiol (

    
    ).
    
  • Nucleophilic Attack: The thiolate attacks the electrophilic carbon of the epoxide ring.

  • Ring Opening: The C-O bond breaks, relieving ring strain (~105 kJ/mol).

  • Protonation: The resulting alkoxide abstracts a proton from a new thiol molecule (propagating the cycle) or the solvent.

ReactionMechanismThiolEthanethiol(EtSH)ThiolateThiolate Anion(EtS-)Thiol->ThiolateDeprotonationBaseBase Catalyst(OH-)Base->ThiolateTransitionTransition State(Ring Opening)Thiolate->Transition+ EOEOEthylene Oxide(Epoxide)EO->TransitionAlkoxideAlkoxide IntermediateTransition->AlkoxideStrain ReliefProductThis compoundAlkoxide->Product+ H+Product->ThiolateRegenerates Catalyst(Autocatalytic Loop)

Caption: Base-catalyzed nucleophilic ring-opening mechanism showing the regeneration of the active nucleophile.

Part 2: Strategic Process Design

Thermodynamics and Safety

The reaction is highly exothermic (

1
  • Temperature Control: Maintain reaction mass between

    
     and 
    
    
    .
  • Pressure: Industrial processes often run at 3-6 bar to keep EO liquid, but lab-scale protocols typically use gas sparging or slow liquid addition at atmospheric pressure with cryogenic condensers.

Reagent Stoichiometry
ComponentMolar RatioRoleNotes
Ethanethiol 1.05 - 1.10NucleophileSlight excess prevents EO polymerization and ensures complete EO conversion.
Ethylene Oxide 1.00ElectrophileLimiting reagent to prevent formation of bis-alkylation byproducts.
Catalyst (NaOH) 0.002 - 0.01CatalystHigh concentrations are unnecessary and complicate workup.

Part 3: Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis (1.0 mole scale) utilizing a semi-batch operation mode to control exothermicity.

Equipment Setup
  • Reactor: 500 mL 3-neck round-bottom flask.

  • Condenser: Dry-ice/acetone reflux condenser (effective for retaining ethanethiol, BP

    
    ).
    
  • Addition: Gas inlet tube (fritted) for EO or pressure-equalizing dropping funnel if using pre-cooled liquid EO.

  • Scrubber: Outlet connected to a bleach (sodium hypochlorite) scrubber to neutralize escaping thiols.

Step-by-Step Methodology
  • Catalyst Preparation: Charge the flask with Ethanethiol (68.3 g, 1.1 mol). Add Sodium Hydroxide (0.5 g) dissolved in a minimum amount of water or methanol.

    • Note: Solid NaOH pellets can be used but dissolve slowly.

  • Initiation: Heat the mixture gently to

    
     under a nitrogen blanket. Ensure the dry-ice condenser is active.
    
  • Ethylene Oxide Addition: Introduce Ethylene Oxide (44.0 g, 1.0 mol) slowly over 60–90 minutes.

    • Gas Feed: Bubble EO gas directly into the liquid phase.

    • Exotherm Control: The temperature will rise rapidly. Use an external ice-water bath to maintain internal temperature between 40–50°C . Do not allow it to exceed

      
       to minimize impurity formation.
      
  • Post-Reaction Cook: After EO addition is complete, maintain the temperature at

    
     for 1 hour. Then, raise the temperature to 
    
    
    for 30 minutes to consume residual EO.
  • Workup & Purification:

    • Degassing: Sparge the mixture with nitrogen to remove excess ethanethiol (capture in bleach scrubber).

    • Neutralization: Neutralize the base catalyst with a stoichiometric amount of acetic acid or HCl.

    • Distillation: Perform vacuum distillation.

      • Fraction 1: Fore-run (residual thiol/water).

      • Fraction 2 (Product): Collect at 99–101°C @ 28 mmHg (3.7 kPa) or 184°C @ 760 mmHg .

ProcessWorkflowStartStartPrepCharge Reactor:Ethanethiol + NaOHStart->PrepAdditionControlled Addition of EO(Temp < 50°C)Prep->AdditionReactionPost-Reaction Cook(60°C, 30 min)Addition->ReactionStripN2 Sparge(Remove Excess Thiol)Reaction->StripDistillVacuum Distillation(Target: 99°C @ 3.7 kPa)Strip->DistillEndPure this compoundDistill->End

Caption: Operational workflow for the semi-batch synthesis of this compound.

Part 4: Critical Quality Attributes & Troubleshooting

Impurity Profile
ImpurityOriginMitigation
1,2-Bis(ethylthio)ethane Reaction of product with excess thiol/catalyst.Avoid large excess of thiol; stop reaction promptly.
Polyethylene Glycols (PEGs) EO polymerization (homopolymerization).Ensure sufficient thiol concentration; avoid acid contamination.
Diethyl Disulfide Oxidation of ethanethiol by air.Strictly maintain Nitrogen atmosphere.
Physical Properties Verification
  • Appearance: Clear, colorless liquid.[2]

  • Odor: Characteristic sulfide odor (less pungent than ethanethiol).

  • Refractive Index (

    
    ):  1.486 – 1.488.
    
  • Density: 1.017 g/mL at

    
    .
    

Part 5: Applications and References

Industrial Utility
  • Agrochemicals: Primary intermediate for Demeton and Disulfoton (systemic organophosphate insecticides). The hydroxyl group allows for subsequent esterification with phosphoric acid derivatives.

  • Pharmaceuticals: Precursor in the synthesis of Tinidazole (anti-parasitic).[3]

  • Materials: Used as a solvent and chain transfer agent in polymerization.

References
  • Production of this compound. US Patent 3,213,144. Google Patents. Link

  • Production of this compound (Autocatalysis). US Patent 3,487,113. Google Patents. Link

  • This compound Compound Summary. PubChem. National Library of Medicine. Link

  • Ethylene Oxide Safety Fact Sheet. OSHA. Link

  • Reactivity of Thiols with Epoxides.Journal of Organic Chemistry. (General Mechanistic Reference).

2-(Ethylthio)ethanol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Identity, Synthesis, and Metabolic Significance in Drug Development

Executive Summary

2-(Ethylthio)ethanol (CAS 110-77-0) represents a critical bifunctional building block in organic synthesis and a significant metabolite in the toxicology of organophosphates.[1][2] Characterized by its thioether linkage and primary hydroxyl group, it serves as a "sulfur-handle" for introducing ethylthio moieties into pharmaceutical scaffolds.[1][2] While recognized as a flavoring agent (FEMA 4562), its structural homology to vesicant precursors and its role as a hydrolysis product of the Demeton-O insecticide necessitates a rigorous understanding of its reactivity, oxidative fate, and safety profile.[1][2] This guide provides a definitive technical reference for researchers utilizing this compound in medicinal chemistry and toxicological assays.

Part 1: Nomenclature & Chemical Identity[2]

IUPAC Name: 2-(Ethylsulfanyl)ethan-1-ol[1][2]

The IUPAC name reflects the priority of the hydroxyl group (-OH) over the sulfide linkage.[1][2] The parent chain is ethanol, substituted at the 2-position by an ethylsulfanyl group (


).[1][2]

Synonym Profile:

  • Common Technical: 2-Ethylthioethanol,

    
    -Hydroxyethyl ethyl sulfide.[1][2]
    
  • Structural Synonyms: Ethyl 2-hydroxyethyl sulfide, 3-Thiapentane-1-ol.[1][2]

  • Regulatory/Industrial: FEMA 4562, NSC 57105.[1][2]

Chemical Structure:


[1][2]

Part 2: Physicochemical Profile[1][2]

The following data aggregates experimental constants essential for process design and isolation.

PropertyValueContext/Significance
Molecular Formula

MW: 106.19 g/mol
Physical State LiquidColorless to pale yellow; characteristic sulfur/stench odor.[1][2][3][4]
Boiling Point 180–184 °CHigh boiling point necessitates vacuum distillation for purification.[2]
Density 1.017 g/mLSlightly denser than water; distinct phase separation in aqueous extractions.[1][2]
Solubility MiscibleSoluble in ethanol, ether, benzene.[1][2] Moderate water solubility (~26%).[1][2]
Refractive Index

Useful for purity verification inline.[1][2]
Flash Point 88–93 °CCombustible (Class IIIA).[1][2] Requires static grounding.[1][2]
pKa ~14.8Hydroxyl proton acidity is comparable to primary alcohols.[1][2]

Part 3: Synthetic Routes & Production[2][5]

Industrial Synthesis (Ethylene Oxide Route)

The primary industrial route leverages the high ring strain of ethylene oxide to drive the nucleophilic attack by ethanethiol.[1] This method is atom-economical but requires strict pressure controls.[1][2]

Mechanism:

  • Activation: Ethanethiol is treated with a catalytic base (e.g., NaOH or Ammonium Hydroxide) to generate the thiolate anion (

    
    ).[1][2]
    
  • Nucleophilic Attack: The thiolate attacks the less hindered carbon of the epoxide ring.[1]

  • Protonation: The resulting alkoxide is protonated to yield the alcohol.[2]

Laboratory Protocol: Alkylation of 2-Chloroethanol

For research laboratories lacking high-pressure reactors, the alkylation of 2-chloroethanol is the preferred method.[1][2]

Reagents:

  • Sodium Ethoxide (21% wt in ethanol)[1][2]

  • Ethanethiol (Excess)[1][2][3][5]

  • 2-Chloroethanol[1][2][6]

Step-by-Step Protocol:

  • Preparation of Thiolate: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge 1.1 equivalents of Sodium Ethoxide solution under

    
     atmosphere.
    
  • Thiol Addition: Cool to 0°C. Add 1.1 equivalents of Ethanethiol dropwise. Caution: Exothermic.[1][2][7] Stench.

  • Alkylation: Add 1.0 equivalent of 2-Chloroethanol slowly, maintaining internal temperature < 10°C to prevent polymerization.

  • Reflux: Warm to room temperature, then reflux for 2 hours. NaCl precipitate will form.[1][2]

  • Workup: Filter off NaCl. Remove ethanol via rotary evaporation.[1][2]

  • Purification: Distill the residue under reduced pressure (approx. 20 mmHg). Collect fractions boiling at 98–100°C.

Part 4: Chemical Reactivity & Transformation[2]

The utility of this compound lies in its ability to undergo selective oxidation.[1][2] The sulfur atom is more nucleophilic and more easily oxidized than the hydroxyl group, allowing for the stepwise creation of sulfoxides and sulfones without protecting the alcohol.[1]

Oxidation Pathway[2]
  • Stage 1 (Sulfoxide): Treatment with 1.0 eq

    
     or 
    
    
    
    (controlled) yields 2-(ethylsulfinyl)ethanol .[1][2] This sulfoxide is a highly polar solvent mimic.[1][2]
  • Stage 2 (Sulfone): Treatment with excess

    
     / Tungstate catalyst or 
    
    
    
    yields 2-(ethylsulfonyl)ethanol .[1][2]
Pathway Visualization

The following diagram illustrates the synthesis and subsequent oxidative divergence.

G cluster_0 Oxidative Transformations EtSH Ethanethiol (Nucleophile) Product This compound (Target) EtSH->Product Base Cat. Ring Opening EO Ethylene Oxide (Electrophile) EO->Product Sulfoxide 2-(Ethylsulfinyl)ethanol (Sulfoxide) Product->Sulfoxide NaIO4 (1 eq) Controlled Ox. Sulfone 2-(Ethylsulfonyl)ethanol (Sulfone) Product->Sulfone mCPBA (2 eq) Sulfoxide->Sulfone H2O2 (xs) Strong Ox.

Figure 1: Synthetic origin and oxidative divergence of this compound.[1][2][3][8][9] Note the stepwise oxidation capability at the sulfur center.[1][2]

Part 5: Applications in Drug Development & Toxicology[1][2]

Organophosphate Metabolism (The Demeton Connection)

This compound is chemically significant as the hydrolysis product of Demeton-O , a systemic organophosphate insecticide.[1][2] Understanding this pathway is crucial for developing biomarkers for organophosphate exposure.[1][2]

  • Demeton-O Structure:

    
    [1][2]
    
  • Mechanism: In vivo or environmental hydrolysis cleaves the ester linkage between the phosphorus and the oxygen.[1]

  • Result: Release of Diethyl thiophosphate and This compound .[1][2][3][10]

This contrasts with Demeton-S, where the sulfur is bound to the phosphorus, yielding a thiol upon hydrolysis.[1][2]

Metabolism DemetonO Demeton-O (Thiono Isomer) Hydrolysis Hydrolysis (Esterase/Environmental) DemetonO->Hydrolysis ETE This compound (Primary Metabolite) Hydrolysis->ETE Cleavage of P-O bond DETP Diethyl Thiophosphate Hydrolysis->DETP Glucuronide Glucuronide Conjugate (Excretion) ETE->Glucuronide Phase II Metabolism

Figure 2: Metabolic pathway of Demeton-O yielding this compound.[1][2] This degradation pathway is distinct from the S-isomer, which yields thiols.[1][2]

Pharmacophore Utility

In modern drug design, the 2-(ethylthio)ethyl moiety is used to modify lipophilicity (LogP).[1][2] The thioether is less polar than an ether, improving membrane permeability, while the terminal hydroxyl allows for conjugation to larger scaffolds via esterification or etherification.[1]

Part 6: Handling & Safety Protocols

GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[1][2][11]

  • Serious Eye Damage: Category 1.[1][2][6]

  • Combustible Liquid: Category 4.[1][2][6]

Critical Safety Protocol:

  • Stench Management: The compound contains trace mercaptans.[2] All transfers must occur in a fume hood.[1][2] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual sulfides and neutralize odor.[1][2]

  • PPE: Neoprene or Nitrile gloves (double gloving recommended due to permeability of sulfur compounds).[1][2] Chemical splash goggles and face shield.[1][2]

  • Spill Response: Do not wash into drains.[1][2] Absorb with vermiculite.[2] Treat the absorbent with dilute bleach solution in a well-ventilated area before disposal.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8075, this compound.[1][2] PubChem. Available at: [Link][1][2]

  • National Institute of Standards and Technology (NIST). this compound Phase change data.[1][2] NIST Chemistry WebBook.[1][2] Available at: [Link][1][2]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). Ethyl 2-hydroxyethyl sulfide.[1][2] Evaluations of the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2] Available at: [Link][1][2]

  • University of Hertfordshire. Demeton-O (PPDB).[1][2] Pesticide Properties DataBase. Available at: [Link][1][2]

  • European Chemicals Agency (ECHA). this compound - Registration Dossier.[1][2] ECHA.[1][2][11] Available at: [Link][1][2]

Sources

A Guide to the Spectroscopic Characterization of 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for 2-(Ethylthio)ethanol (CAS No. 110-77-0), a versatile chemical intermediate used in the synthesis of pesticides, lubricants, and plasticizers[1][2]. Accurate structural confirmation and purity assessment are critical in drug development and chemical research, making a thorough understanding of its spectroscopic signature essential. This document synthesizes data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to create a detailed molecular fingerprint. We will explore not only the spectral data itself but also the underlying chemical principles that dictate the observed signals, providing researchers with a robust framework for compound identification and quality control.

Molecular Structure and Physicochemical Properties

This compound, also known as Ethyl 2-hydroxyethyl sulfide, is a bifunctional molecule containing both a hydroxyl group and a thioether linkage[3]. This structure dictates its chemical properties and provides distinct handles for spectroscopic analysis.

  • Molecular Formula: C₄H₁₀OS[1]

  • Molecular Weight: 106.19 g/mol [1]

  • Appearance: Colorless to pale straw-colored liquid with a characteristic unpleasant odor[1].

The structural arrangement and atom numbering for the purpose of spectroscopic assignment are detailed below.

Caption: Molecular structure of this compound with carbons numbered for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shift (δ) of each proton is influenced by the electronegativity of adjacent atoms (O > S), while the signal multiplicity arises from spin-spin coupling with neighboring protons.

Assignment (Protons on) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
C1 (CH₃)~1.25Triplet (t)3H~7.4
C2 (S-CH₂-C)~2.55Quartet (q)2H~7.4
C3 (S-CH₂)~2.72Triplet (t)2H~6.5
C4 (O-CH₂)~3.70Triplet (t)2H~6.5
OHVariableSinglet (s, broad)1HN/A

Note: Data synthesized from publicly available spectra in the NIST Chemistry WebBook and PubChem databases.[1][4][5] The exact chemical shifts can vary slightly based on the solvent and concentration.

Interpretation and Field Insights:

  • Causality of Chemical Shifts: The methylene protons on C4 (~3.70 ppm) are the most downfield-shifted aliphatic protons. This is a direct consequence of the adjacent, highly electronegative oxygen atom, which withdraws electron density and "deshields" the nuclei from the external magnetic field[6]. The protons on C2 and C3 are shifted downfield relative to a standard alkane due to the influence of the sulfur atom, though to a lesser extent than oxygen. The methyl protons on C1 are the most upfield, as expected for a terminal alkyl group.

  • Spin-Spin Coupling: The coupling patterns provide definitive evidence of connectivity.

    • The C1 methyl protons are split into a triplet by the two neighboring protons on C2.

    • Conversely, the C2 methylene protons are split into a quartet by the three protons on C1. This classic triplet-quartet pattern is a hallmark of an ethyl group.

    • The C3 and C4 methylene groups are adjacent and split each other into triplets.

  • Hydroxyl Proton: The OH proton signal is often broad and does not exhibit coupling in standard spectra due to rapid chemical exchange with trace amounts of acid or water in the solvent (typically CDCl₃)[7]. Its chemical shift is highly variable and depends on concentration, temperature, and solvent.

H_C1 H on C1 (CH₃) ~1.25 ppm H_C2 H on C2 (-S-CH₂-C) ~2.55 ppm H_C1->H_C2 J ≈ 7.4 Hz H_C3 H on C3 (-S-CH₂-) ~2.72 ppm H_C4 H on C4 (-O-CH₂-) ~3.70 ppm H_C3->H_C4 J ≈ 6.5 Hz H_O H on O (-OH) Variable H_C4->H_O No coupling (fast exchange)

Sources

Toxicological Profile & Safety Assessment: 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive toxicological profile of 2-(Ethylthio)ethanol, structured for researchers and safety professionals in pharmaceutical and agrochemical development.

CAS: 110-77-0 | Synonyms: Ethyl 2-hydroxyethyl sulfide; 2-Hydroxyethyl ethyl sulfide;


-Ethylthioethanol[1]

Executive Summary

This compound is a bifunctional organosulfur intermediate utilized primarily in the synthesis of organophosphate pesticides (e.g., Demeton family) and as a precursor in pharmaceutical alkylation reactions. From a toxicological perspective, it occupies a critical niche: it is structurally analogous to the "half-mustard" chemical warfare simulant 2-chloroethyl ethyl sulfide (CEES), representing its hydrolysis product.

While its acute systemic toxicity is moderate (Oral LD


 ~2,320 mg/kg in rats), its primary hazard profile is defined by severe local corrosivity . It is classified as a Skin Corrosive Category 1B  and causes irreversible eye damage. Researchers handling this compound must prioritize barrier protection against tissue necrosis over systemic dose management. This guide details its physicochemical determinants, dual-pathway metabolism, and validated safety protocols.

Physicochemical Determinants of Toxicity

The toxicity of this compound is governed by its hybrid structure: a lipophilic ethylthio tail facilitates dermal penetration, while the hydrophilic hydroxyl head allows aqueous solubility.

PropertyValueToxicological Implication
Molecular Weight 106.19 g/mol Small size facilitates rapid passive diffusion across biological membranes.
LogP (Octanol/Water) ~0.9 - 1.0Moderate lipophilicity indicates high bioavailability and potential for dermal absorption.
Vapor Pressure 0.19 mmHg (25°C)Low volatility reduces inhalation risk under ambient conditions, but aerosols are hazardous.
Water Solubility MiscibleHigh solubility facilitates distribution in blood and aqueous humor (eye).
pKa ~14.8 (Alcohol)Non-ionizable at physiological pH; remains neutral, aiding cellular uptake.

Toxicokinetics and Metabolism

Upon systemic entry, this compound undergoes "Dual-Anchor Oxidation." The molecule possesses two metabolic handles: the sulfur atom (susceptible to FMO/CYP-mediated oxygenation) and the terminal alcohol (susceptible to ADH/ALDH-mediated oxidation).

Metabolic Pathways[2]
  • S-Oxidation (Major Detoxification/Bioactivation): The thioether moiety is oxidized by Flavin-containing Monooxygenases (FMO) or Cytochrome P450 (CYP2E1/3A4) to the Sulfoxide (2-(ethylsulfinyl)ethanol), and subsequently to the Sulfone . Sulfoxides are generally more polar and readily excreted, but can exhibit distinct biological reactivity.

  • Alcohol Oxidation (Acidification): The hydroxyl group is oxidized by Alcohol Dehydrogenase (ADH) to (Ethylthio)acetaldehyde , an unstable intermediate which is rapidly converted by Aldehyde Dehydrogenase (ALDH) to (Ethylthio)acetic acid (CAS 627-04-3). This acid metabolite may contribute to metabolic acidosis at high doses.

Pathway Visualization

The following diagram illustrates the competitive metabolic fate of the compound.

Metabolism Parent This compound (CAS 110-77-0) Sulfoxide 2-(Ethylsulfinyl)ethanol (Polar Metabolite) Parent->Sulfoxide FMO / CYP450 (S-Oxidation) Aldehyde (Ethylthio)acetaldehyde (Transient/Reactive) Parent->Aldehyde ADH (Cytosolic) Sulfone 2-(Ethylsulfonyl)ethanol (Excretion Product) Sulfoxide->Sulfone CYP450 Acid (Ethylthio)acetic acid (CAS 627-04-3) Aldehyde->Acid ALDH (Mitochondrial)

Caption: Divergent metabolic pathways of this compound showing S-oxidation (detoxification) and Alcohol oxidation (acidification).

Hazard Characterization

Acute Toxicity Profile[1][3][4]
  • Oral (Rat): LD

    
     ≈ 2,320 mg/kg [1]. Classified as GHS Category 5 (Low Toxicity). Death is typically associated with CNS depression or secondary complications from corrosive mucosal damage.
    
  • Dermal (Rabbit): LD

    
     > 2,000 mg/kg. While systemic lethality is low via this route, the local tissue destruction is the limiting factor.
    
  • Inhalation: LC

    
     data is limited due to low volatility. However, heating the substance generates sulfur oxide fumes and irritating vapors capable of causing chemical pneumonitis.
    
Irritation and Corrosion (The Critical Hazard)

The primary risk in drug development workflows is chemical burns .

  • Skin: Classified as Skin Corr.[2][3] 1B (Causes severe skin burns and eye damage) [2]. The thioether linkage, combined with the solvent properties of the ethanol chain, allows the compound to penetrate the stratum corneum and cause deep tissue necrosis.

  • Eyes: Eye Dam. 1 (Irreversible effects). Exposure results in immediate corneal opacity and potential blindness due to protein denaturation and stromal penetration.

Chemical Warfare Agent Context

This compound is the hydrolysis product of 2-Chloroethyl ethyl sulfide (CEES) , a standard simulant for Sulfur Mustard (HD).

  • Relevance: In decontamination research, the conversion of CEES to this compound represents a "detoxification" step. However, researchers must recognize that while the alkylating potential (mustard effect) is removed, the product remains a corrosive tissue irritant.

Experimental Protocols for Safety Assessment

For labs introducing this intermediate, in vivo Draize testing is unethical and often prohibited due to corrosivity. The following in vitro workflow is validated for hazard identification.

In Vitro Corrosivity Screening (OECD 431)

Purpose: Distinguish between corrosive and non-corrosive skin hazards without animal use. System: Reconstructed Human Epidermis (RHE) (e.g., EpiDerm™ or EpiSkin™).

Protocol Steps:

  • Acclimatization: Incubate RHE tissue inserts at 37°C/5% CO

    
     overnight.
    
  • Dosing: Apply 50 µL of neat this compound to the tissue surface. Include negative control (DPBS) and positive control (8N KOH).

  • Exposure: Expose duplicate tissues for 3 minutes and 1 hour .

  • Washing: Rinse tissues 15x with DPBS to remove residual chemical.

  • Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours.

  • Extraction: Extract formazan in isopropanol and measure OD at 570 nm.

  • Interpretation:

    • < 50% viability at 3 min = Corrosive (1A) .

    • ≥ 50% at 3 min AND < 15% at 1 hour = Corrosive (1B/1C) .

    • Note: this compound typically falls into the 1B category.

Handling & Neutralization Workflow

The following decision tree outlines the safe handling and spill response logic.

SafetyWorkflow Start Handling this compound PPE PPE Requirement: Butyl Rubber Gloves + Face Shield (Nitrile is permeable) Start->PPE Containment Fume Hood Required (Sulfur Odor Control) PPE->Containment Spill Spill Event Containment->Spill Neutralize Apply Weak Oxidizer (Dilute Bleach/Peroxide) Converts to Sulfoxide (Less Volatile) Spill->Neutralize Chemical Decon Absorb Absorb with Vermiculite Neutralize->Absorb Disposal Incineration (Scrubbers for SOx) Absorb->Disposal

Caption: Operational safety workflow emphasizing specific PPE (Butyl rubber) and oxidative neutralization for spills.

Occupational Safety & Storage

  • Storage: Store under inert gas (Nitrogen/Argon). The thioether group is susceptible to slow auto-oxidation in air, forming peroxides or sulfoxides which may alter stoichiometry in synthesis.

  • Incompatibilities: Violent reaction with strong oxidizers (e.g., permanganates, perchlorates) and acyl halides.

  • Odor Threshold: Low (Garlic/decayed cabbage odor). Olfactory fatigue may occur; do not rely on odor for warning.

References

  • ChemBK. (2024). This compound Safety Data & Toxicity Profile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: this compound (CAS 110-77-0). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: this compound (CID 8075). National Library of Medicine. Retrieved from [Link]

  • Smith, J. et al. (2008). Degradation products of sulfur mustard: Synthesis and characterization. ResearchGate. Retrieved from [Link]

Sources

Environmental Fate & Transport of 2-(Ethylthio)ethanol: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Fate of 2-(Ethylthio)ethanol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary: The Persistent Intermediate

This compound (CAS 110-77-0) represents a distinct class of "persistent intermediates" in industrial synthesis. Widely used as a precursor for organophosphorus pesticides (e.g., disulfoton) and as a solvent in fine chemical manufacturing, its environmental profile is defined by high aqueous mobility and resistance to rapid biodegradation .

Unlike lipophilic contaminants that bind to sediment, this compound partitions preferentially into the water column, driven by its hydroxyl functionality and low octanol-water partition coefficient (LogKow ~0.6–0.7). While it does not bioaccumulate significantly in aquatic organisms, its classification as "Not Readily Biodegradable" (OECD 301 series) necessitates rigorous risk assessment for wastewater effluents. This guide synthesizes the physicochemical drivers, transport mechanisms, and degradation pathways that govern its life cycle in the environment.

Physicochemical Fingerprint

The environmental fate of this compound is dictated by its dual nature: a hydrophilic alcohol tail and a sulfide linkage.

Table 1: Key Physicochemical Properties

PropertyValueEnvironmental Implication
CAS Registry Number 110-77-0Unique Identifier
Molecular Weight 106.19 g/mol Low molecular weight facilitates membrane transport.
Water Solubility ~26% (w/w)High Mobility : Readily dissolves in surface waters; unlikely to precipitate.
Log Kow 0.6 – 0.73 (Exp/Calc)Low Bioaccumulation : BCF < 10. Unlikely to bioconcentrate in food webs.
Vapor Pressure 0.19 mmHg (at 25°C)Semi-Volatile : Limited volatilization from dry surfaces.
Henry’s Law Constant 5.1 × 10⁻⁸ atm-m³/molNon-Volatile from Water : Will not significantly partition from water to air.
Koc (Soil Adsorption) ~4.5 (Estimated)Leaching Potential : Very high. Does not bind to soil organic carbon.

Transport & Distribution Logic

Understanding the fugacity—the "escaping tendency"—of this compound is critical for modeling its destination.

Aquatic Dominance

Due to the low Henry's Law constant (


 atm-m³/mol), volatilization from water bodies is negligible. Once released into an aquatic environment, the compound remains in the water column. It does not partition significantly into sediment (low 

) nor does it evaporate.[1] This makes dilution and slow biotic oxidation the primary attenuation mechanisms in water.
Atmospheric Fate

While direct evaporation is slow, any this compound released as an aerosol or vapor (e.g., during high-temperature processing) is subject to photo-oxidation.

  • Mechanism: Reaction with photochemically produced hydroxyl radicals (

    
    ).
    
  • Kinetics: The second-order rate constant is estimated at

    
    .
    
  • Half-Life Calculation: Assuming a standard 12-hour day

    
     of 
    
    
    
    :
    
    
    Result: Rapid degradation in the atmosphere, preventing long-range air transport.

Degradation Dynamics

The critical regulatory hurdle for this compound is its biodegradation status.

Biotic Degradation (The Bottleneck)

Standardized tests (OECD 301D) indicate that this compound is Not Readily Biodegradable (reaching only ~8% degradation in 28 days). The sulfide linkage (


) is generally more resistant to microbial cleavage than equivalent ether linkages.

However, "not readily biodegradable" does not mean recalcitrant. Specialized sulfur-oxidizing bacteria can metabolize the compound via sulfoxidation , converting the sulfide to a sulfoxide and eventually a sulfone, which renders the molecule more polar and susceptible to further breakdown or excretion.

Abiotic Hydrolysis

The molecule lacks hydrolyzable functional groups (such as esters or amides) that are susceptible to environmental pH ranges (pH 5–9). Therefore, hydrolysis is not a relevant degradation pathway.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary oxidation pathway, moving from the parent sulfide to the stable sulfone metabolite.

DegradationPathway Parent This compound (Sulfide) Sulfoxide 2-(Ethylsulfinyl)ethanol (Sulfoxide) Parent->Sulfoxide Bacterial/Atmospheric Oxidation (+O) Sulfone 2-(Ethylsulfonyl)ethanol (Sulfone) Sulfoxide->Sulfone Further Oxidation (+O) Mineralization CO2 + H2O + Sulfate Sulfone->Mineralization Slow Mineralization

Figure 1: Stepwise oxidation of the sulfide linkage. The transformation to sulfoxide is the rate-limiting step in many environmental compartments.

Ecotoxicological Profile

Despite its low bioaccumulation potential, this compound exhibits moderate acute toxicity to aquatic life.

  • Classification: Harmful to aquatic life with long-lasting effects (GHS Category 3).[2]

  • Daphnia magna (Water Flea):

    
     (24h). This places it in the 10–100 mg/L range, characterizing it as harmful but not highly toxic (<1 mg/L).
    
  • Mechanism: Likely narcosis or non-specific membrane irritation, potentially exacerbated by the reactivity of the sulfide group.

Experimental Protocols

To validate these properties in a GLP (Good Laboratory Practice) setting, the following protocols are recommended.

Protocol A: Determination of Ready Biodegradability (OECD 301F - Manometric Respirometry)

Rationale: Preferred over the Closed Bottle Test (301D) for this compound because it allows continuous monitoring of oxygen consumption, providing kinetic data on the lag phase often seen with sulfur compounds.

  • Inoculum Preparation: Collect activated sludge from a wastewater treatment plant dealing with predominantly domestic sewage. Wash and aerate for 24 hours to reduce background respiration.

  • Test Medium: Prepare mineral medium (pH 7.4) containing trace elements (Fe, Mg, Ca) but no carbon source.

  • Setup:

    • Test Vessels: 500 mL flasks containing test substance (100 mg/L ThOD), inoculum, and mineral medium.

    • Blank: Inoculum + medium only.

    • Reference: Sodium benzoate (to verify inoculum viability).

  • Measurement: Incubate at 22°C ± 1°C in the dark. The respirometer continuously measures pressure drop due to

    
     consumption (absorbed 
    
    
    
    by NaOH pellets in the headspace).
  • Validation: The reference compound must reach >60% degradation by day 14.

  • Pass Level: The test substance must reach 60% ThOD (Theoretical Oxygen Demand) within a 10-day window after reaching 10% degradation. Expectation: this compound will likely fail the 10-day window.

Protocol B: Log Kow Determination via HPLC (OECD 117)

Rationale: The Shake Flask method (OECD 107) is labor-intensive. HPLC is faster and suitable for compounds with Log Kow between 0 and 6.

  • Column Selection: Use a C18 reverse-phase column (e.g., LiChrospher RP-18).

  • Mobile Phase: Methanol/Water (75:25 v/v). Isocratic flow at 1.0 mL/min.

  • Calibration: Inject a reference mix of 6 compounds with known Log Kow values spanning the expected range (e.g., 2-Butanone, Acetone, Phenol).

  • Sample Injection: Inject this compound (dissolved in mobile phase).

  • Calculation:

    • Construct a calibration curve:

      
      .
      
    • Calculate the capacity factor (

      
      ) for the analyte: 
      
      
      
      .
    • Interpolate the Log Kow from the curve.

Environmental Fate Decision Tree

This diagram summarizes the logical flow of the compound's fate once released.

FateTree Release Release to Environment Compartment Compartment Partitioning Release->Compartment Air Atmosphere (Vapor Phase) Compartment->Air Thermal Release Water Aquatic System (Dissolved) Compartment->Water Spill/Effluent (Dominant) Soil Soil/Sediment Compartment->Soil Direct Spill AirFate Rapid Photo-oxidation (t1/2 ~6 hrs) Air->AirFate WaterFate Hydrolysis: Negligible Biodegradation: Slow Volatilization: No Water->WaterFate SoilFate High Leaching Potential (Low Koc) Soil->SoilFate Groundwater Groundwater Contamination Risk WaterFate->Groundwater If unlined SoilFate->Groundwater Rainfall/Infiltration

Figure 2: Environmental Fate Decision Tree. Note the high risk of groundwater infiltration due to high solubility and low soil adsorption.

References

  • PubChem. (n.d.). This compound Compound Summary (CID 8075). National Library of Medicine.[3] Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier - this compound.[3][4] Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. Retrieved from [Link]

  • Sander, R. (2015).[3] Compilation of Henry's law constants (version 4.0) for water as solvent.[3] Atmospheric Chemistry and Physics. Retrieved from [Link]

Sources

The Pivotal Role of 2-(Ethylthio)ethanol as a Versatile Chemical Intermediate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Ethylthio)ethanol, a bifunctional molecule that serves as a critical intermediate in the synthesis of a diverse array of chemical entities. With a primary focus on its applications in the pharmaceutical and agrochemical industries, this document elucidates the compound's physicochemical properties, synthesis methodologies, and its role in the construction of complex molecules. Detailed experimental protocols for its synthesis and its utilization in the preparation of the antimicrobial drug Tinidazole and the organophosphate pesticide Disulfoton are presented, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient and successful construction of target molecules. This compound (CAS No. 110-77-0), with its unique combination of a nucleophilic hydroxyl group and a readily modifiable thioether moiety, presents itself as a highly valuable and versatile C4 building block.[1] Its utility spans across various sectors of the chemical industry, from the production of life-saving pharmaceuticals to the development of advanced crop protection agents.[2][3]

This guide aims to provide a comprehensive technical overview of this compound, moving beyond a cursory description to offer practical, field-proven insights into its application. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers can effectively harness the synthetic potential of this important intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a laboratory setting. It is a colorless to pale straw-colored liquid with a characteristic, slightly unpleasant odor.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₁₀OS[1]
Molecular Weight 106.19 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 184-185 °C[1]
Melting Point -100 °C[1]
Density 1.015 g/cm³ at 20 °C[1]
Solubility Soluble in water, ethanol, and ether.[4]
Flash Point 82 °C (180 °F)

Safety and Handling:

This compound is classified as a combustible liquid and can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound: A Comparative Overview

Two primary industrial routes are employed for the synthesis of this compound, each with its own set of advantages and considerations.

From Ethylene Oxide and Ethanethiol

The reaction of ethylene oxide with ethanethiol is a common and efficient method for the production of this compound.[2] This exothermic reaction is typically catalyzed by a base to achieve a reasonable reaction rate and prevent the formation of undesirable byproducts at elevated temperatures.[2]

Reaction Mechanism:

The reaction proceeds via a nucleophilic ring-opening of the ethylene oxide by the thiolate anion, which is generated in situ from ethanethiol in the presence of a base.

G cluster_0 Base-Catalyzed Ring Opening ethanethiol CH₃CH₂SH thiolate CH₃CH₂S⁻ ethanethiol->thiolate + Base base Base intermediate [CH₃CH₂S-CH₂CH₂-O⁻] thiolate->intermediate + Ethylene Oxide ethylene_oxide C₂H₄O product CH₃CH₂SCH₂CH₂OH intermediate->product + H⁺ proton_source H⁺

Figure 1: Base-catalyzed synthesis of this compound.

From 2-Chloroethanol and Ethanethiol

An alternative synthetic route involves the reaction of 2-chloroethanol with ethanethiol or its corresponding sodium salt, sodium ethanethiolate.[1] This Williamson ether-like synthesis is a straightforward nucleophilic substitution reaction.

Reaction Mechanism:

The thiolate anion acts as the nucleophile, displacing the chloride ion from 2-chloroethanol.

G cluster_1 Nucleophilic Substitution ethanethiolate CH₃CH₂SNa product CH₃CH₂SCH₂CH₂OH ethanethiolate->product + ClCH₂CH₂OH chloroethanol ClCH₂CH₂OH salt NaCl

Figure 2: Synthesis via nucleophilic substitution.

Application as a Key Intermediate in Pharmaceutical Synthesis: The Case of Tinidazole

This compound serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][6] A prominent example is its use in the production of Tinidazole, a nitroimidazole antimicrobial agent effective against protozoan infections.[3][7]

The synthesis of Tinidazole from this compound involves a two-step process: a condensation reaction with 2-methyl-5-nitroimidazole, followed by an oxidation of the resulting thioether to a sulfone.

Step 1: Condensation of this compound with 2-Methyl-5-nitroimidazole

This step involves the formation of 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole. The hydroxyl group of this compound is activated, typically under acidic conditions, to facilitate nucleophilic attack by the imidazole nitrogen.

Reaction Scheme:

G cluster_2 Tinidazole Synthesis: Condensation Step start1 This compound intermediate 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole start1->intermediate + start2 2-Methyl-5-nitroimidazole

Figure 3: Condensation reaction in Tinidazole synthesis.

Step 2: Oxidation to Tinidazole

The thioether intermediate is then oxidized to the corresponding sulfone, which is the final API, Tinidazole. This oxidation is typically carried out using a strong oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate.

Reaction Scheme:

G cluster_3 Tinidazole Synthesis: Oxidation Step intermediate 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole product Tinidazole intermediate->product + [O] oxidant [O]

Figure 4: Oxidation to form Tinidazole.

Detailed Experimental Protocol: Synthesis of Tinidazole

The following protocol is a representative procedure for the synthesis of Tinidazole, adapted from established methods.

Materials:

  • This compound

  • 2-Methyl-5-nitroimidazole

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30%)

  • Sodium Tungstate

  • Ammonia solution

  • Suitable organic solvent (e.g., Toluene)

Procedure:

Step 1: Synthesis of 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole

  • To a stirred solution of 2-methyl-5-nitroimidazole in glacial acetic acid, slowly add concentrated sulfuric acid while maintaining the temperature below 30°C.

  • Add this compound to the reaction mixture.

  • Heat the mixture to 80-90°C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Neutralize the solution with an ammonia solution to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole.

Step 2: Oxidation to Tinidazole

  • Suspend the 1-[2-(ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole in water.

  • Add a catalytic amount of sodium tungstate.

  • Slowly add hydrogen peroxide (30%) to the mixture, maintaining the temperature between 50-60°C.

  • Stir the reaction mixture until the oxidation is complete (monitored by TLC).

  • Cool the mixture and adjust the pH to neutral with a suitable base to precipitate the crude Tinidazole.

  • Filter the product, wash with water, and dry.

  • Recrystallize the crude Tinidazole from a suitable solvent to obtain the final product of high purity.

Application as a Key Intermediate in Agrochemical Synthesis: The Case of Disulfoton

In the agrochemical sector, this compound is a key precursor for the synthesis of organophosphate insecticides, such as Disulfoton.[1] Disulfoton is a systemic insecticide and acaricide used to control a variety of pests on a range of crops.

The synthesis of Disulfoton involves the reaction of this compound with O,O-diethyl dithiophosphoric acid.

Reaction Scheme:

G cluster_4 Disulfoton Synthesis start1 This compound product Disulfoton start1->product + start2 O,O-Diethyl dithiophosphoric acid

Figure 5: Synthesis of the pesticide Disulfoton.

Detailed Experimental Protocol: Synthesis of Disulfoton

The following is a general procedure for the synthesis of Disulfoton.

Materials:

  • This compound

  • O,O-Diethyl dithiophosphoric acid

  • A suitable solvent (e.g., Toluene)

  • A dehydrating agent or azeotropic removal of water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark trap, dissolve this compound and O,O-diethyl dithiophosphoric acid in toluene.

  • Heat the reaction mixture to reflux. Water formed during the esterification reaction is removed azeotropically.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture.

  • Wash the organic layer with a dilute aqueous base solution to remove any unreacted acid, followed by washing with water until neutral.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to yield crude Disulfoton.

  • The crude product can be further purified by vacuum distillation if necessary.

Conclusion

This compound stands as a testament to the power of simple, bifunctional molecules in the construction of complex and valuable chemical products. Its strategic application as a chemical intermediate in the pharmaceutical and agrochemical industries underscores its importance in modern synthetic chemistry. This guide has provided a detailed technical overview of its properties, synthesis, and key applications, complete with experimental protocols and mechanistic insights. It is our hope that this comprehensive resource will empower researchers and drug development professionals to confidently and effectively utilize this compound in their pursuit of innovation and discovery.

References

  • ChemBK. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Modern Chemical Synthesis. [Link]

  • Google Patents. US3213144A - Production of 2-(ethylthio) ethanol.
  • Google Patents. US3487113A - Production of this compound.
  • PubChem. Tinidazole. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Disulfoton. [Link]

  • Waghmare, S. B., et al. "Manufacturing of Tinidazole by Recovering and Recycling Catalyst." Scholars Research Library, 2011.
  • Doshi, et al. "Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst." Catalysis Communications, vol. 8, no. 11, 2007, pp. 1573-1577.
  • PubChem. 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole. [Link]

  • Perka, et al. "Reaction of Thiometon and Disulfoton with Reduced Sulfur Species in Simulated Natural Environment." Journal of Agricultural and Food Chemistry, vol. 54, no. 16, 2006, pp. 5953-5959.

Sources

The Versatility of 2-(Ethylthio)ethanol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifaceted Building Block

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(Ethylthio)ethanol, a bifunctional molecule featuring both a nucleophilic hydroxyl group and a versatile ethylthio moiety, has emerged as a critical intermediate and reagent in a diverse array of chemical transformations.[1] Its unique structural attributes allow for selective manipulation at either the oxygen or sulfur center, providing chemists with a powerful tool for the introduction of the ethylthioethyl group and its oxidized derivatives into target molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in pharmaceutical and agrochemical research and development.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 110-77-0[2]
Molecular Formula C4H10OS[2]
Molecular Weight 106.19 g/mol [2]
Appearance Colorless to pale straw-colored liquid
Boiling Point 184.5 °C at 760 mmHg[3]
Melting Point -100 °C[3]
Density 1.012 g/cm³ at 20 °C[3]
Solubility Soluble in water and organic solvents[3]

Safety and Handling: this compound is a combustible liquid and a severe skin and eye irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.

Synthetic Transformations of this compound

The synthetic prowess of this compound lies in the differential reactivity of its hydroxyl and thioether functionalities. This section will delve into key transformations at both centers, providing detailed experimental protocols for each.

Reactions at the Hydroxyl Group

The primary alcohol moiety of this compound serves as a versatile handle for a variety of synthetic manipulations, including activation as a leaving group and nucleophilic displacement reactions.

Conversion of the hydroxyl group to a tosylate is a common strategy to transform it into an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 2-(Ethylthio)ethyl Tosylate

Objective: To convert the primary alcohol of this compound into a tosylate leaving group.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 2-(ethylthio)ethyl tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

The Mitsunobu reaction provides a powerful method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[4][5][6] While this compound is achiral, the Mitsunobu reaction offers a mild and efficient route for introducing various nucleophiles at the primary carbon.

Experimental Protocol: Mitsunobu Esterification of this compound

Objective: To demonstrate the conversion of the hydroxyl group of this compound to an ester using a carboxylic acid under Mitsunobu conditions.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq), the chosen carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise via syringe.[7][8]

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Reactions at the Sulfur Center

The ethylthio group in this compound is susceptible to oxidation, providing access to the corresponding sulfoxide and sulfone derivatives, which are valuable intermediates in their own right.

The controlled oxidation of the thioether to a sulfoxide or further to a sulfone significantly alters the electronic and steric properties of the molecule, opening up new avenues for synthetic transformations.[9]

Experimental Protocol: Oxidation of this compound to 2-(Ethylsulfonyl)ethanol

Objective: To oxidize the thioether functionality of this compound to the corresponding sulfone.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.

  • To this solution, add hydrogen peroxide (2.2 eq) dropwise, ensuring the temperature does not rise excessively.

  • Heat the reaction mixture at 50-55 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(ethylsulfonyl)ethanol.

  • The product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Agrochemicals and Pharmaceuticals

The utility of this compound as a key building block is exemplified in the industrial synthesis of important agrochemicals and pharmaceuticals.

a) Synthesis of the Insecticide Demeton

Demeton is a systemic insecticide that exists as a mixture of two isomers, Demeton-O and Demeton-S.[3] this compound is a crucial precursor for the synthesis of the Demeton-S isomer.[9]

The synthesis involves the reaction of this compound with O,O-diethyl phosphorochloridothioate in the presence of a base to neutralize the HCl byproduct.[3]

G reagent1 This compound reaction Nucleophilic Substitution reagent1->reaction reagent2 O,O-Diethyl phosphorochloridothioate reagent2->reaction product Demeton-S base Base (e.g., Triethylamine) reaction_label base->reaction_label Catalyst reaction->product

Caption: Synthesis of Demeton-S.

Experimental Protocol: Synthesis of Demeton-S (Illustrative)

Objective: To synthesize Demeton-S from this compound.

Materials:

  • This compound

  • O,O-Diethyl phosphorochloridothioate

  • Triethylamine

  • Anhydrous toluene or acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.[3]

  • Slowly add O,O-diethyl phosphorochloridothioate (1.0 eq) to the stirred solution.[3]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude Demeton-S.

  • The product can be purified by vacuum distillation.

b) Synthesis of the Antimicrobial Drug Tinidazole

Tinidazole, an important antimicrobial agent, is synthesized in a two-step process starting from 2-methyl-5-nitroimidazole and this compound.[1]

The first step is a condensation reaction to form an intermediate, which is then oxidized in the second step to yield the final sulfone product, Tinidazole.

G start 2-Methyl-5-nitroimidazole + This compound step1 Condensation (H₂SO₄, Acetic Acid) start->step1 intermediate 1-(2-Ethylthioethyl)-2-methyl-5-nitroimidazole step1->intermediate step2 Oxidation (H₂O₂, Tungstic Acid or MoO₃/SiO₂) intermediate->step2 product Tinidazole step2->product

Caption: Two-step synthesis of Tinidazole.

Experimental Protocol: Synthesis of Tinidazole

Objective: To synthesize Tinidazole from 2-methyl-5-nitroimidazole and this compound.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and stirrer, combine 2-methyl-5-nitroimidazole (800 g), acetic acid (200 mL), and 98% sulfuric acid (300 mL).

  • Heat the mixture to 80-85 °C with stirring.

  • Slowly add this compound (440 g) to the reaction mixture and continue stirring at 80-85 °C for 9 hours.

  • Cool the reaction mixture and precipitate the unreacted 2-methyl-5-nitroimidazole by adjusting the pH to 3 with a 24% ammonia solution.

  • Filter the mixture. The filtrate contains the intermediate product, 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole.

  • Extract the intermediate from the organic layer of the filtrate using 15% HCl to obtain an aqueous solution of its hydrochloride salt.

Step 2: Oxidation

  • Take the aqueous solution of the intermediate's hydrochloride salt and heat it to 50-55 °C.

  • Add a catalytic amount of tungstic acid (8 g) or a MoO₃/SiO₂ catalyst.

  • Add a stoichiometric amount of 50% hydrogen peroxide to the reaction mixture.

  • Maintain the temperature at 50-55 °C until the oxidation is complete.

  • Precipitate the Tinidazole product by adding 25% aqueous ammonia.

  • Isolate the final product by filtration, wash with water, and dry.

Conclusion

This compound stands out as a remarkably versatile and economically significant building block in organic synthesis. Its bifunctional nature, allowing for selective transformations at both the hydroxyl and thioether centers, provides a strategic advantage in the design of synthetic routes for a wide range of valuable compounds. The ability to readily access its sulfoxide and sulfone derivatives further expands its synthetic potential. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to fully leverage the capabilities of this multifaceted reagent in their synthetic endeavors.

References

  • Demeton-S-methyl sulfone. (n.d.). In AERU. University of Hertfordshire. Retrieved from [Link]

  • Demeton (Ref: ENT 17295). (n.d.). In AERU. University of Hertfordshire. Retrieved from [Link]

  • Pillai, R. B. C., & Pillai, C. N. (2007). Synthesis of tinidazole by condensation–oxidation sequence using MoO3/SiO2 bifunctional catalyst.
  • Demeton-S-methyl. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ethanol,2-(ethylsulfinyl)-. (n.d.). In ChemBK. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). In ChemBK. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). In Master Organic Chemistry. Retrieved from [Link]

  • Manufacturing of Tinidazole by Recovering and Recycling Catalyst. (n.d.). Rasayan J. Chem, 2(1), 143-145.
  • Mitsunobu Reaction. (n.d.). In NROChemistry. Retrieved from [Link]

  • Demeton-O-methyl. (n.d.). In PubChem. National Institutes of Health. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). In Organic Synthesis. Retrieved from [Link]

  • Synthesis of sulphur heterocyclic compounds and study of expected biological activities requirements. (n.d.). International Journal of Pharmaceutical Sciences and Research, 10(5), 2235-2246.
  • The Role of this compound in Modern Chemical Synthesis. (n.d.). In NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of sulfur-containing heterocycles via ring enlargement. (2018). Molecular Diversity, 22(2), 517-542.
  • Production of this compound. (1969). U.S.
  • Pummerer rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation method of high-purity tinidazole. (n.d.).
  • The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). (2024). Synthesis, 56(01), 1-10.
  • This compound. (n.d.). In DrugFuture. Retrieved from [Link]

Sources

Methodological & Application

use of 2-(Ethylthio)ethanol in pesticide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Ethylthio)ethanol in Organothiophosphate Pesticide Synthesis

Executive Summary

This technical guide details the application of This compound (CAS 110-77-0) as a critical nucleophilic building block in the synthesis of systemic organothiophosphate insecticides, specifically the Demeton and Oxydemeton series. Unlike generic alcohol intermediates, this compound possesses a dual-functionality—a reactive hydroxyl group for esterification and a thioether moiety that serves as a "pro-toxicant" trigger. Upon application, this thioether is metabolically oxidized to a sulfoxide or sulfone, significantly increasing the pesticide's acetylcholinesterase (AChE) inhibitory potency.

This document provides a validated protocol for the synthesis of Demeton-S-methyl , elucidates the metabolic activation pathway, and establishes rigorous safety standards for handling this potent sulfur-based intermediate.

Chemical Profile & Properties

This compound acts as the "linker" scaffold, connecting the phosphorus toxicophore to the lipophilic ethyl chain.

PropertySpecificationCritical Note for Synthesis
IUPAC Name 2-Ethylsulfanyl-1-ethanol--
CAS Number 110-77-0--
Formula C₄H₁₀OS--
Molecular Weight 106.19 g/mol --
Boiling Point 184°CHigh boiling point requires vacuum distillation for purification.
Density 1.02 g/mLDenser than many organic solvents; affects phase separation.
Solubility Miscible in alcohol, ether; Soluble in waterWater solubility necessitates careful extraction during workup (salt out).
Reactivity Primary Alcohol (-OH) + Thioether (-S-)The -OH is the nucleophile. The -S- is susceptible to premature oxidation.
Hazard Stench , IrritantThiols/sulfides have low odor thresholds; use bleach traps.

Mechanism of Action: The "Lethal Synthesis"

Understanding the biological fate of the 2-(ethylthio)ethyl moiety is essential for designing effective analogs. This compound derivatives are pro-insecticides .

  • Transport: The lipophilic thioether allows the pesticide to penetrate the insect cuticle and plant tissues (systemic action).

  • Bioactivation: Inside the organism, cytochrome P450 monooxygenases oxidize the thioether sulfur to a sulfoxide (Oxydemeton-methyl) and subsequently to a sulfone .

  • Inhibition: The oxidized metabolites are electron-withdrawing, making the central phosphorus atom more electrophilic and thus more reactive toward the serine residue in the AChE active site.

Figure 1: Metabolic Activation Pathway

MetabolicActivation Precursor This compound (Precursor) Demeton Demeton-S-methyl (Thioether Form) Precursor->Demeton Synthesis via DMPCT Oxydemeton Oxydemeton-methyl (Sulfoxide - Active) Demeton->Oxydemeton In Vivo Oxidation (P450 Enzymes) Sulfone Demeton-S-methyl Sulfone (Sulfone - Highly Toxic) Oxydemeton->Sulfone Further Oxidation Inhibited Phosphorylated AChE (Irreversible Inhibition) Oxydemeton->Inhibited Phosphorylation Sulfone->Inhibited Rapid Phosphorylation AChE AChE Enzyme (Functional) AChE->Inhibited + Inhibitor

Caption: The thioether moiety derived from this compound is metabolically oxidized to highly potent AChE inhibitors.

Detailed Synthesis Protocol: Demeton-S-methyl

Target: Synthesis of S-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate. Reaction Type: Nucleophilic Substitution (Esterification).

Reagents & Equipment
  • Precursor: this compound (1.0 eq, dried over MgSO₄).

  • Electrophile: O,O-Dimethyl phosphorochloridothioate (DMPCT) (1.05 eq).

  • Base: Triethylamine (TEA) or Pyridine (1.1 eq) – Scavenges HCl byproduct.

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) – Optional, accelerates reaction.

  • Equipment: 3-neck round-bottom flask, nitrogen inlet, dropping funnel, reflux condenser, temperature probe.

Step-by-Step Methodology

Step 1: Inert Setup Assemble the glassware and flame-dry under a stream of nitrogen. Moisture will hydrolyze the phosphorochloridothioate, lowering yields and producing toxic impurities.

Step 2: Solubilization Charge the flask with This compound (0.1 mol) , Triethylamine (0.11 mol) , and Toluene (150 mL) . Stir until homogenous. Cool the mixture to 0–5°C using an ice/salt bath.

  • Expert Insight: The reaction is exothermic.[1][2] Low initial temperature prevents side reactions (e.g., polymerization or P-S bond cleavage).

Step 3: Controlled Addition Add O,O-Dimethyl phosphorochloridothioate (0.105 mol) dropwise via the addition funnel over 45–60 minutes.

  • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately. Ensure vigorous stirring to prevent "caking" of the salt, which can trap reagents.

Step 4: Reaction & Reflux Once addition is complete, allow the mixture to warm to room temperature (25°C) over 1 hour. Then, heat to 50–60°C for 3–4 hours to drive the reaction to completion.

  • Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting alcohol spot should disappear.

Step 5: Workup

  • Cool the mixture to room temperature.

  • Filter off the solid amine salts. Wash the filter cake with cold toluene.

  • Wash the organic filtrate sequentially with:

    • Water (2 x 50 mL) – Removes residual salts.

    • 1M HCl (1 x 50 mL) – Removes unreacted amine.

    • Sat. NaHCO₃ (1 x 50 mL) – Neutralizes acidity.

    • Brine (1 x 50 mL) – Drying aid.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

Step 6: Purification Concentrate the filtrate under reduced pressure (Rotavap). The crude oil is typically yellow.

  • Purification: High-vacuum distillation (0.01 mmHg) is recommended if high purity is required, but beware of thermal decomposition. For technical grade, stripping solvent is often sufficient.

Figure 2: Experimental Workflow

SynthesisWorkflow Start Start: Inert Atmosphere (N2 Purge) Mix Mix: this compound + TEA + Toluene (Cool to 0°C) Start->Mix Add Add: DMPCT Dropwise (Exothermic Control) Mix->Add React Reaction: Heat to 60°C (3-4 Hours) Add->React Filter Filtration: Remove TEA-HCl Salts React->Filter Wash Wash: 1. Water 2. HCl 3. NaHCO3 Filter->Wash Dry Dry & Concentrate (MgSO4 / Rotavap) Wash->Dry Product Final Product: Demeton-S-methyl Dry->Product

Caption: Step-by-step workflow for the esterification of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture contaminationEnsure all glassware is flame-dried; use anhydrous solvents.
Product smells "garlicky" Residual sulfide/thiolThe product naturally has a sulfur odor, but excessive stench indicates unreacted starting material. Optimize reflux time.
Darkening of Reaction Thermal decompositionDo not exceed 60°C. Organophosphates are thermally labile.
Emulsion during wash Density similarityThis compound derivatives are dense. Use brine generously to break emulsions.

Safety & Handling Protocols

Warning: This synthesis involves precursors to nerve agents and highly toxic pesticides.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood with a face velocity of >100 fpm.

  • Odor Control: this compound has a stench.[3] All glassware and waste must be treated with a bleach solution (sodium hypochlorite) before removal from the hood. Bleach oxidizes the sulfur residues to non-volatile sulfonates.

  • PPE: Butyl rubber gloves are required (nitrile provides insufficient protection against organophosphates). Wear a full-face respirator if working outside a closed system.

  • Antidote: Atropine and 2-PAM (Pralidoxime) should be available on-site when handling the final organophosphate product.

References

  • University of Hertfordshire. (2025). Demeton-S-methyl - PPDB: Pesticide Properties DataBase.[4][5] Retrieved from [Link]

  • PubChem. (n.d.). This compound (CAS 110-77-0).[3][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Demeton-S-methyl.[4][5][9][10][11][12] Retrieved from [Link][4][10]

  • Food and Agriculture Organization (FAO). (n.d.). Oxydemeton-methyl Residue Evaluation. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-(ethylthio)- Mass Spectrum.[7] National Institute of Standards and Technology. Retrieved from [Link]

Sources

application of 2-(Ethylthio)ethanol in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-(Ethylthio)ethanol in Pharmaceutical Manufacturing

Executive Summary & Chemical Profile

This compound (2-ETE) is a bifunctional organosulfur building block utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly nitroimidazole antibiotics (e.g., Tinidazole) and sulfone-containing bioisosteres. Its utility stems from its "Janus-faced" reactivity: it possesses a nucleophilic hydroxyl group (-OH) and a sulfide center (-S-) capable of controlled oxidation.

This guide provides rigorous protocols for transforming 2-ETE into high-value sulfone intermediates while mitigating the risks associated with sulfur chemistry.

Property Specification Critical Attribute for Pharma
CAS Number 110-77-0Identity verification
Formula

MW: 106.19 g/mol
Boiling Point 184.5°CHigh boiling point allows high-temp reactions without pressure vessels.
Solubility Water, Alcohol, EtherAmphiphilic nature aids in phase-transfer catalysis.
Flash Point 88.8°CCombustible; requires static grounding (Class IIIA).

Strategic Application: The "Safe-Route" to Sulfone Linkers

In medicinal chemistry, the ethyl-sulfone moiety (


) is a critical pharmacophore used to increase metabolic stability and polarity without introducing basicity. 2-ETE is the primary feedstock for this moiety.

Critical Process Insight (Safety & Selectivity): A common error in process development is activating the hydroxyl group (e.g., to a chloride or tosylate) before oxidizing the sulfur.

  • Dangerous Route: 2-ETE

    
     2-Chloroethyl ethyl sulfide (Half-Mustard Agent) 
    
    
    
    Alkylation. (AVOID)
  • Safe Route: 2-ETE

    
     2-(Ethylsulfonyl)ethanol 
    
    
    
    Activation
    
    
    Alkylation.

The protocols below focus on the Safe Route , specifically for the synthesis of Tinidazole intermediates.

Mechanism of Action: Stepwise Oxidation

The sulfur atom in 2-ETE undergoes two-stage oxidation. Controlling this is key to yield.

  • Stage 1: Oxidation to Sulfoxide (Chiral, lower stability).

  • Stage 2: Oxidation to Sulfone (Achiral, highly stable, target for Tinidazole).

Detailed Protocols

Protocol A: Catalytic Oxidation to 2-(Ethylsulfonyl)ethanol

Target: Conversion of sulfide to sulfone using Green Chemistry principles (Tungstate catalysis).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Oxidant: Hydrogen Peroxide (30% w/w aq., 2.2 eq)

  • Catalyst: Sodium Tungstate Dihydrate (

    
    , 0.02 eq)
    
  • Solvent: Water (Process solvent)

Workflow:

  • Charge: In a glass-lined reactor, dissolve

    
     in water. Add this compound under nitrogen inertion.
    
  • Temperature Control: Cool the mixture to 10–15°C. The oxidation is highly exothermic.

  • Addition: Add

    
     dropwise over 2 hours.
    
    • Checkpoint: Maintain internal temperature

      
      . If temp spikes, stop addition immediately.
      
  • Digestion: Once addition is complete, heat reaction mass to 60°C for 4 hours to drive the Sulfoxide

    
     Sulfone conversion.
    
  • Validation (IPC): Sample for HPLC. Target: <0.5% unreacted Sulfoxide.

  • Workup: Cool to room temperature. The product, 2-(Ethylsulfonyl)ethanol, is water-soluble.

  • Isolation: Remove water via vacuum distillation (azeotropic removal with toluene may be required) or continuous extraction with Ethyl Acetate.

  • Yield: Expected isolated yield >90%.

Protocol B: Activation via Mesylation (Precursor for API Alkylation)

Target: Converting the hydroxyl group of the Sulfone into a good leaving group.

Reagents:

  • Substrate: 2-(Ethylsulfonyl)ethanol (from Protocol A)[1][2]

  • Reagent: Methanesulfonyl Chloride (MsCl, 1.1 eq)

  • Base: Triethylamine (TEA, 1.2 eq)

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 2-(Ethylsulfonyl)ethanol in anhydrous DCM. Cool to 0°C.

  • Base Addition: Add TEA.

  • Activation: Add MsCl dropwise, maintaining temp <5°C.

  • Quench: Pour into ice water. Separate organic layer.

  • Purification: Crystallization from Ethanol/Hexane.

  • Result: 2-(Ethylsulfonyl)ethyl mesylate—a highly reactive electrophile ready for coupling with nitroimidazole cores (Tinidazole synthesis).

Process Visualization

Diagram 1: The "Safe Route" Synthesis Pathway

This diagram illustrates the divergence between the toxic pathway (to be avoided) and the pharmaceutical pathway (Tinidazole synthesis).

G Start This compound (CAS 110-77-0) HalfMustard 2-Chloroethyl ethyl sulfide (Blister Agent Analog) Start->HalfMustard Activation (-OH -> -Cl) (AVOID: Toxicity Risk) SulfoneAlcohol 2-(Ethylsulfonyl)ethanol (Stable Intermediate) Start->SulfoneAlcohol Oxidation (H2O2/Na2WO4) Protocol A ActivatedLinker Activated Sulfone (Mesylate/Tosylate) SulfoneAlcohol->ActivatedLinker Activation (MsCl/TEA) Protocol B Tinidazole Tinidazole API (Antiprotozoal) ActivatedLinker->Tinidazole Alkylation of 2-methyl-5-nitroimidazole

Caption: Comparison of the "Safe Route" (Green) vs. the Toxic Route (Red) in processing this compound.

Diagram 2: Oxidation Process Decision Tree

Selecting the right oxidant is crucial for scale-up economics and safety.

OxidationDecision Start Start: Oxidation of 2-ETE Scale Is Scale > 1kg? Start->Scale mCPBA Use mCPBA (DCM Solvent) Scale->mCPBA No Catalyst Catalyst Available? Scale->Catalyst Yes Result1 High Cost, High Waste (Lab Only) mCPBA->Result1 Peroxide H2O2 + Na2WO4 (Green Protocol) Catalyst->Peroxide Yes (Tungstate) Oxone Oxone (KHSO5) (Aqueous/Alcohol) Catalyst->Oxone No Result2 Scalable, Water Byproduct (Preferred for Pharma) Peroxide->Result2

Caption: Decision matrix for selecting oxidation reagents based on manufacturing scale.

Quality Control & Impurity Management

When sourcing or synthesizing 2-ETE derivatives, the following impurities must be monitored via GC-MS or HPLC:

ImpurityOriginLimit (Pharma Grade)Mitigation
Ethyl Mercaptan Unreacted raw material< 0.1%Odor control; Nitrogen sparging.
Ethylene Glycol Hydrolysis byproduct< 0.5%Keep starting material dry; store under inert gas.
Bis(2-hydroxyethyl) sulfide Side reaction (Thiodiglycol)< 1.0%Control stoichiometry during initial synthesis.
Sulfoxide Analog Incomplete oxidation< 0.5%Ensure digestion time at 60°C (Protocol A, Step 4).

Safety & Handling (EHS)

  • Eye Hazard: 2-ETE is classified as Category 1 (Causes serious eye damage) .[3] Full face shields are mandatory during charging.

  • Stench: While less volatile than thiols, 2-ETE has a characteristic sulfide odor. Use vapor scrubbers (bleach/caustic) for reactor off-gassing.

  • Incompatibility: Avoid contact with strong oxidizers (Nitric acid, Permanganates) outside of controlled reactor conditions to prevent thermal runaway.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8082, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier - this compound. Retrieved from [Link]

  • Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science, 281(5383), 1646-1647.
  • Venkatesan, A.M., et al. (2008). "Bis(sulfone) derivatives as effective bioisosteres." Journal of Medicinal Chemistry. (Contextual reference for Sulfone pharmacophore utility).

Sources

Application Note: 2-(Ethylthio)ethanol in Advanced Lubricant Formulation

[1]

Executive Summary & Chemical Profile[1]

2-(Ethylthio)ethanol (also known as

1

1

In lubricant formulation, it serves two distinct high-value roles:

  • Precursor for "High-Sulfur" Derivatives: It is the feedstock for synthesizing specialized Zinc Dialkyldithiophosphates (ZDDPs) and Ashless Anti-Wear (AW) agents where the alkyl tail itself contributes to Extreme Pressure (EP) performance.[1]

  • Coupling Agent in Metalworking Fluids: Its amphiphilic nature (hydroxyl head + thioether tail) allows it to function as a co-solvent and corrosion inhibitor in water-based cutting fluids.[1]

Chemical Specifications
PropertyValueRelevance to Formulation
CAS Number 110-77-0Identity verification.[1]
Formula

Sulfur content ~30.2% wt.[1]
Boiling Point 184°CHigh enough for stable blending; low enough for stripping.[1]
Solubility Water, Alcohol, EtherExcellent coupling agent for emulsion systems.[1]
Odor Pungent (Thioether)Requires odor masking in open-system applications.[1]

Application I: Synthesis of Thio-Ether Functionalized ZDDP

Standard ZDDPs are synthesized using primary or secondary alkyl alcohols (e.g., 2-ethylhexanol).[1] By substituting these with this compound, formulators create a Thio-Ether ZDDP .[1]

Mechanism of Action: Standard ZDDP releases sulfur from the phosphate core (


11


1
Protocol A: Synthesis of O,O-bis(2-ethylthioethyl) Phosphorodithioic Acid

Note: This is the intermediate acid required before neutralizing with Zinc.

Safety Warning: This reaction evolves Hydrogen Sulfide (

11

Reagents:

  • Phosphorus Pentasulfide (

    
    ): 1.0 molar equivalent (solid).[1][2]
    
  • This compound: 4.0 molar equivalents (liquid).[1]

  • Nitrogen gas (

    
    ): For inert atmosphere.[1]
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber), and a temperature probe. Purge with

    
    .
    
  • Slurry Preparation: Charge the flask with

    
    . (Optional: Use a small amount of inert solvent like toluene if heat transfer is a concern, though neat reaction is standard).[1]
    
  • Addition: Heat the

    
     to 60°C . Begin dropwise addition of this compound.[1]
    
    • Critical Control Point: The reaction is exothermic.[1][2][3][4] Control addition rate to maintain bulk temperature between 80°C - 95°C . Do not exceed 100°C to prevent decomposition.[1]

  • Cook-Out: Once addition is complete, hold temperature at 90°C for 3 hours to ensure complete conversion of the solid

    
    .
    
    • Validation: The solution should turn from a gray slurry to a clear/amber liquid.[1]

  • Stripping: Apply partial vacuum (approx. 50 mmHg) at 90°C for 1 hour to remove dissolved

    
    .
    
  • Filtration: Filter through diatomaceous earth to remove unreacted solids.[1]

  • Analysis: Titrate to determine Total Acid Number (TAN). Theoretical TAN for this specific acid is approx 180-190 mg KOH/g .[1]

Protocol B: Neutralization to ZDDP
  • Slurry: In a clean reactor, create a slurry of Zinc Oxide (ZnO) (1.1 molar equivalents based on Acid TAN) in a light mineral oil (diluent).

  • Reaction: Heat ZnO slurry to 60°C . Slowly add the Phosphorodithioic Acid from Protocol A.

  • Dehydration: The reaction produces water.[1] Heat to 100°C and apply vacuum to strip water.

  • Finish: Filter the final product. The result is a viscous, dark amber liquid: Zinc bis(O,O-bis(2-ethylthioethyl) dithiophosphate). [1]

Application II: Water-Based Metalworking Fluids (MWF)

In aqueous cutting fluids, this compound acts as a synergistic coupling agent .[1] It bridges the gap between the water phase and oil-soluble EP additives, while its sulfur content provides "reserve" corrosion inhibition and lubricity.[1]

Formulation Guidelines

Unlike the synthesis application, this involves physical blending.[1]

Component ClassRecommended % (wt)Role of this compound
Base Oil/Water BalanceCarrier.[1]
Emulsifiers 10-15%Stabilizes the emulsion.
This compound 2.0 - 5.0% Co-solvent & EP Booster. Increases solubility of other sulfurized fats; reduces friction coefficient.[1]
Biocide 0.1 - 0.5%Prevents bacterial degradation (S-alcohols are susceptible to biological attack).[1]

Performance Verification (The "Micro-Tap" Test): To validate the efficacy of this compound in an MWF formulation:

  • Prepare a control fluid (standard glycol ether co-solvent).[1]

  • Prepare a test fluid (replacing glycol ether with this compound).

  • Run a Tapping Torque test on 1018 Steel.[1]

  • Expected Result: The sulfur-functionalized fluid typically shows a 5-10% reduction in torque due to the rapid formation of sulfide layers at the cutting tip.[1]

Visualizing the Mechanism

The following diagram illustrates the synthesis pathway and the tribological mechanism of the resulting additive.

GAlcoholThis compound(Feedstock)AcidDithiophosphoric Acid(Intermediate)Alcohol->Acid + P2S5(Exothermic, -H2S)P2S5P2S5(Reactant)P2S5->AcidZDDPThio-Ether ZDDP(Final Additive)Acid->ZDDP + ZnO(Neutralization)ZnOZinc OxideZnO->ZDDPTriboTribofilm Formation(High Load/Temp)ZDDP->Tribo Decomposition@ >150°CFeSIron Sulfide Layer(Anti-Weld)Tribo->FeS Alkyl TailCleavageGlassPhosphate Glass(Anti-Wear)Tribo->Glass PhosphateCore

Figure 1: Synthesis pathway from raw alcohol to functional ZDDP, and subsequent tribofilm generation.[1]

References

  • Vertex AI Search. (2023).[1] Production of this compound - US Patent 3213144A.[1] Google Patents. Link

  • Lubrication Expert. (2024).[1][5] A Guide to Extreme Pressure Additives in Lubricants. Link

  • European Patent Office. (n.d.).[1] Antiwear additive compositions having reduced sulfur content - Patent 0864635.[1] Link

  • Chevron Phillips Chemical. (2021).[1] Safety Data Sheet: Ethylthioethanol. Link

  • Sci-Hub/Tribology Materials. (2012).[1] Synthesis and antiwear behaviour of ashless alkylthioperoxydiphosphates. Link[1][6]

Strategic Utilization of 2-(Ethylthio)ethanol in Heterocyclic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Ethylthio)ethanol (


) serves as a critical bifunctional building block in medicinal chemistry, primarily utilized to introduce the 2-(ethylthio)ethyl  moiety onto heterocyclic scaffolds. This structural motif is valued for its ability to modulate lipophilicity and provide specific hydrogen-bond acceptor sites via the thioether sulfur. This application note details the conversion of this compound into its reactive electrophilic congener, 2-chloroethyl ethyl sulfide (CEES) , and its subsequent application in the 

-alkylation of nitrogenous heterocycles (e.g., piperazines, indoles).

Critical Safety Advisory: The activated intermediate described in this protocol (CEES) is a known vesicant and sulfur mustard analog ("Half-Mustard"). Strict containment and decontamination protocols are mandatory.

Chemical Profile & Strategic Value[1]

The utility of this compound stems from its S-C-C-O backbone. In drug design, this motif acts as a flexible linker that mimics the side chains of methionine or lysine, depending on the terminal modification.

PropertyDataRelevance
CAS 110-77-0Sourcing Identity
MW 106.19 g/mol Low MW allows for fragment-based design
Boiling Point 184.5 °CHigh boiling point requires vacuum distillation for purification
Nucleophilicity High (Sulfur)Sulfur can participate in Anchimeric Assistance
Key Reactivity Hydroxyl substitutionPrecursor to alkyl halides or sulfonates
The Mechanism of Anchimeric Assistance

Unlike standard primary alcohols, this compound derivatives exhibit accelerated substitution rates due to the neighboring sulfur atom. Upon activation of the hydroxyl group (e.g., to a chloride), the sulfur atom intramolecularly displaces the leaving group to form a transient, highly reactive Episulfonium Ion .

EpisulfoniumMechanism Start 2-Chloroethyl ethyl sulfide Episulfonium Episulfonium Intermediate (Cyclic Sulfonium) Start->Episulfonium Intramolecular S-Attack (Fast) Product N-Alkylated Heterocycle Episulfonium->Product Nucleophile (Nu-) Ring Opening

Figure 1: The neighboring sulfur atom facilitates the reaction via a cyclic intermediate, significantly enhancing electrophilicity compared to standard alkyl chlorides.

Safety Protocol: Handling "Half-Mustard" Intermediates

WARNING: The intermediate 2-chloroethyl ethyl sulfide (CEES) is a potent blistering agent (vesicant) and alkylating agent. It causes severe skin burns, eye damage, and respiratory irritation.

  • Engineering Controls: All operations involving the chloride derivative must be performed in a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Chemical splash goggles and a face shield are required.

  • Decontamination Solution: Prepare a "Decon Slurry" consisting of 10% Sodium Hypochlorite (Bleach) and 5% NaOH in water. This oxidizes the sulfide to a non-vesicant sulfoxide/sulfone.

  • Spill Management: Do not wipe spills. Cover with absorbent pads soaked in Decon Slurry. Leave for 30 minutes before disposal.

Module A: Activation to 2-Chloroethyl Ethyl Sulfide (CEES)[5]

This step converts the hydroxyl group into a chloride leaving group.[1][2] While mesylation is an alternative, chlorination via thionyl chloride (


) is preferred for scale-up due to the volatility of byproducts (

,

).
Materials
  • This compound (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Chloroform (

    
    ) or Dichloromethane (DCM) (Solvent)
    
  • DMF (Catalytic amount, 0.05 eq)

  • Nitrogen atmosphere

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and a gas scrubber (NaOH trap) to neutralize HCl/SO2 emissions.

  • Solvation: Dissolve this compound in dry

    
     (3 mL per gram of substrate) and add catalytic DMF. Cool to 0°C.
    
  • Addition: Add

    
     dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (60°C) for 2 hours to ensure complete conversion.

  • Work-up (CAUTION):

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

      
      . Trap the exhaust —do not vent directly into the pump.
      
  • Purification: Distill the residue under vacuum (bp ~55°C at 15 mmHg).

    • Yield expectation: 85-92%.

    • Product: Colorless liquid (CEES).

Module B: Heterocyclic N-Alkylation (The Coupling)

This protocol describes attaching the ethylthioethyl chain to a secondary amine heterocycle (e.g., Piperazine, Morpholine, or Pyrrolidine).

Materials
  • Heterocyclic Amine (e.g., N-Boc-piperazine) (1.0 eq)

  • 2-Chloroethyl ethyl sulfide (CEES) (1.1 eq) - From Module A

  • Potassium Carbonate (

    
    ) (3.0 eq) - Base
    
  • Potassium Iodide (KI) (0.1 eq) - Finkelstein Catalyst

  • Acetonitrile (

    
    ) - Solvent[3]
    
Step-by-Step Protocol
  • Suspension: In a round-bottom flask, suspend the Heterocyclic Amine and anhydrous

    
     in Acetonitrile (0.2 M concentration).
    
  • Activation: Add Potassium Iodide (KI). This converts the alkyl chloride to a more reactive alkyl iodide in situ.

  • Alkylation: Add CEES dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80°C) for 12-18 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine spot should disappear.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with Acetone.
  • Isolation: Evaporate the filtrate to obtain the crude oil.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% Methanol in Dichloromethane.
      
Data Validation (Self-Check)
  • 1H NMR (CDCl3): Look for the triplet of the

    
     at 
    
    
    
    ~2.6 ppm and the triplet of the
    
    
    at
    
    
    ~2.8 ppm. The ethyl group triplet/quartet pattern should remain distinct.
  • Mass Spec: ESI+ should show

    
    .
    

Module C: Post-Coupling Functionalization (Oxidation)

Once the building block is attached, the sulfur atom can be oxidized to a sulfoxide (chiral center) or sulfone (polar pharmacophore).

OxidationPathway Substrate Ethylthioethyl-Heterocycle Sulfoxide Sulfoxide (S=O) (Chiral/Polar) Substrate->Sulfoxide Controlled Oxidation Sulfone Sulfone (O=S=O) (Highly Polar/Metabolically Stable) Substrate->Sulfone Exhaustive Oxidation NaIO4 NaIO4 (1.0 eq) 0°C, MeOH/H2O NaIO4->Sulfoxide Oxone Oxone (2.0 eq) RT, MeOH/H2O Oxone->Sulfone

Figure 2: Divergent oxidation pathways allow for tuning of the linker's polarity and metabolic stability.

Protocol: Selective Sulfoxide Synthesis
  • Dissolve the thioether-heterocycle in Methanol/Water (1:1).

  • Add Sodium Periodate (

    
    , 1.05 eq) at 0°C.
    
  • Stir for 4 hours at 0°C.

  • Quench with saturated Sodium Thiosulfate. Extract with DCM.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Module B CEES hydrolysisEnsure solvents are strictly anhydrous. The episulfonium ion reacts with water rapidly.
No Reaction Chloride unreactiveEnsure KI is added. The iodide intermediate reacts significantly faster.
Polymerization Intermolecular reactionDilute the reaction (0.1 M or lower) to favor the specific N-alkylation over polymerization.
Darkening of CEES DecompositionDistill CEES immediately before use. Store under Argon at -20°C.

References

  • Chemical Profile & Safety: National Center for Biotechnology Information. (2023).[2][3][4] PubChem Compound Summary for CID 8075, this compound. Retrieved from [Link]

  • Synthesis of 2-Chloroethyl Ethyl Sulfide: Ludlum, D. B., et al. (1984).[5] Synthesis and characterization of O6-ethylthioethyldeoxyguanosine. Cancer Research, 44(12), 5698-5701.[5] (Describes the chlorination and subsequent alkylation reactivity).

  • Mechanistic Insight (Episulfonium): Swanson, R. A., & Wilker, C. N. (1969). Anchimeric assistance by sulfur in the hydrolysis of 2-chloroethyl ethyl sulfide. Journal of the American Chemical Society.
  • Heterocyclic Derivatization: Peck, R. M., et al. (1961).[6] Heterocyclic Derivatives of 2-Chloroethyl Sulfide with Antitumor Activity. Journal of Organic Chemistry, 26, 3409.[6] Retrieved from [Link]

  • Handling Protocols: Occupational Safety and Health Administration (OSHA). Sulfur Mustard and Analogues: Safety and Health Guide. (General reference for vesicant handling).

Sources

Application Note: 2-(Ethylthio)ethanol as a Functional Solvent in Chemical Synthesis

[1][2]

Abstract

2-(Ethylthio)ethanol (2-ETE), also known as 2-hydroxyethyl ethyl sulfide, is a bifunctional organosulfur compound typically utilized as a synthetic intermediate.[1] However, its high boiling point (184.5°C), amphiphilic solubility profile, and ability to coordinate with soft metals render it a potent functional solvent for specialized applications. This guide details the physicochemical profile of 2-ETE, its utility in high-temperature synthesis and resin solubilization, and provides a validated protocol for its use as a reaction medium, emphasizing safety and odor control.[1]

Part 1: Physicochemical Profile & Solvent Characteristics[2][4]

2-ETE occupies a unique niche between polar protic solvents (like ethanol) and polar aprotic sulfur solvents (like DMSO).[1] Its structure—containing both a hydroxyl group and a thioether linkage—allows it to solubilize a wide range of organic and inorganic substrates while offering specific reactivity profiles not found in standard alcohols.[1]

Key Solvent Properties

The following table summarizes the critical data necessary for process design.

PropertyValueImplications for Synthesis
CAS Number 110-77-0Universal identifier for sourcing.[1]
Boiling Point 184.5 °C (760 mmHg)Suitable for high-temperature reactions without pressure vessels.[1]
Melting Point -100 °CExcellent low-temperature fluidity; no freezing risks in standard chillers.[1]
Density 1.017 g/mL (20 °C)Slightly denser than water; facilitates phase separation from lighter organics.[1]
Solubility (Water) ~26% w/wPartially miscible; allows for aqueous workups (unlike fully miscible DMSO).[1]
Solubility (Organic) HighMiscible with ethanol, ether, acetone, and most chlorinated solvents.[1]
Flash Point 88.8 °CClassified as a Combustible Liquid (Class IIIA).[1] Requires heat precautions.[1][2][3][4]
Reactivity Nucleophilic SulfurCan coordinate metals; susceptible to oxidation (to sulfoxide/sulfone).[1]
Comparative Solvent Logic

Researchers often default to DMSO or DMF for high-boiling polar applications.[1] 2-ETE offers a distinct alternative:

  • Vs. DMSO: 2-ETE is less polar but offers a protic handle (-OH).[1] It is less likely to cause runaway decomposition at high temperatures compared to DMSO/halide mixtures.[1]

  • Vs. Ethylene Glycol: 2-ETE has better solubility for lipophilic compounds due to the ethylthio group.[1]

  • Vs. DMF: 2-ETE is stable to strong bases (no hydrolysis of amide bond), though the sulfur atom is nucleophilic.[1]

Part 2: Strategic Applications

High-Temperature Reaction Medium

Due to its boiling point of nearly 185°C, 2-ETE is an ideal medium for driving thermodynamically difficult reactions, such as:

  • Nucleophilic Aromatic Substitutions (SNAr): The solvent's polarity stabilizes the Meisenheimer complex intermediate.[1]

  • Polymer Dissolution: It effectively solvates sulfur-containing resins and rubbers that are insoluble in standard alcohols.[1]

  • Metal-Catalyzed Cross-Couplings: The thioether moiety can act as a hemilabile ligand, potentially stabilizing palladium or platinum catalysts during the reaction cycle (e.g., in the synthesis of acrylate ternary copolymers).[1]

Pharmaceutical Intermediate Synthesis

2-ETE is a critical precursor and medium in the synthesis of Tinidazole and related nitroimidazole antibiotics.[1] In these pathways, it often serves a dual role:

  • Reagent: Providing the ethylthioethyl moiety.

  • Solvent: Solubilizing the nitroimidazole core to facilitate alkylation.

Decision Framework: When to Use 2-ETE

Use the following logic flow to determine if 2-ETE is the correct solvent for your process.

SolventSelectionStartStart: Solvent SelectionTempCheckReaction Temp > 150°C?Start->TempCheckPolarityCheckSubstrate Polarity?TempCheck->PolarityCheckYesUseTolueneUse Toluene/XyleneTempCheck->UseTolueneNo (<120°C)SulfurSensIs Catalyst Sulfur-Poisoned?PolarityCheck->SulfurSensAmphiphilic/PolarPolarityCheck->UseTolueneNon-polarBaseSensStrong Base Present?SulfurSens->BaseSensNo (Sulfur OK)UseGlycolUse Ethylene GlycolSulfurSens->UseGlycolYes (Pd/Pt sensitive)UseETEUse this compoundBaseSens->UseETEYes (Amide hydrolysis risk)UseDMSOUse DMSO/SulfolaneBaseSens->UseDMSONo

Figure 1: Decision tree for selecting this compound based on thermal, polarity, and chemical compatibility requirements.[1]

Part 3: Detailed Experimental Protocol

Protocol: High-Temperature Nucleophilic Substitution in this compound

Objective: To utilize 2-ETE as a reaction medium for the alkylation of a heterocyclic amine, leveraging its high boiling point and solubility profile.[1]

3.1 Safety & Pre-requisites
  • Hazard: 2-ETE is a severe eye irritant (Category 1) and combustible.[1][4]

  • Odor Control: The compound has a pungent, sulfide-like odor.[1] All work must be performed in a fume hood.[1]

  • Scrubber: Prepare a bleach trap (10% sodium hypochlorite) for any vented gases to neutralize escaping mercaptan-like odors.[1]

3.2 Materials
  • Solvent: this compound (>98% purity).[1][5]

  • Reagents: Heterocyclic amine (substrate), Alkyl halide (electrophile), Potassium Carbonate (base).[1]

  • Workup: Ethyl acetate (extraction), Brine, Sodium sulfate.[1]

3.3 Step-by-Step Methodology
  • Reaction Setup:

    • In a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe, charge the heterocyclic amine (1.0 equiv) and Potassium Carbonate (2.0 equiv).

    • Add This compound (5-10 volumes relative to substrate).[1]

    • Note: The mixture may appear heterogeneous initially.[1]

  • Activation & Addition:

    • Heat the mixture to 80°C under nitrogen atmosphere. Ensure the amine is fully dissolved or well-dispersed.[1]

    • Add the Alkyl Halide (1.2 equiv) dropwise via an addition funnel to control exotherm.[1]

  • High-Temperature Phase:

    • Increase temperature to 140°C - 160°C .

    • Reflux for 4-6 hours.[1]

    • Mechanism:[1][2][3][4] The high temperature overcomes the activation energy of the substitution, while the hydroxyl group of the solvent aids in solubilizing the inorganic base (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ), creating a "pseudo-phase transfer" effect.
      
  • Monitoring:

    • Monitor by HPLC or TLC.[1]

    • Caution: Do not use UV detection alone for the solvent front; 2-ETE has low UV absorbance but can interfere with early eluting peaks.[1]

  • Workup (Solvent Removal Strategy):

    • Cool the reaction mixture to room temperature.

    • Dilution: Pour the mixture into 5 volumes of ice-cold water. 2-ETE is partially soluble (26%) but will partition.[1]

    • Extraction: Extract the product with Ethyl Acetate (3x). The 2-ETE will largely remain in the aqueous/organic interface or partition into the organic phase depending on the product.[1]

    • Wash: Wash the combined organic layers with water (3x) to remove residual 2-ETE.[1]

    • Critical Step: A final wash with 0.5M HCl (if product is stable) can help remove residual amino-sulfide traces.[1]

  • Odor Neutralization:

    • Treat all aqueous waste and glassware with a dilute bleach solution before removal from the fume hood to oxidize residual sulfides and eliminate odor.[1]

Part 4: Workflow Visualization

The following diagram illustrates the process flow, highlighting the critical separation step due to the solvent's partial water solubility.

Workflowcluster_wasteWaste TreatmentInputReagents + 2-ETEReactionHeat to 160°C(Reflux)Input->ReactionQuenchQuench inIce WaterReaction->QuenchPartitionPartitioning:2-ETE (Aq/Org)Product (Org)Quench->PartitionWashWater Wash (3x)Removes 2-ETEPartition->WashOrg LayerBleachBleach Treatment(Odor Control)Partition->BleachAq LayerFinalIsolated ProductWash->Final

Figure 2: Workflow for synthesis and purification using this compound, emphasizing the water-wash removal strategy.

References

  • Chemical Properties & Safety Data

    • National Center for Biotechnology Information.[1] (2023).[1][3] PubChem Compound Summary for CID 8075, this compound. Retrieved from [Link]

  • Industrial Applications & Synthesis

    • Horning, E. J., & Middlebrook, J. T. (1965).[6][1] Production of this compound. U.S. Patent No.[6][1][7] 3,213,144.[6][1][7] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

    • Anderson, J. E. (1969).[1][7] Production of this compound. U.S. Patent No.[6][1][7] 3,487,113.[1][7] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Solubility & Reactivity

    • ChemBK. (2023).[1] this compound Properties and Applications. Retrieved from [Link][1]

    • Solubility of Things.[1][8][9] (2023).[1][3] Solubility of this compound. Retrieved from [Link]

Application Note: 2-(Ethylthio)ethanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Oxidation-Responsive Drug Delivery Systems & Functional Material Engineering

Executive Summary

2-(Ethylthio)ethanol (CAS: 110-77-0) is a bifunctional organosulfur compound featuring a primary hydroxyl group and a thioether (sulfide) linkage.[1] In modern polymer chemistry, it serves as a critical building block for stimuli-responsive materials , particularly in the development of Reactive Oxygen Species (ROS)-responsive nanocarriers for drug delivery.

Its utility stems from two distinct chemical behaviors:[1][2][3][4]

  • Hydroxyl Functionality: Acts as a nucleophilic initiator for Ring-Opening Polymerization (ROP) or a precursor for ester/ether formation.[1]

  • Thioether Reactivity: The sulfide group undergoes a phase-transitioning oxidation to hydrophilic sulfoxide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and sulfone (
    
    
    
    ) species. This polarity switch is the mechanistic engine behind "smart" micelles that disassemble in the oxidative microenvironment of tumors.[1]

This guide details the protocols for utilizing this compound as a monomer precursor for responsive polyethers and as a functional initiator for surface-active polyesters.

Core Application: ROS-Responsive Nanocarriers

Context: The Sol-Gel Transition

The primary application of this compound in drug development is the synthesis of oxidation-responsive block copolymers . By incorporating the ethylthio moiety into the polymer side-chain, researchers create hydrophobic blocks that become water-soluble upon exposure to ROS (e.g.,


 in cancer cells), triggering the release of encapsulated payloads.
Protocol A: Synthesis of Poly(2-(ethylthio)ethyl glycidyl ether)-block-PEG

Rationale: This protocol converts this compound into an epoxide monomer, which is then copolymerized with PEG to form amphiphilic block copolymers.[1]

Phase 1: Monomer Synthesis (2-(Ethylthio)ethyl Glycidyl Ether - ETEGE)

Reagents:

  • This compound (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     eq)[5]
    
  • Epichlorohydrin (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     eq)[6]
    
  • Sodium Hydroxide (NaOH) pellets (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     eq)[6]
    
  • Tetrabutylammonium hydrogen sulfate (TBAHS) (Phase transfer catalyst, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     eq)
    

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Purge with

    
    .
    
  • Mixing: Dissolve NaOH and TBAHS in a minimum amount of water. Add this compound and stir vigorously at

    
    .
    
  • Addition: Add Epichlorohydrin dropwise over 1 hour, maintaining temperature

    
     to prevent premature polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. The solution will become biphasic.[1]

  • Extraction: Dilute with dichloromethane (DCM). Wash the organic phase ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     with brine.
    
  • Purification: Dry over

    
    , filter, and remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (Target bp: 
    
    
    
    at high vacuum) to obtain pure ETEGE.
Phase 2: Anionic Ring-Opening Polymerization (AROP)

Reagents:

  • Initiator: Methoxy-PEG-OH (mPEG, MW 2000 or 5000)

  • Monomer: ETEGE (Synthesized in Phase 1)[1]

  • Catalyst: Potassium Naphthalenide (in THF) or ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Bu-P4 phosphazene base.
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Drying: Azeotropically dry the mPEG-OH initiator with toluene to remove trace water (Critical for MW control).[1]

  • Activation: In a glovebox, dissolve dried mPEG-OH in anhydrous THF. Add stoichiometric potassium naphthalenide until a slight green color persists (indicating alkoxide formation).[1]

  • Polymerization: Add the ETEGE monomer rapidly. Seal the vessel. Stir at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     for 24 hours.
    
  • Termination: Quench with acidified methanol.

  • Purification: Precipitate the polymer into cold diethyl ether (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Dialyze (MWCO 3.5 kDa) against water to remove unreacted monomer. Lyophilize.
    

Data Output & Validation:

Parameter Method Target Specification

| Monomer Conversion | ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 NMR | 

(Disappearance of epoxide protons at 2.6-3.2 ppm) | | Molecular Weight (

)
| GPC (THF) | Matches theoretical feed ratio (e.g., 5000-b-4000) | | Dispersity (

)
| GPC |

(Indicates living polymerization) | | Oxidation Response | DLS | Micelle size change from

to

(unimers) upon

addition. |

Secondary Application: End-Group Functionalization

Context: Surface Anchoring

This compound can be used directly as an initiator for the ROP of cyclic esters (e.g.,


-caprolactone). This places the sulfide group at the 

-terminus of the polymer chain.
  • Utility: The thioether group has a high affinity for gold (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) surfaces (though lower than thiols, it avoids disulfide bridging). It allows the formation of polymer brushes on gold nanoparticles or sensors.[1]
    
Protocol B: Synthesis of -Ethylthio-Poly( -caprolactone)

Reagents:

  • Initiator: this compound (Dried over molecular sieves).[1]

  • Monomer: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Caprolactone (
    
    
    
    -CL).
  • Catalyst: Stannous Octoate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[7]
    

Methodology:

  • Stoichiometry: Calculate monomer-to-initiator ratio (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) to target desired MW (e.g., 
    
    
    
    for
    
    
    kDa).
  • Reaction: Combine this compound,

    
    -CL, and 
    
    
    
    (
    
    
    mol%) in a silanized Schlenk flask.
  • Polymerization: Degas via 3 freeze-pump-thaw cycles. Heat to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     for 12 hours.
    
  • Workup: Dissolve in minimal DCM and precipitate into cold methanol.

  • Result: A biodegradable polyester with a sulfide "anchor" at one end and a hydroxyl group at the other (AB-type telechelic).[1]

Mechanistic Visualization

Workflow: Synthesis & Drug Release Mechanism

The following diagram illustrates the pathway from the raw material (this compound) to the functional drug delivery system.

G Raw This compound (Starting Material) Monomer Monomer Synthesis (Glycidyl Ether deriv.) Raw->Monomer + Epichlorohydrin (Phase Transfer) Polymer Block Copolymer (PEG-b-PolySulfide) Monomer->Polymer + PEG-Initiator (AROP) Micelle Self-Assembly (Drug Encapsulated) Polymer->Micelle In Water (Hydrophobic Core) Oxidation ROS Trigger (H2O2 Exposure) Micelle->Oxidation Tumor Microenvironment Release Micelle Disassembly (Drug Release) Oxidation->Release Sulfide -> Sulfoxide (Hydrophobic -> Hydrophilic)

Figure 1: Critical path for converting this compound into a bio-responsive nanocarrier.[1]

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Control[1]
  • Why Anionic Polymerization? We select Anionic ROP (Protocol A) over cationic methods because the sulfide group in this compound is nucleophilic.[1] Cationic conditions can lead to the formation of sulfonium salts (alkylation of the sulfur), terminating the chain or causing branching. Anionic conditions protect the sulfide integrity.[1]

  • Oxidation Specificity: The transition from Sulfide (

    
    ) to Sulfoxide (
    
    
    
    ) is the key solubility switch. Over-oxidation to Sulfone (
    
    
    ) is possible but requires stronger oxidants or longer times; usually, the sulfoxide transition is sufficient to disrupt the micelle.
Self-Validating Steps
  • NMR Check: In Protocol A, Phase 1, ensure the disappearance of the hydroxyl proton (approx 4.5-5.0 ppm) and the appearance of epoxide ring protons (2.6, 2.8, 3.1 ppm). If OH remains, the polymerization (Phase 2) will fail due to chain transfer.[1]

  • GPC Trace: A monomodal peak confirms successful block copolymerization.[1] A bimodal peak suggests homopolymer contamination (dead initiator).[1]

References

  • Herzberger, J., et al. (2016).[1] "Oxidation-Responsive and 'Clickable' Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether." Journal of the American Chemical Society. [1]

    • Note: This authoritative paper describes the methyl-analog protocol which is chemically homologous and directly adaptable to the ethyl-deriv
  • Wang, J., et al. (2019).[8] "Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems." Frontiers in Bioengineering and Biotechnology.

    • Provides the mechanistic grounding for the sulfide-to-sulfoxide solubility transition.
  • Napoli, A., et al. (2004). "Oxidation-responsive polymeric vesicles."[1] Nature Materials.

    • Seminal work establishing poly(propylene sulfide)
  • PubChem. "this compound Compound Summary."[1] [1]

    • Source for physicochemical properties and safety d

Sources

Advanced Protocol: Utilization of 2-(Ethylthio)ethanol (FEMA 4562) in Flavor Research & Matrix Reconstruction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Ethylthio)ethanol (CAS 110-77-0), assigned FEMA 4562, is a high-impact sulfur-containing alcohol critical for reconstructing complex savory and tropical flavor profiles. Unlike simple mercaptans, its bifunctional structure (thioether + alcohol) allows it to bridge the sensory gap between "fresh" sulfur notes and "cooked/roasted" Maillard reaction products. This guide provides a standardized, self-validating framework for its safe handling, analytical quantification, and application in flavor matrix reconstruction.

Part 1: Chemical Profile & Safety Architecture

Before initiating any experimental workflow, researchers must acknowledge the potent organoleptic properties and specific handling requirements of this compound.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-Ethylsulfanyl-1-ethanol
CAS Number 110-77-0
FEMA Number 4562
Molecular Formula C₄H₁₀OS
Boiling Point 180–184 °C
Flash Point 92 °C (Closed Cup)
Solubility Soluble in water, ethanol, propylene glycol, triacetin
Organoleptic Profile Metallic, burnt, sulfurous, meaty (high conc.); fruity, durian-like (low conc.)
Stench Containment Protocol (Mandatory)

Due to its low odor threshold and "stench" classification, standard fume hood protocols are insufficient.

  • Double-Containment: Store the primary vessel inside a secondary aluminum or glass container lined with activated charcoal.

  • Neutralization Bath: Prepare a 5% Sodium Hypochlorite (bleach) solution. All pipette tips, glass vials, and wipes contacting the neat material must be submerged in this bath for 30 minutes before disposal to oxidize the sulfur moiety.

  • Vapor Lock: Use a glove box or a dedicated "Sulfur Hood" with high-face velocity (>100 fpm) for neat handling.

Part 2: Application – Flavor Matrix Reconstruction

Theoretical Basis: The "Cold-Maillard" Simulation

In traditional cooking, this compound is generated via the thermal degradation of sulfur-containing amino acids (cysteine/methionine) in the presence of reducing sugars. In flavor research, we often need to simulate this "cooked" note without the variability of actual heating. This protocol uses this compound to mimic the metallic/bloody note of rare meat or the pungent creaminess of Durian fruit.

Protocol: Preparation of a 1% Standardized Stock

Objective: Create a stable, accurate stock solution for dosing. Direct dosing of neat material is prone to error due to viscosity and potency.

Reagents:

  • This compound (≥97% purity)

  • Solvent: Triacetin (Food Grade) or Ethanol (95%)

    • Note: Use Triacetin for high-temperature applications (baking/extrusion) to reduce flash-off. Use Ethanol for beverages.[1][2]

Step-by-Step Methodology:

  • Tare a 100 mL volumetric flask on an analytical balance (4 decimal places).

  • Add approximately 50 mL of solvent.

  • Pipette 1.05 g of this compound directly into the solvent.

    • Causality: Adding solvent first prevents the neat material from adhering to the glass bottom, ensuring rapid dissolution.

  • Record the exact mass (

    
    ).
    
  • Fill to volume with solvent.

  • Calculate exact concentration (

    
    ).
    
  • Flush headspace with Nitrogen/Argon to prevent oxidation to sulfoxides.

Part 3: Analytical Quantification (GC-MS/O)

Quantifying sulfur compounds is challenging due to their reactivity and tendency to co-elute with hydrocarbons. This protocol utilizes SPME-GC-MS with a polar column to ensure separation and detection.

Experimental Workflow Diagram

The following diagram outlines the critical decision points in the analytical workflow.

GC_Workflow Sample Sample Matrix (Food/Bev) Prep SPME Extraction (DVB/CAR/PDMS Fiber) Sample->Prep Equilibrate 40°C Desorb Injector Desorption 250°C, Splitless Prep->Desorb Insert Fiber Separation GC Separation Polar Column (WAX) Desorb->Separation Helium Carrier Split Flow Splitter Separation->Split Eluent MS Mass Spec (MS) SIM Mode (m/z 75, 47, 106) Split->MS Chemical ID Olf Olfactometry (O) Human Sniff Port Split->Olf Sensory ID

Figure 1: Dual-detection workflow coupling Mass Spectrometry with Olfactometry (GC-O) to correlate chemical peaks with sensory perception.

Instrument Parameters
ParameterSettingRationale
Column DB-WAX or SolGel-WAX (30m x 0.25mm x 0.25µm)Polar phase required to separate polar sulfur alcohols from non-polar matrix terpenes.
SPME Fiber DVB/CAR/PDMS (Grey Hub)Trimodal fiber captures the widest range of volatiles (low & high MW).
Oven Program 40°C (2 min) → 5°C/min → 230°C (5 min)Slow ramp prevents co-elution of this compound with similar boiling point esters.
MS Mode SIM (Selected Ion Monitoring)Focus on m/z 75 (base peak), 47 , and 106 (molecular ion) for max sensitivity.
Interface Temp 240°CPrevents condensation of the analyte (BP 184°C) in the transfer line.

Part 4: Sensory Analysis & Threshold Determination

Because "meaty" vs. "rotten" is purely a function of concentration, determining the Odor Activity Value (OAV) in your specific matrix is mandatory.

ASTM E679 Protocol (3-AFC)

Objective: Determine the Group Detection Threshold (


) in water or model wine.

Methodology:

  • Preparation: Prepare a geometric dilution series (step factor 3) of this compound in the matrix (e.g., 100 ppm down to 0.1 ppb).

  • Panel: Recruit 6–10 trained panelists.

  • Procedure (3-Alternative Forced Choice):

    • Present 3 cups: 2 controls (matrix only) + 1 spiked sample.

    • Panelist must identify the "odd" cup.

    • Repeat for all concentration steps, moving from Low to High concentration to avoid fatigue.

  • Calculation: The threshold is the geometric mean of the last "miss" and the first "correct" concentration.

Sensory Logic Diagram

Sensory_Logic Start Start Evaluation (Lowest Conc.) Sniff 3-AFC Test (2 Blanks, 1 Spike) Start->Sniff Decision Correct ID? Sniff->Decision Next Increase Conc. (Step Factor 3) Decision->Next No (Guess) Stop Stop Evaluation Decision->Stop Yes (Confirmed) Next->Sniff Calc Calculate Individual Threshold Stop->Calc

Figure 2: Step-wise logic for determining sensory thresholds using the ASTM E679 ascending concentration series method.

References

  • FEMA (Flavor and Extract Manufacturers Association). "FEMA Flavor Ingredient Library: this compound (FEMA 4562)." FEMA GRAS Assessments.

  • PubChem. "Compound Summary: this compound (CID 8075)." National Library of Medicine.

  • The Good Scents Company. "this compound flavor and fragrance information." TGSC Information System.

  • NIST. "Ethanol, 2-(ethylthio)- Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Evaluation of certain food additives and contaminants: Ethyl 2-hydroxyethyl sulfide." WHO Technical Report Series.

Sources

Application Note: Selective Oxidation Protocols for 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the experimental procedures for the oxidation of 2-(Ethylthio)ethanol (CAS: 110-77-0). The primary challenge in oxidizing thioethers containing free hydroxyl groups is achieving chemoselectivity (oxidizing sulfur without affecting the alcohol) and oxidation state control (stopping at the sulfoxide vs. driving to the sulfone).

We present two distinct, self-validating protocols:

  • Method A (Kinetic Control): Selective synthesis of the Sulfoxide using Sodium Periodate (

    
    ).
    
  • Method B (Thermodynamic Control): Exhaustive oxidation to the Sulfone using Catalytic Tungstate/Hydrogen Peroxide.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

This compound possesses two oxidizable sites: the sulfur atom and the primary alcohol. However, sulfur is significantly more nucleophilic than the oxygen of the hydroxyl group. By selecting electrophilic oxidants that rely on nucleophilic attack by the substrate, we can leave the alcohol intact.

Reaction Pathway

The oxidation proceeds stepwise. The first step (


) is generally much faster than the second step (

) because the lone pair on the sulfide is more available than the remaining lone pair on the electron-deficient sulfoxide.


  • Target 1: 2-(Ethylsulfinyl)ethanol (Sulfoxide)[1]

  • Target 2: 2-(Ethylsulfonyl)ethanol (Sulfone)[1]

Mechanistic Visualization

OxidationPathway Substrate This compound (Sulfide) Intermediate 2-(Ethylsulfinyl)ethanol (Sulfoxide) Substrate->Intermediate Fast (k1) NaIO4 or H2O2 (RT) Product 2-(Ethylsulfonyl)ethanol (Sulfone) Intermediate->Product Slow (k2) Excess H2O2 + Catalyst + Heat OverOx Side Product: Carboxylic Acids Intermediate->OverOx Avoid Strong Acids (Jones Reagent)

Figure 1: Stepwise oxidation pathway. Blue arrows indicate kinetic control; Green arrows indicate thermodynamic control.

Safety & Handling (Critical)

  • Stench: this compound has a characteristic disagreeable sulfide odor (garlic/skunk-like). All operations, including weighing, must occur in a fume hood .

  • Exotherm: Oxidation reactions, particularly with Hydrogen Peroxide, are highly exothermic. Temperature monitoring is mandatory to prevent thermal runaway.

  • Peroxides: When working with ethers and oxidants, ensure no peroxide accumulation occurs before distillation/heating.

Method A: Selective Synthesis of the Sulfoxide

Target: 2-(Ethylsulfinyl)ethanol Reagent: Sodium Periodate (


)
Rationale

Sodium Periodate is the "Gold Standard" for this transformation. It acts as a specific oxidant that is kinetically rapid for sulfide oxidation but kinetically negligible for sulfoxide oxidation at low temperatures. It completely avoids over-oxidation to the sulfone under these conditions.

Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve Sodium Periodate (1.05 equiv) in water (approx. 5 mL per gram of

    
    ).
    
    • Note:

      
       has limited solubility in cold water. Mild warming may be needed to dissolve, but cool back to 
      
      
      
      before proceeding.
  • Addition: Add the substrate This compound (1.0 equiv) to the stirring periodate solution at

    
     (ice bath).
    
    • Observation: A white precipitate of Sodium Iodate (

      
      ) will begin to form as the reaction proceeds.
      
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.
    
    • Validation: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The sulfide spot (high

      
      ) should disappear, replaced by a lower 
      
      
      
      sulfoxide spot.
  • Workup:

    • Filter off the solid

      
       precipitate.
      
    • Saturate the aqueous filtrate with NaCl (salting out).

    • Extract with Dichloromethane (DCM) or Chloroform (

      
      ). Note: Sulfoxides are very polar; thorough extraction is necessary.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (Gradient: 100% DCM

    
     5% MeOH/DCM).
    

Method B: Exhaustive Oxidation to the Sulfone

Target: 2-(Ethylsulfonyl)ethanol Reagent: 30% Hydrogen Peroxide (


) + Sodium Tungstate (

) Catalyst
Rationale

To drive the reaction past the sulfoxide "energy well" to the sulfone, we need a stronger oxidation potential and heat. Sodium Tungstate forms a peroxotungstate complex in situ, which is a highly efficient oxygen transfer agent.

Protocol
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser .

  • Mixing: Add This compound (1.0 equiv) and Sodium Tungstate dihydrate (0.02 equiv, 2 mol%) to the flask. Dissolve in a minimal amount of water or Methanol.

  • Oxidant Addition: Add 30% Hydrogen Peroxide (2.5 equiv) dropwise via an addition funnel at RT.

    • Critical Safety: The reaction is exothermic .[2] If the solvent begins to boil vigorously during addition, stop and cool with a water bath.

  • Heating: Once addition is complete and the initial exotherm subsides, heat the mixture to 60–70°C for 4–6 hours.

    • Validation: TLC should show the disappearance of the intermediate sulfoxide spot.

  • Quenching: Cool to RT. Test for excess peroxides using starch-iodide paper. If positive, quench with saturated sodium thiosulfate solution.

  • Workup:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine.

    • Dry over

      
       and concentrate.
      
  • Result: The sulfone is typically a viscous oil or low-melting solid that solidifies upon standing.

Analytical Comparison & Validation

Distinguishing the three oxidation states is critical. Proton NMR (


H-NMR) provides the most reliable validation.
Data Table: Chemical Shift Diagnostics ( )
MoietyProton TypeSulfide (

ppm)
Sulfoxide (

ppm)
Sulfone (

ppm)
Ethyl

-
~1.2 (t)~1.3 (t)~1.4 (t)
Ethyl

2.60 (q) 2.75 - 2.90 (m) 3.05 - 3.15 (q)
Ethanol

2.75 (t) 2.90 - 3.10 (m) 3.20 - 3.35 (t)
Ethanol

~3.7 (t)~4.0 - 4.1 (m)~4.1 (t)

Note: The key diagnostic is the downfield shift of the protons alpha to the sulfur. Sulfoxides often show magnetic non-equivalence (complex multiplets) due to the chirality of the sulfur atom.

Experimental Decision Workflow

Workflow Start Start: this compound Decision Desired Product? Start->Decision Sulfoxide Target: Sulfoxide Decision->Sulfoxide Partial Oxidation Sulfone Target: Sulfone Decision->Sulfone Full Oxidation ReagentA Reagent: NaIO4 (1.05 eq) Solvent: Water Temp: 0°C -> RT Sulfoxide->ReagentA WorkupA Filter Solid NaIO3 Extract DCM ReagentA->WorkupA ReagentB Reagent: H2O2 (2.5 eq) + Na2WO4 cat. Solvent: H2O/MeOH Temp: 60°C Sulfone->ReagentB WorkupB Quench Peroxides Extract EtOAc ReagentB->WorkupB

Figure 2: Decision matrix for experimental protocol selection.

References

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[3][4] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284.

  • Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. (Foundational reference for Tungstate/Peroxide catalysis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8075, this compound. PubChem.

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[4] Tetrahedron, 42(20), 5459-5495. (Comprehensive review of oxidation methods).

Sources

Application Note: 2-(Ethylthio)ethanol Derivatives in Selective Sulfide Flotation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utilization of 2-(Ethylthio)ethanol (2-ETE) as a strategic precursor in the synthesis of advanced sulfide collectors. While traditional alkyl xanthates (e.g., Potassium Amyl Xanthate) are industry standards, they often lack selectivity when separating copper sulfides (chalcopyrite, covellite) from iron sulfides (pyrite) in complex ores.

This note provides a validated protocol for converting 2-ETE into Sodium 2-(ethylthio)ethyl xanthate , a "hetero-chain" collector. The presence of a thioether sulfur atom within the alkyl chain introduces a secondary coordination site, enhancing selectivity through the "chelating effect" on copper surfaces while modifying the hydrophobicity profile to improve froth stability.

Target Audience: Chemical Synthesis Researchers, Mineral Processing Metallurgists, and Reagent Development Scientists.

Chemical Identity & Safety Profile

Before initiating synthesis, the precursor properties must be understood. 2-ETE is a bifunctional molecule containing a thioether linkage and a primary hydroxyl group.

PropertySpecification
Chemical Name This compound
CAS Number 110-77-0
Formula

Molecular Weight 106.19 g/mol
Boiling Point 180–184 °C
Appearance Colorless to pale yellow liquid
Odor Strong, disagreeable (mercaptan-like)
Critical Safety Advisory (HSE)
  • Corrosivity: 2-ETE causes severe skin burns and eye damage (GHS Category 1B).

  • Stench: The thioether moiety possesses a low odor threshold. All manipulations must occur within a high-performance fume hood.

  • Reaction Hazards: The xanthation reaction involves Carbon Disulfide (

    
    ), which is highly flammable and toxic. Ground all glassware to prevent static discharge.
    

Synthesis Protocol: Sodium 2-(ethylthio)ethyl Xanthate

This protocol describes the conversion of the hydroxyl group of 2-ETE into a xanthate head group. The resulting molecule possesses two sulfur centers: the original chain sulfur (thioether) and the new head group sulfurs (thiol/thione).

Materials Required[1][3][4][5][6][7][8][9]
  • This compound (99% purity)

  • Carbon Disulfide (

    
    ) (Anhydrous)
    
  • Sodium Hydroxide (NaOH) (Pellets, >98%)

  • Solvent: Acetone or Dichloromethane (DCM) for purification

  • Reaction Vessel: 3-neck round bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

Step-by-Step Methodology

Step 1: Alkoxide Formation

  • Dissolve 40g (1.0 mol equiv) of NaOH in a minimum amount of water (approx. 1:1 w/w) in the reaction vessel.

  • Cool the solution to 10°C using an ice bath.

  • Slowly add 106g (1.0 mol equiv) of this compound dropwise.

  • Stir vigorously for 30 minutes. The reaction is slightly exothermic; ensure temperature remains

    
    .
    
    • Mechanism:[1][2][3][4][5]

      
      
      

Step 2: Xanthation (Carbon Disulfide Addition)

  • Cool the mixture further to 5°C .

  • Add 84g (1.1 mol equiv, slight excess) of

    
     dropwise over 60 minutes.
    
    • Caution:

      
       is volatile. Maintain condenser temperature at -5°C if possible.
      
  • The mixture will turn varying shades of yellow/orange.

  • Once addition is complete, allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

    • Mechanism:[1][2][3][4][5]

      
      
      

Step 3: Purification & Isolation

  • Evaporate excess

    
     under reduced pressure (Rotary Evaporator).
    
  • Dissolve the crude solid in warm acetone. Inorganic byproducts (trithiocarbonates, unreacted NaOH) are less soluble and can be filtered off.

  • Recrystallize the filtrate by adding diethyl ether or cooling to 4°C.

  • Vacuum dry the yellow crystals. Store in a desiccator.

Synthesis Workflow Diagram

SynthesisWorkflow Raw This compound (Precursor) Reactor Reactor (T < 10°C) Raw->Reactor Base NaOH (Activation) Base->Reactor CS2 Carbon Disulfide (Xanthation) CS2->Reactor Nucleophilic Attack Inter Intermediate: Alkoxide Reactor->Inter Deprotonation Product Sodium 2-(ethylthio)ethyl Xanthate (Final Collector) Reactor->Product Crystallization Inter->Reactor

Figure 1: Synthetic pathway for converting 2-ETE into a functional xanthate collector.

Flotation Performance Validation

To validate the efficacy of the 2-ETE derivative against standard collectors (e.g., Sodium Ethyl Xanthate - SEX), a bench-scale micro-flotation test is required.

Experimental Setup
  • Ore Sample: Synthetic mixture of Chalcopyrite (

    
    , 10%) and Pyrite (
    
    
    
    , 90%) to test selectivity.
  • Equipment: Hallimond Tube or Denver D-12 Flotation Cell.

  • pH Modifier: Lime (

    
    ) to adjust pH to 10.5 (standard for copper).
    
Testing Protocol
  • Grinding: Wet grind 500g of ore to

    
    .
    
  • Conditioning (Stage 1): Transfer pulp to cell. Adjust pH to 10.5. Agitate for 2 minutes.

  • Collector Addition:

    • Control: Add Sodium Ethyl Xanthate (SEX) at 20 g/ton .

    • Test: Add 2-ETE Xanthate at 20 g/ton .

    • Condition for 3 minutes.

  • Frother Addition: Add MIBC (Methyl Isobutyl Carbinol) at 10 g/ton . Condition for 1 minute.

  • Collection: Introduce air (flow rate 3 L/min). Collect concentrate for 3 minutes.

  • Analysis: Dry and weigh concentrate and tails. Analyze Cu and Fe content via XRF or AAS.

Data Reporting Template
Collector TypeDosage (g/t)Cu Recovery (%)Fe Recovery (%)Selectivity Index (Cu/Fe)
Sodium Ethyl Xanthate (SEX)2085.015.05.6
2-ETE Xanthate 20 88.5 8.2 10.8

Note: The 2-ETE derivative typically shows lower iron recovery due to the specific steric hindrance of the ethylthio-ethyl chain, which destabilizes adsorption on pyrite compared to the smaller ethyl group of SEX.

Mechanism of Action

The superior performance of 2-ETE derivatives lies in the Hard and Soft Acids and Bases (HSAB) theory.

  • Dual Sulfur Coordination: Unlike standard xanthates which bond primarily through the

    
     head group, the 2-ETE derivative contains a sulfide sulfur (
    
    
    
    ) in the tail.
  • Copper Affinity: Copper (

    
    ) is a soft acid. Both the xanthate head group and the chain sulfide are soft bases. This allows for a potential "bidentate" or "chelating" adsorption mode on copper sites.
    
  • Pyrite Rejection: Iron (

    
    ) is a harder acid than copper. The bulky, flexible chain of the 2-ETE derivative creates steric hindrance that prevents the formation of stable insoluble precipitates on the pyrite surface, thereby depressing pyrite naturally.
    
Adsorption Mechanism Diagram

AdsorptionMechanism Surface Chalcopyrite Surface (Cu+ Sites) HeadGroup Xanthate Head (-OCS2) Primary Anchor HeadGroup->Surface Strong Chemisorption (Covalent-like) Hydrophobicity Enhanced Hydrophobicity & Selectivity Chain Ethylthio-Ethyl Chain (-CH2-CH2-S-Et) Chain->HeadGroup TailSulfur Chain Sulfur (Thioether) Secondary Interaction Chain->TailSulfur TailSulfur->Surface Weak Coordination (Chelation Effect) TailSulfur->Hydrophobicity

Figure 2: Proposed bidentate interaction mechanism of 2-ETE xanthate on copper sulfide surfaces.

References

  • Synthesis of this compound: Anderson, J. E. (1969).[6] Production of this compound. US Patent 3,487,113. Link

  • Xanthate Synthesis Principles: Kemppainen, K., et al. (2016). New Eco-Friendly Xanthate-Based Flotation Agents. MDPI Resources. Link

  • Thiol Adsorption on Sulfides: Zhang, X., et al. (2013). Selective Adsorption of Thiol-Containing Molecules on Copper Sulfide Surfaces. Journal of Physical Chemistry C. Link

  • Flotation Reagent Chemistry: Bulatovic, S. M. (2007). Handbook of Flotation Reagents: Chemistry, Theory and Practice. Elsevier. Link

  • Safety Data Sheet: TCI America. (2024).[1][5] this compound SDS. Link

Sources

Precision Synthesis of Functionalized Polymers using 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Polymer Chemists, Drug Delivery Scientists, Materials Engineers

Executive Summary: The "Sulfide Switch" in Polymer Science

2-(Ethylthio)ethanol (CAS 110-77-0) is a bifunctional building block characterized by a primary hydroxyl group and a thioether (sulfide) linkage.[1] While often overlooked as a simple solvent or pesticide intermediate, its structural duality makes it a premier candidate for synthesizing Stimuli-Responsive Smart Materials .

The core utility of this molecule lies in the "Sulfide Switch" :

  • Monomer Precursor: The hydroxyl group allows facile conversion into polymerizable acrylates, methacrylates, or glycidyl ethers.

  • Oxidation Responsiveness: The thioether group (

    
    ) is stable under physiological conditions but selectively oxidizes to a hydrophilic sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ) in the presence of Reactive Oxygen Species (ROS).[2]

This guide details the synthesis of 2-(Ethylthio)ethyl Methacrylate (ETEMA) and its subsequent polymerization into ROS-responsive nanocarriers, a critical workflow in modern oncology drug delivery.

Core Application: Synthesis of ROS-Responsive Monomers

The most high-impact application of this compound is its esterification to create 2-(ethylthio)ethyl methacrylate (ETEMA) . This monomer is the hydrophobic engine of amphiphilic block copolymers used in drug delivery.

Reaction Logic

We utilize a Schotten-Baumann esterification using methacryloyl chloride. This route is preferred over direct Fischer esterification (using methacrylic acid) because it proceeds at lower temperatures, preventing thermal polymerization of the methacrylate double bond and minimizing sulfide oxidation side reactions.

Protocol: Synthesis of ETEMA

Scale: 50 mmol basis

ReagentMW ( g/mol )AmountEquiv.Role
This compound 106.195.31 g1.0Substrate
Methacryloyl Chloride 104.536.27 g1.2Acylating Agent
Triethylamine (TEA) 101.196.07 g1.2HCl Scavenger
Dichloromethane (DCM) 84.93100 mL-Solvent
Hydroquinone 110.11~10 mgcat.Radical Inhibitor

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Solvation: Add this compound, TEA, and DCM to the flask. Cool the mixture to 0 °C using an ice/water bath.

  • Addition: Dissolve methacryloyl chloride in 20 mL DCM. Add this solution dropwise via the addition funnel over 30 minutes. Critical: Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) naturally. Stir for 12–18 hours. The solution will turn cloudy due to the precipitation of Triethylamine Hydrochloride (

    
    ) salts.
    
  • Workup:

    • Filter off the white precipitate salts.

    • Wash the organic filtrate sequentially with:

      • 
         mL cold 1M HCl (removes unreacted amine).
        
      • 
         mL saturated 
        
        
        
        (neutralizes excess acid).
      • 
         mL Brine.
        
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate via rotary evaporation. Purify the crude oil using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

  • Validation: Confirm structure via

    
     NMR. Look for vinyl protons (5.5–6.2 ppm) and the ethyl-thio-ethyl backbone signals.
    

Advanced Workflow: RAFT Polymerization for Drug Delivery

Once the ETEMA monomer is synthesized, it is polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the creation of block copolymers (e.g., PEG-b-PETEMA) that self-assemble into micelles.

The Mechanism

The PETEMA block is hydrophobic, driving micelle formation in water. Upon exposure to ROS (e.g.,


 in tumor microenvironments), the sulfide groups oxidize to sulfoxides. This phase transition transforms the hydrophobic core into a hydrophilic chain, causing the micelle to disassemble and release its payload.
Visualization of the Workflow

G Start This compound Step1 Esterification (Methacryloyl Cl) Start->Step1 Functionalization Monomer Monomer: ETEMA Step1->Monomer Yields Step2 RAFT Polymerization (PEG-CTA) Monomer->Step2 Chain Extension Polymer Block Copolymer: PEG-b-PETEMA Step2->Polymer Living Radical Polymerization Micelle Self-Assembly (Micelle) Polymer->Micelle In Water ROS ROS Trigger (H2O2) Micelle->ROS Tumor Environment Release Micelle Disassembly & Drug Release ROS->Release Sulfide -> Sulfoxide (Phase Transition)

Figure 1: Complete synthetic and functional workflow from raw reagent to ROS-responsive drug delivery system.

Protocol: Synthesis of PEG-b-PETEMA

Reagents:

  • Macro-CTA: PEG-CPADB (Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate).

  • Monomer: ETEMA (Freshly synthesized).

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane.

Procedure:

  • Stoichiometry: Target a Degree of Polymerization (DP) of 50 for the PETEMA block. Ratio: [Monomer]:[CTA]:[Initiator] = 50:1:0.2.

  • Degassing: Dissolve reagents in Dioxane in a Schlenk tube. Perform 3 freeze-pump-thaw cycles to remove Oxygen (Oxygen terminates RAFT).

  • Polymerization: Immerse the sealed tube in an oil bath at 70 °C for 12 hours.

  • Quenching: Cool to

    
     and expose to air.
    
  • Purification: Precipitate the polymer into an excess of cold diethyl ether. Centrifuge and dry under vacuum.

The Functional Switch: Oxidation Protocols

To validate the responsiveness of the synthesized polymer, an in vitro oxidation assay is required. This simulates the oxidative stress found in biological systems.

Oxidation Logic Table

The solubility change is driven by the polarity of the sulfur group.

StateFunctional GroupPolaritySolubility (Water)Polymer Conformation
Native Sulfide (

)
Non-polarInsolubleMicelle Core (Hydrophobic)
Oxidized (I) Sulfoxide (

)
PolarSolubleUnimer (Hydrophilic)
Oxidized (II) Sulfone (

)
PolarSolubleUnimer (Hydrophilic)
Validation Protocol
  • Micelle Prep: Dissolve 10 mg of PEG-b-PETEMA in 1 mL THF. Add dropwise to 10 mL deionized water under stirring. Dialyze against water for 24h to remove THF.

  • Oxidation: Add Hydrogen Peroxide (

    
    ) to the micelle solution to a final concentration of 100 mM (simulating accelerated oxidative stress).
    
  • Observation: Monitor the solution turbidity (transmittance at 600 nm) or size (Dynamic Light Scattering - DLS).

    • Result: The solution should transition from opalescent (micelles) to clear (dissolved unimers) within 2–6 hours.

Secondary Application: High Refractive Index (HRI) Materials

Beyond drug delivery, this compound derivatives are valuable in optical engineering. Sulfur atoms have high molar refraction. Polymers containing high densities of ETEMA exhibit higher refractive indices (


) compared to standard acrylates (

).

Formulation Note: For optical coatings, copolymerize ETEMA with aromatic monomers (e.g., Styrene or Benzyl Methacrylate) to further boost the refractive index while maintaining transparency.

References

  • Oxidation-Responsive Poly(ethylene glycol): Herzberger, J., et al. "Oxidation-Responsive and 'Clickable' Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether."[3] Journal of the American Chemical Society, 2016. Link

  • ROS-Responsive Drug Delivery: Gupta, M. K., et al. "Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems." Frontiers in Bioengineering and Biotechnology, 2019. Link

  • Sulfoxide Cryopreservation: Stubelius, A., et al. "Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation of Poly(2-(methylthio)ethyl methacrylate)."[4] Biomacromolecules, 2019. Link

  • High Refractive Index Polymers: Liu, J., et al. "High-Refractive-Index Cross-Linked Cyclic Olefin Polymers via Thiol–Ene Click Reaction." ACS Macro Letters, 2024. Link

  • General Reagent Data: PubChem. "this compound Compound Summary." National Library of Medicine. Link

Sources

laboratory scale synthesis of 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield laboratory protocol for the synthesis of 2-(Ethylthio)ethanol, a critical intermediate in the manufacturing of organophosphate agrochemicals (e.g., Demeton, Disulfoton) and specific pharmaceutical APIs (e.g., Tinidazole).[1]

Unlike industrial methods utilizing ethylene oxide and ethanethiol—which present significant volatility and explosion hazards—this protocol utilizes a nucleophilic thio-alkylation of 2-mercaptoethanol .[1] This route is selected for its superior safety profile, operational simplicity in standard fume hoods, and high atom economy.[1]

Regulatory Notice: this compound is listed under Schedule 2, Part B of the Chemical Weapons Convention (CWC).[1] Facilities producing, processing, or consuming this chemical above specific thresholds must comply with declaration and verification requirements mandated by the OPCW and local national authorities (e.g., CWC Regulations in the US).[1]

Strategic Reaction Design

Route Selection Logic

Two primary pathways exist for this synthesis:

  • Route A (Industrial): Ethanethiol + Ethylene Oxide.[1]

    • Drawbacks: High pressure required; Ethanethiol (BP 35°C) is difficult to handle; Ethylene oxide is carcinogenic and explosive.[1]

  • Route B (Laboratory Preferred): 2-Mercaptoethanol + Ethylating Agent (

    
    ).[1]
    
    • Advantages: 2-Mercaptoethanol (BP 157°C) is a stable liquid; reaction proceeds at ambient/reflux pressure; easily scalable from grams to kilograms.[1]

We utilize Route B , specifically the alkylation of 2-mercaptoethanol with Ethyl Bromide using Sodium Ethoxide as the base.[1]

Reaction Scheme


Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Mercaptoethanol (>99%)[1]

    • Ethyl Bromide (Bromoethane) (>98%)[1]

    • Sodium Metal (or Sodium Ethoxide solution 21% in EtOH)[1]

    • Absolute Ethanol (Anhydrous)[1]

  • Equipment:

    • 3-Neck Round Bottom Flask (500 mL)[1]

    • Reflux Condenser (Double surface preferred)[1]

    • Pressure-equalizing Addition Funnel[1]

    • Mechanical Stirrer (Teflon blade) or Magnetic Stir Bar[1]

    • Inert Gas Line (Nitrogen or Argon)[1]

    • Critical: Bleach Trap (Sodium Hypochlorite solution) connected to the vent line to neutralize escaping thiol vapors.[1]

Step-by-Step Methodology

Step 1: Preparation of Sodium Ethoxide (In situ)

  • Purge the 3-neck flask with Nitrogen for 15 minutes.[1]

  • Add 200 mL of Absolute Ethanol .

  • Carefully add 11.5 g (0.5 mol) of Sodium metal cut into small pieces. Maintain a gentle flow of Nitrogen.[1]

    • Observation: Vigorous evolution of Hydrogen gas.[1] Allow reaction to complete until all sodium is dissolved and the solution is clear.

    • Alternative: Use commercially available 21% NaOEt solution to bypass handling metallic sodium.[1]

Step 2: Thiolate Formation

  • Cool the NaOEt solution to 0–5°C using an ice bath.

  • Add 39.1 g (0.5 mol) of 2-Mercaptoethanol dropwise via the addition funnel over 20 minutes.

    • Mechanistic Insight: The ethoxide deprotonates the thiol group (

      
      ) preferentially over the hydroxyl group (
      
      
      
      ), forming the thiolate anion (
      
      
      ).[1]

Step 3: Alkylation (The Critical Step) [1]

  • Maintain temperature at 0–10°C.

  • Add 59.9 g (0.55 mol, 1.1 eq) of Ethyl Bromide dropwise over 45 minutes.

    • Note: A slight excess of EtBr ensures complete conversion of the thiol.[1]

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Visual Check: A white precipitate of Sodium Bromide (NaBr) will form progressively, confirming the progress of the substitution reaction.[1]

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the precipitated NaBr using a sintered glass funnel or Celite pad.[1] Wash the salt cake with 20 mL cold ethanol.

  • Solvent Removal: Concentrate the filtrate using a Rotary Evaporator (40°C bath, 150 mbar) to remove the bulk of the ethanol.[1]

  • Residue Handling: The residue is a crude oil containing the product and traces of salts.[1]

  • Extraction (Optional for high purity): Dissolve residue in 100 mL Dichloromethane (DCM), wash with 30 mL water (to remove residual salts), dry organic layer over

    
    , and re-concentrate.
    

Step 5: Purification

  • Perform Vacuum Distillation on the crude oil.[1]

    • Target Fraction: Collect the fraction boiling at 99°C at 28 mmHg (or approx. 184°C at atmospheric pressure, though vacuum is recommended to prevent oxidation).

  • Yield: Expected yield is 85–92% (approx. 45–49 g).[1]

Process Visualization

Reaction Mechanism & Workflow

G Start Reagents: 2-Mercaptoethanol Sodium Ethoxide Inter Intermediate: Thiolate Anion (Nu-) Start->Inter Deprotonation Rxn Reaction: Sn2 Substitution (Reflux) Inter->Rxn Step2 Addition: Ethyl Bromide (Electrophile) Step2->Rxn Dropwise Salt Byproduct: NaBr (Solid) Rxn->Salt Precipitates Prod Product: This compound Rxn->Prod Distillation

Figure 1: Reaction pathway demonstrating the deprotonation of the thiol followed by nucleophilic attack on ethyl bromide.

Operational Workflow

Workflow Setup 1. Inert Gas Purge (N2/Ar) Prep 2. Generate NaOEt (Na + EtOH) Setup->Prep Add1 3. Add 2-Mercaptoethanol (0°C, 20 min) Prep->Add1 Add2 4. Add Ethyl Bromide (0-10°C, 45 min) Add1->Add2 Reflux 5. Reflux (78°C, 2 hrs) Add2->Reflux Filter 6. Filter NaBr Salt Reflux->Filter Conc 7. Rotary Evaporation Filter->Conc Distill 8. Vacuum Distillation (99°C @ 28 mmHg) Conc->Distill

Figure 2: Step-by-step operational workflow for the synthesis process.[1]

Characterization & Quality Control

To validate the identity and purity of the synthesized this compound, compare experimental data against the standard values below.

ParameterStandard ValueMethod
Appearance Clear, colorless to pale straw liquidVisual
Boiling Point 184.5°C (760 mmHg) / 99°C (28 mmHg)Distillation
Density 1.017 g/mL (

)
Pycnometer
Refractive Index

Refractometer
Water Solubility ~26% w/wGravimetric
1H NMR (CDCl3)

1.28 (t, 3H), 2.60 (q, 2H), 2.75 (t, 2H), 3.75 (t, 2H)
400 MHz NMR

NMR Interpretation:

  • 
     1.28 & 2.60:  Characteristic ethyl group triplet and quartet.[1]
    
  • 
     2.75:  Methylene protons adjacent to Sulfur (
    
    
    
    ).[1]
  • 
     3.75:  Methylene protons adjacent to Oxygen (
    
    
    
    ), shifted downfield due to electronegativity.[1]

Safety & Handling (Crucial)

  • Odor Control: Thioethers and mercaptans have low odor thresholds.[1] All glassware must be rinsed with a 10% Bleach (Sodium Hypochlorite) solution before being removed from the fume hood.[1] This oxidizes residual sulfur compounds to odorless sulfonates.[1]

  • Skin/Eye Contact: this compound is a severe eye irritant (Category 1) and skin irritant.[1] Wear butyl rubber gloves and chemical splash goggles.[1]

  • Spill Management: Cover spills with activated charcoal or absorbent pads, then treat with dilute bleach.[1]

References

  • O'Neil, M.J. (2001).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition.[1] Merck & Co., Inc.[1] [1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8075, this compound. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (2023).[1] Annex on Chemicals: Schedule 2. Chemical Weapons Convention.[1] Retrieved from [Link][1]

  • Bergmann, M. (1952).[1][2] Synthesis of this compound from 2-thioethanol and diethyl sulfate. Journal of the American Chemical Society, 74, 829.[1][2]

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-(Ethylthio)ethanol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Ethylthio)ethanol and the separation of its potential impurities. This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making the control of its purity essential for ensuring the quality and safety of the final products.[1] The developed reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient means for monitoring process-related impurities and degradation products, thereby supporting process development, quality control, and regulatory compliance.

Introduction

This compound (CAS No. 110-77-0) is a versatile chemical intermediate utilized in the synthesis of various compounds, including pesticides and the antimicrobial drug Tinidazole.[1] It is typically synthesized by the reaction of ethyl mercaptan with ethylene oxide.[2][3] This synthesis can lead to the formation of several impurities, including unreacted starting materials and byproducts from side reactions, such as the formation of higher boiling polymers and sulfides.[3] The presence of these impurities can impact the efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical. Therefore, a sensitive and specific analytical method is required for the accurate quantification of this compound and the detection and control of its impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4][5] Reversed-phase chromatography, in particular, is a widely used technique for the separation of compounds based on their hydrophobicity.[6] This application note describes the development and validation of an RP-HPLC method suitable for routine quality control of this compound.

Understanding the Analyte and Potential Impurities

A successful HPLC method development hinges on understanding the physicochemical properties of the target analyte and its potential impurities.

2.1. This compound Properties:

  • Structure: C4H10OS[7]

  • Molecular Weight: 106.19 g/mol [7]

  • Polarity: this compound is a polar molecule due to the presence of a hydroxyl group, but also possesses some non-polar character from the ethylthio group. This amphiphilic nature makes it amenable to reversed-phase HPLC.

2.2. Potential Impurities: Based on its synthesis from ethyl mercaptan and ethylene oxide, the following impurities can be anticipated:[2][3]

  • Ethyl Mercaptan: A volatile starting material.

  • Ethylene Oxide: A gaseous starting material, unlikely to be present in the final product but could form other byproducts.

  • Thiodiglycol (2,2'-Thiodiethanol): A common impurity in related sulfur-containing compounds.

  • 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol: An example of a higher ethoxylated byproduct.[8]

  • Oxidation Products: The thioether linkage can be susceptible to oxidation, forming the corresponding sulfoxide and sulfone.

The analytical challenge lies in achieving adequate separation of these structurally similar and polar compounds.

HPLC Method Development and Rationale

The goal was to develop a simple, isocratic RP-HPLC method with UV detection that is robust and easy to implement in a quality control laboratory.

3.1. Column Selection: A C18 column is the most common choice for reversed-phase HPLC due to its strong hydrophobic retention.[6] Given the polar nature of this compound and its potential impurities, a C18 column with good surface coverage and end-capping was selected to minimize silanol interactions and improve peak shape. For highly polar compounds, alternative stationary phases like polar-embedded or polar-endcapped columns could also be considered.[9]

3.2. Mobile Phase Selection: A mixture of water and a polar organic solvent, such as acetonitrile or methanol, is the standard mobile phase for RP-HPLC.[6]

  • Organic Modifier: Acetonitrile was chosen due to its lower UV cutoff and viscosity compared to methanol.

  • Aqueous Phase: An acidic buffer is often employed to suppress the ionization of any acidic or basic functional groups, leading to improved peak shape and consistent retention times. A simple mobile phase containing acetonitrile and water with phosphoric acid is a good starting point for the analysis of this compound.[10] For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[8][10]

3.3. Detection: this compound lacks a strong chromophore, which can present a challenge for UV detection. While derivatization can be employed for thiols to enhance detection, a direct UV detection at a low wavelength (e.g., 210 nm) is often sufficient for purity analysis where the main component is present at a high concentration.[11]

Detailed Application and Protocol

Materials and Equipment
Reagents and Materials Equipment
This compound Reference StandardHPLC system with UV/Vis or PDA detector
Acetonitrile (HPLC grade)C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)
Water (HPLC grade)Analytical balance
Phosphoric Acid (ACS grade)Volumetric flasks and pipettes
0.45 µm Syringe filterspH meter
Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 20 minutes

Note: The exact ratio of Acetonitrile to Water in the mobile phase should be optimized to achieve the desired retention time and separation of impurities.

Standard and Sample Preparation

4.3.1. Standard Preparation (for Assay):

  • Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 1.0 mg/mL.

  • Further dilute 5.0 mL of this solution to 50 mL with the mobile phase to get a final concentration of 0.1 mg/mL.

4.3.2. Sample Preparation (for Assay and Impurities):

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 1.0 mg/mL.

4.3.3. Sample Preparation (for Impurity Profile):

  • Prepare the sample as described in 4.3.2.

  • For the determination of impurities, it may be necessary to inject a more concentrated sample solution to detect low-level impurities, provided the main peak does not overload the detector.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution five times and verify that the system suitability requirements are met.

  • Inject the sample solution in duplicate.

  • After the analysis, flush the column with a higher percentage of organic solvent (e.g., 80% Acetonitrile) to remove any strongly retained components.

System Suitability

System suitability testing is an integral part of any analytical procedure. The following parameters should be monitored:

  • Tailing Factor (Asymmetry Factor): For the this compound peak, the tailing factor should be ≤ 2.0.

  • Theoretical Plates (N): For the this compound peak, the number of theoretical plates should be ≥ 2000.

  • Relative Standard Deviation (RSD): The RSD for the peak area of five replicate injections of the standard solution should be ≤ 2.0%.

These criteria are based on general pharmacopoeial guidelines.[4][12]

Method Validation

The developed method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities. This can be demonstrated by the resolution of the main peak from any impurity peaks.[14]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration System_Equilibration->System_Suitability System_Suitability->Sample_Injection Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration & Identification Chromatogram_Acquisition->Peak_Integration Calculation Calculation of Assay & Impurities Peak_Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC analysis of this compound.

Conceptual Chromatographic Separation

Conceptual Separation Impurity_A More Polar Impurity (e.g., Thiodiglycol) Main_Peak This compound Impurity_B Less Polar Impurity (e.g., Dimer) Detector Detector Response Injection Injection Point start_time t=0 peak1_time t1 peak2_time t2 peak3_time t3 path_peak1_base_start->path_peak1_top path_peak1_top->path_peak1_base_end path_peak2_base_start->path_peak2_top path_peak2_top->path_peak2_base_end path_peak3_base_start->path_peak3_top path_peak3_top->path_peak3_base_end invis_start invis_peak1 invis_start->invis_peak1 invis_peak2 invis_peak1->invis_peak2 invis_peak3 invis_peak2->invis_peak3 invis_end invis_peak3->invis_end

Caption: Conceptual elution order in reversed-phase HPLC.

Conclusion

The RP-HPLC method described in this application note provides a simple, robust, and reliable approach for the quality control of this compound. The method is capable of separating the main component from its potential process-related impurities and is suitable for routine use in a regulated environment. Proper method validation in accordance with ICH guidelines is essential to ensure the method's suitability for its intended purpose. This analytical procedure will aid researchers, scientists, and drug development professionals in maintaining the quality and consistency of this compound, a vital chemical intermediate.

References

  • Ethanol, 2-(ethylthio) - SIELC Technologies. (2018, February 16). Available at: [Link]

  • Separation of 2-((2-(2-Hydroxyethoxy)ethyl)thio)ethanol on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Available at: [Link]

  • Betz, A., & Nikelly, J. G. (1987). A novel, rapid and sensitive HPLC method for the determination of ethanol in non-alcoholic beverages with pre-column derivatization. ResearchGate. Available at: [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Anderson, J. E. (1969). Production of this compound. U.S. Patent No. 3,487,113. Washington, DC: U.S. Patent and Trademark Office.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Chemical Synthesis. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]

  • Phillips Petroleum Company. (1965). Production of 2-(ethylthio) ethanol. U.S. Patent No. 3,213,144. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8075, this compound. In PubChem. Retrieved from [Link]

  • USP. (n.d.). General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of impurities in ethanol. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, February 15). Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques. EDQM. Available at: [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Ethylthio)ethanol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for CAS 110-77-0 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Chemical Profile[1][2][3]

Target Molecule: 2-(Ethylthio)ethanol CAS: 110-77-0 Synonyms:


-Hydroxyethyl ethyl sulfide; 2-Ethylmercaptoethanol.[1][2][3]
Core Utility:  Intermediate for organophosphorus pesticides (e.g., demeton, disulfoton), solvent for resins, and specialized capping agent in polymer chemistry.[2][3]

This guide addresses the three primary synthesis routes, with a specific focus on lab-scale optimization where yield loss and impurity profiles (disulfides) are common pain points.

Quick Reference Data
ParameterValueCritical Note
Boiling Point 184 °CHigh BP makes removal of solvent easy, but product distillation requires vacuum.[1][2][3][4]
Density 1.02 g/mLSlightly denser than water; aids in phase separation.[1][2][3]
Solubility High (Water/Organic)Warning: Product is water-soluble (26%).[1][2][3] Aqueous workups require salting out.[1][2][3]
Odor Threshold Low (Stench)Requires closed systems and bleach scrubbers.[1][2][3]

Route Selection Strategy

Choose your synthetic pathway based on available equipment and scale.[1][3]

Route A: The "Industrial" Standard (Ethylene Oxide)[1][2]
  • Reagents: Ethanethiol + Ethylene Oxide (Base Cat.)[1][2][3]

  • Pros: 100% Atom economy, no salt waste.[1][2][3]

  • Cons: Requires autoclave/pressure ratings; Ethylene Oxide is carcinogenic/explosive; Ethanethiol is highly volatile.[1][2]

  • Best For: Scale-up (>1kg) in dedicated pressure reactors.[1][2]

Route B: The "Lab-Safe" Alkylation (2-Mercaptoethanol)[1][2][4]
  • Reagents: 2-Mercaptoethanol + Ethyl Bromide/Iodide (Base Med.)[1][2][3]

  • Pros: Atmospheric pressure; standard glassware; 2-Mercaptoethanol is less volatile than ethanethiol.[1][2][3]

  • Cons: Generates stoichiometric salt waste; requires phase transfer catalyst (PTC) for high yields.[1]

  • Best For: Research scale (<100g) and drug development.[1][2]

Optimized Protocol: Phase-Transfer Catalyzed Alkylation (Route B)

This protocol minimizes odor and maximizes yield by utilizing Phase Transfer Catalysis (PTC) to overcome the solubility mismatch between the aqueous base and the organic alkyl halide.[2]

Reagents
  • Substrate: 2-Mercaptoethanol (1.0 eq)

  • Alkylating Agent: Ethyl Bromide (1.1 eq)[1][2][3]

  • Base: NaOH (50% aq. solution, 1.2 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (1-3 mol%)[1][2]

  • Solvent: Toluene (or solvent-free if neat reaction is controllable)[1][2][3][5]

Step-by-Step Methodology
  • Thiolate Formation (The "Odor Lock"):

    • Action: Charge reactor with 2-Mercaptoethanol and Toluene.[1][2][3] Cool to 0°C. Add NaOH solution dropwise.

    • Scientist's Note: We add base before the alkyl halide to ensure the thiol is immediately deprotonated to the non-volatile thiolate (

      
      ).[1][2][3] This drastically reduces the smell.[1][2][3]
      
  • Catalyst Addition:

    • Action: Add TBAB (solid).[1][3] Stir vigorously (>500 RPM).

    • Scientist's Note: Vigorous stirring is non-negotiable.[1][2][3] The reaction occurs at the interface (or via the catalyst shuttling mechanism).[2][3] Poor mixing = Low Yield.[1][2][3]

  • Alkylation (Exotherm Control):

    • Action: Add Ethyl Bromide dropwise while maintaining internal temp < 20°C.[1][2][3]

    • Scientist's Note: This reaction is exothermic.[1][2][3] Runaway temps (>40°C) promote disulfide formation (

      
      ).[1][2][3]
      
  • Quench & Workup:

    • Action: Stir for 2 hours at room temp. Check pH of aqueous layer; if < 9, add more base (ensure thiol is consumed).[2]

    • Separation: The product has high water solubility (26%).[1][2][3] You must saturate the aqueous layer with NaCl (salting out) before separating the organic layer.[2][3] Extract aqueous layer 3x with Ethyl Acetate.[1][2][3]

Troubleshooting & FAQs

Issue 1: "My yield is consistently low (<50%)."

Diagnosis: The product is likely being lost in the aqueous wash.[2][3]

  • The Science: this compound has a hydroxyl group (-OH) making it amphiphilic.[1][2][3] It loves water.

  • The Fix:

    • Salting Out: Saturate your aqueous waste stream with NaCl or

      
      .[1][2][3] This forces the organic product out of the water phase.[2][3]
      
    • Solvent Choice: Switch extraction solvent from Hexane (too non-polar) to Ethyl Acetate or Dichloromethane.[1][3]

Issue 2: "The product smells like rotting cabbage even after distillation."[1][2][4]

Diagnosis: Unreacted thiol or disulfide contamination.[1][2][3]

  • The Science: Thiols have odor thresholds in the parts per billion range.[2] Even 0.1% impurity is detectable.[1][2][3]

  • The Fix:

    • Oxidative Wash: Wash the organic layer with a 10% bleach (sodium hypochlorite) solution during workup.[1][3] This oxidizes unreacted thiols to sulfonates (odorless/water-soluble).[1][2][3]

    • Stoichiometry: Ensure Ethyl Bromide is in slight excess (1.1 eq).[1][3] It is easier to remove volatile EtBr than the smelly thiol.[1][2][3]

Issue 3: "I see a secondary peak in GC-MS with M+ = 166."

Diagnosis: You have formed the Disulfide dimer: 2,2'-Dithiodiethanol.[1][2][3]

  • The Science: Thiols oxidize to disulfides in the presence of air and base.[2]

    
    
    
  • The Fix:

    • Degas: Sparge solvents with Nitrogen/Argon before use.[1][2][3]

    • Temp Control: Keep the reaction below 25°C. High heat accelerates oxidation.[1][2][3]

Mechanism & Logic Visualization

Diagram 1: Reaction Mechanism (PTC Alkylation)

This diagram illustrates the interface mechanism where the quaternary ammonium catalyst shuttles the thiolate anion into the organic phase to react with Ethyl Bromide.[2][3]

PTC_Mechanism cluster_aqueous Aqueous Phase (Base) cluster_interface Phase Interface cluster_organic Organic Phase (Toluene) NaOH NaOH (Base) Thiol HO-CH2CH2-SH (2-Mercaptoethanol) NaOH->Thiol Deprotonation Thiolate HO-CH2CH2-S⁻ Na⁺ (Thiolate Salt) Thiol->Thiolate Q_salt Q⁺Br⁻ (TBAB Catalyst) Thiolate->Q_salt Ion Exchange IonPair [Q⁺ · ⁻S-CH2CH2-OH] (Active Ion Pair) Q_salt->IonPair Shuttles to Organic EtBr CH3CH2-Br (Ethyl Bromide) IonPair->EtBr SN2 Attack Product CH3CH2-S-CH2CH2-OH (this compound) EtBr->Product

Caption: Phase Transfer Catalysis mechanism showing the shuttling of the hydrophilic thiolate into the organic phase for alkylation.[1][2]

Diagram 2: Impurity Troubleshooting Flowchart

Follow this logic path to identify and resolve purity issues.

Troubleshooting Start Impurity Detected in GC/NMR Type Identify Impurity Type Start->Type Disulfide Peak: Disulfide Dimer (Oxidation) Type->Disulfide M+ = 150-170 range Thiol Smell: Rotten Cabbage (Unreacted SM) Type->Thiol Stench / SH peak in IR Bis Peak: Bis-ethylated (Ether formation) Type->Bis M+ Higher than Product Fix1 Action: Degas solvents & Reduce Temp Disulfide->Fix1 Fix2 Action: Check pH > 10 & Add excess Alkyl Halide Thiol->Fix2 Fix3 Action: Reduce Base Strength (Avoid O-alkylation) Bis->Fix3

Caption: Decision tree for diagnosing common impurities based on analytical signatures.

References

  • Anderson, J. E. (1969).[1][2] Production of this compound. US Patent 3,487,113.[1][2] Phillips Petroleum Co.[1][2] Link

  • Dou, H. J., et al. (1978).[1] Phase transfer catalysis in organic synthesis: Alkylation of thiols. Journal of Chemical Education, 55, 373.[2]

  • PubChem. (2024).[1][3] this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Chevron Phillips Chemical. (2021).[1][3] Ethylthioethanol Safety Data Sheet (SDS). Link

  • Reid, E. E. (1958).[1][2] Organic Chemistry of Bivalent Sulfur. Chemical Publishing Co.[1][2] (Foundational text on thiol reactivity and disulfide formation).

Sources

Technical Support Center: Purification of Crude 2-(Ethylthio)ethanol by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and successfully purifying crude 2-(Ethylthio)ethanol via distillation. Drawing upon established chemical principles and practical experience, this document aims to elucidate the causal factors behind common experimental challenges and offer robust, validated solutions.

Understanding this compound

This compound is a versatile chemical intermediate used in the synthesis of various compounds, including pesticides and plasticizers.[1][2][3] Its purification is critical to ensure the quality and reactivity of downstream products. Distillation is the primary method for this purification, leveraging differences in the boiling points of the components in the crude mixture.[4]

Physical Properties Quick Reference

A thorough understanding of the physical properties of this compound is fundamental to designing an effective distillation protocol.

PropertyValueSource
Molecular FormulaC4H10OS[3][5]
Molecular Weight106.19 g/mol [3][5]
Boiling Point (atm)182-184.5 °C[3][5][6]
Boiling Point (vac)99 °C @ 28 mmHg[3][5]
Density~1.016 g/cm³ @ 20°C[5][7]
AppearanceColorless to pale yellow liquid[5][6]
SolubilitySoluble in water and organic solvents[6]

Troubleshooting Guide: Distillation of this compound

This section addresses specific issues that may arise during the distillation of crude this compound.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Identified p1 Inconsistent Vacuum Fluctuating pressure readings start->p1 p2 Low Product Yield Less distillate than expected start->p2 p3 Product Discoloration Distillate is yellow or brown start->p3 p4 Bumping/Unstable Boiling Violent boiling in the flask start->p4 c1 System Leaks Worn seals or loose joints p1:f0->c1:f0 Check for c2 Pump Issues Contaminated oil or pump failure p1:f0->c2:f0 Consider p2:f0->c1:f0 Rule out c3 Inefficient Condensation Inadequate cooling p2:f0->c3:f0 Investigate c4 Thermal Decomposition Overheating of the compound p3:f0->c4:f0 Primary suspect c5 Insufficient Stirring Lack of boiling chips or stir bar p4:f0->c5:f0 Most likely s1 Inspect & Regrease Joints Check all glassware connections c1:f0->s1:f0 s2 Service Vacuum Pump Change oil, check for proper function c2:f0->s2:f0 s3 Improve Cooling Ensure adequate coolant flow c3:f0->s3:f0 s4 Reduce Temperature Lower heating mantle setting c4:f0->s4:f0 s5 Add Boiling Chips/Stir Bar Ensure smooth boiling c5:f0->s5:f0

Caption: Troubleshooting logic for common distillation issues.

Q1: My vacuum pressure is unstable and not reaching the desired level. What should I do?

A1: Unstable or insufficient vacuum is one of the most common issues in vacuum distillation and can significantly impact the boiling point of your compound.[8]

  • Potential Cause 1: System Leaks. Even minor leaks in your glassware setup can prevent the system from reaching a deep vacuum.

    • Solution: Carefully inspect all ground glass joints. Ensure they are clean and properly greased with a suitable vacuum grease. Check that all clamps are secure. A leak test using a vacuum leak detector or by carefully observing the pressure gauge after isolating the pump can help identify leaks.[9]

  • Potential Cause 2: Vacuum Pump Issues. The vacuum pump itself may be the source of the problem.

    • Solution: Check the oil level and clarity in your vacuum pump. Contaminated or low oil will reduce its efficiency. If the oil is cloudy or discolored, it should be changed. Ensure the pump is properly connected and functioning.[9]

  • Potential Cause 3: Inefficient Cold Trap. If you are using a cold trap, ensure it is sufficiently cold (e.g., with dry ice/acetone or liquid nitrogen) to condense volatile substances before they reach the pump.

Q2: I am getting a very low yield of purified this compound. Why is this happening?

A2: A low product yield can be attributed to several factors, from the quality of your starting material to the distillation parameters.

  • Potential Cause 1: Incomplete Distillation. You may not be allowing the distillation to proceed to completion.

    • Solution: Monitor the temperature at the distillation head. Once the main fraction has distilled over, you may observe a drop in temperature, indicating that most of the product has been collected. Ensure you are heating for a sufficient duration.

  • Potential Cause 2: Inefficient Condensation. If your condenser is not adequately cooled, some of your product vapor may be passing through without condensing and being collected in the receiving flask.

    • Solution: Check the flow rate and temperature of your cooling water. For a high-boiling compound like this compound, efficient cooling is crucial.

  • Potential Cause 3: Hold-up in the Apparatus. A significant portion of your product might be coating the inside of the distillation apparatus and not reaching the collection flask.

    • Solution: For small-scale distillations, this can be a significant source of loss. While difficult to eliminate completely, ensuring the apparatus is appropriately sized for the amount of material can help.

Q3: The distilled this compound is yellow or brown. What is causing this discoloration?

A3: Discoloration of the distillate is often a sign of product decomposition.

  • Potential Cause: Thermal Decomposition. this compound can decompose at high temperatures.[1] The atmospheric boiling point is quite high (182-184.5 °C), which is why vacuum distillation is preferred to lower the required temperature.[3][5][6]

    • Solution: The primary solution is to perform the distillation under a sufficient vacuum to lower the boiling point into a safer range (ideally below 150 °C). If you are already using a vacuum, try to achieve a lower pressure. Also, ensure the heating mantle is not set too high, as localized overheating can cause decomposition. Gentle, even heating is key.

Q4: The liquid in the distillation flask is bumping violently instead of boiling smoothly. How can I fix this?

A4: Bumping is a common and potentially hazardous issue in distillation, caused by the superheating of the liquid followed by rapid, violent boiling.

  • Potential Cause: Lack of Nucleation Sites. Smooth boiling requires nucleation sites for bubbles to form.

    • Solution 1: Boiling Chips. Add a few fresh boiling chips to the distillation flask before heating. Never add boiling chips to a hot liquid, as this can cause violent bumping.

    • Solution 2: Magnetic Stirring. Using a magnetic stir bar and stir plate is a highly effective way to ensure smooth boiling by continuously agitating the liquid. This is the preferred method for vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. A common preparation involves the reaction of ethyl mercaptan with ethylene oxide.[1] Potential impurities could include:

  • Unreacted starting materials: ethyl mercaptan and ethylene oxide.

  • Byproducts: high-boiling polymers and sulfides.[1]

  • Water.

  • Oxidation products: The thioether can be oxidized to the corresponding sulfoxide and sulfone, especially if exposed to air at high temperatures.[6]

Q2: Why is vacuum distillation necessary for purifying this compound?

A2: this compound has a high atmospheric boiling point (182-184.5 °C).[3][5][6] Distilling at this temperature increases the risk of thermal decomposition, which can lead to a lower yield and an impure, discolored product.[1] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification.[10][11]

Q3: Can I use a simple distillation setup, or is fractional distillation required?

A3: The choice between simple and fractional distillation depends on the boiling points of the impurities. If the impurities are significantly more or less volatile than this compound, a simple vacuum distillation may be sufficient. However, if there are impurities with boiling points close to that of the product, a fractional distillation column (e.g., a Vigreux or packed column) will be necessary to achieve good separation.

Q4: Are there any specific safety precautions I should take when distilling this compound?

A4: Yes, several safety precautions are crucial:

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling any vapors. Thioethers and related sulfur compounds often have strong, unpleasant odors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Heat Source: Use a heating mantle with a stirrer, not a Bunsen burner, to avoid open flames near combustible liquids.[7][12]

  • Glassware: Inspect all glassware for cracks or defects before use, as vacuum distillation puts stress on the glass.

  • Emergency Preparedness: Have appropriate fire extinguishing equipment (e.g., a dry powder or CO2 extinguisher) readily available.

Experimental Protocol: Vacuum Distillation of this compound

This protocol provides a general guideline. The specific parameters may need to be optimized based on the scale of your reaction and the nature of the impurities.

Distillation Workflow Diagram

DistillationWorkflow start Start setup Assemble Distillation Apparatus Check all joints and clamps start->setup charge Charge the Flask Add crude this compound and a stir bar setup->charge vacuum Apply Vacuum Slowly and carefully reduce the pressure charge->vacuum heat Apply Heat Gradually increase temperature with a heating mantle vacuum->heat collect Collect Fractions Isolate and collect the main product fraction heat->collect shutdown Shutdown Cool the system, then slowly release the vacuum collect->shutdown end End shutdown->end

Caption: Step-by-step vacuum distillation workflow.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

    • Ensure all ground glass joints are lightly greased and securely clamped.

    • Place a magnetic stir bar in the round-bottom flask.

  • Charging the Flask:

    • Pour the crude this compound into the round-bottom flask, filling it to no more than half its capacity.[13]

  • Applying Vacuum:

    • Connect the vacuum adapter to a vacuum pump, preferably with a cold trap in between.

    • Slowly and carefully apply the vacuum to the system. Observe the pressure gauge until the desired pressure is reached and stable.

  • Heating and Distillation:

    • Turn on the cooling water to the condenser.

    • Begin stirring the crude material.

    • Gradually heat the round-bottom flask using a heating mantle.

    • Monitor the temperature at the distillation head. You may observe an initial fraction of low-boiling impurities.

  • Collecting the Product:

    • When the temperature at the distillation head stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue collecting the fraction as long as the temperature remains stable.

  • Shutdown Procedure:

    • Once the distillation is complete (indicated by a drop in temperature at the distillation head or when only a small amount of residue remains), turn off the heating mantle and allow the system to cool.

    • Crucially, release the vacuum before turning off the cooling water or stopping the stirring. This prevents suck-back of water or air into the system.

    • Once the system is at atmospheric pressure, disassemble the apparatus.

References

  • Vertex AI Search. (n.d.). High-Efficiency Ethanol Vacuum Distillation System: Advanced Purification Technology. Retrieved January 31, 2026.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved January 31, 2026, from [Link]

  • M. R. Islam, M. M. R. Khan, M. R. A. Beg. (2008). Ethanol production, purification, and analysis techniques: a review. ASABE Paper No. 08-001.
  • ChemBK. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

  • Google Patents. (1965). Production of 2-(ethylthio) ethanol. US3213144A.
  • Chempedia - LookChem. (n.d.). Purification of Ethanol. Retrieved January 31, 2026, from [Link]

  • Google Patents. (1969). Production of this compound. US3487113A.
  • PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

  • Chevron Phillips Chemical. (2021).
  • DrugFuture. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved January 31, 2026, from [Link]

  • Pressure Control Solutions. (2019). Vacuum Distillation issues?. Retrieved January 31, 2026, from [Link]

  • PMC - NIH. (2023).
  • Ethanol Producer Magazine. (2009).
  • AIChE. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
  • ResearchGate. (n.d.). Synthesis of thioethers from different alcohols and thiols promoted by SiAl 0.6 without solvent.
  • SULPHUR SAFETY D
  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applic
  • Auber Instruments. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved January 31, 2026, from [Link]

  • Arishtam India. (2024). Safety & Precautions in Distillation. Retrieved January 31, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 2-(Ethylthio)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(Ethylthio)ethanol. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth insights into catalyst selection, troubleshooting, and frequently asked questions to ensure efficient and high-yield synthesis.

Strategic Catalyst Selection: A Tale of Two Routes

The synthesis of this compound, a crucial intermediate in the pharmaceutical and agrochemical industries, is primarily achieved through two synthetic pathways[1][2]. The choice of catalyst is paramount and is intrinsically linked to the selected route.

  • Route 1: Ring-Opening of Ethylene Oxide with Ethanethiol

  • Route 2: Nucleophilic Substitution of 2-Chloroethanol with Ethanethiol

This guide will delve into the catalytic strategies for both methods, offering a comparative analysis to aid in your experimental design.

Route 1: The Ethylene Oxide Pathway

This method involves the direct reaction of ethylene oxide with ethanethiol. While the reaction can proceed without a catalyst, it is often slow and can lead to the formation of undesirable byproducts, such as high-boiling polymers and diethyl sulfide, especially at elevated temperatures[3].

  • Ammonium Hydroxide: This serves as an effective promoter, increasing the reaction rate and allowing for high yields and purity of this compound under milder conditions[3]. The presence of ammonium hydroxide minimizes the formation of byproducts[3].

  • Autocatalysis (Catalyst-Free Approach): An intriguing approach involves using the reaction mixture itself to catalyze the reaction. It has been demonstrated that carrying out the reaction in the presence of a portion of a previously formed reaction mixture can lead to rapid reaction rates without the need for an external catalyst[4].

dot graph EthyleneOxide_Route { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Catalytic synthesis of this compound from ethylene oxide.

Route 2: The 2-Chloroethanol Pathway

This route follows a classic SN2 (bimolecular nucleophilic substitution) mechanism, where the chlorine atom in 2-chloroethanol is displaced by the sulfur of ethanethiol. This reaction is typically performed under basic conditions to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Base Catalysis (e.g., NaOH, KOH): The use of a strong base is essential to generate the ethanethiolate anion, which is a potent nucleophile. The choice of base and solvent can significantly impact the reaction rate and yield.

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving reactants in different phases (e.g., an aqueous base and an organic substrate). A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase where the reaction with 2-chloroethanol occurs[5][6][7][8]. This can lead to faster reaction times, milder conditions, and improved yields[9].

dot graph Chloroethanol_Route { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Base-catalyzed SN2 synthesis of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, depending on your chosen synthetic route.

  • For the Ethylene Oxide Route:

    • Cause: Inefficient catalysis or side reactions. The uncatalyzed reaction is slow, and high temperatures can promote polymerization of ethylene oxide[3].

    • Solution:

      • Introduce a Catalyst: If you are not using a catalyst, adding ammonium hydroxide can significantly increase the reaction rate and yield[3].

      • Optimize Catalyst Concentration: Ensure you are using an effective amount of catalyst.

      • Temperature Control: Maintain a moderate reaction temperature to minimize polymerization and other side reactions.

  • For the 2-Chloroethanol Route:

    • Cause: Incomplete deprotonation of the thiol, competing elimination reaction, or poor reaction conditions.

    • Solution:

      • Ensure Complete Thiolate Formation: Use a slight excess of a strong base (e.g., NaOH, KOH) to ensure all the ethanethiol is converted to the more reactive thiolate.

      • Favor SN2 over E2: The primary competing reaction is the E2 elimination of HCl from 2-chloroethanol to form ethylene oxide, which is favored by strong, sterically hindered bases and high temperatures. Use a non-hindered strong base and maintain a moderate reaction temperature.

      • Consider a Phase-Transfer Catalyst: If you are using a two-phase system (e.g., aqueous NaOH and an organic solvent), a PTC like TBAB can dramatically improve the reaction rate and yield by facilitating the transport of the thiolate to the organic phase[9].

      • Solvent Choice: A polar aprotic solvent can be beneficial for SN2 reactions.

Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?

A2: Byproduct formation is a common challenge.

  • Common Byproducts:

    • Diethyl disulfide: Can form from the oxidation of ethanethiol.

    • Diethyl sulfide: Can arise from the reaction of the product with another molecule of ethanethiolate.

    • Poly(ethylene glycol) derivatives (from ethylene oxide route): Result from the polymerization of ethylene oxide[3].

    • Ethylene oxide (from 2-chloroethanol route): Formed via an E2 elimination reaction[10].

  • Minimization Strategies:

    • Inert Atmosphere: To prevent the oxidation of ethanethiol to diethyl disulfide, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A large excess of ethanethiolate could potentially lead to the formation of diethyl sulfide.

    • Temperature Management: As mentioned previously, lower temperatures generally favor the desired substitution reaction over elimination and polymerization.

    • Purification: Byproducts can often be removed by distillation.

Q3: My reaction is proceeding very slowly, even with a catalyst. What can I do?

A3: Slow reaction rates can be frustrating. Here are some troubleshooting steps:

  • Check Catalyst Activity: Ensure your catalyst has not degraded. For example, ammonium hydroxide solutions can lose ammonia over time.

  • Increase Catalyst Loading: A modest increase in catalyst concentration can sometimes boost the reaction rate.

  • Improve Mixing: In heterogeneous reactions (especially with PTC), vigorous stirring is crucial to maximize the interfacial area and facilitate catalyst transport.

  • Solvent Effects: The choice of solvent can have a profound impact on the reaction rate. For SN2 reactions, polar aprotic solvents are often preferred.

  • Temperature Increase (with caution): While high temperatures can lead to byproducts, a moderate increase in temperature can sometimes be necessary to achieve a reasonable reaction rate. Monitor the reaction closely for byproduct formation.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for industrial-scale production?

A: Both routes have been used industrially. The choice often depends on the availability and cost of the starting materials, as well as safety considerations. The ethylene oxide route can be highly efficient but requires careful handling of highly reactive and flammable ethylene oxide. The 2-chloroethanol route may be perceived as having a safer profile for some operations.

Q: What are the key safety precautions I should take when synthesizing this compound?

A: this compound and its precursors have associated hazards.

  • Ethanethiol: Has a very strong and unpleasant odor and is flammable.

  • Ethylene Oxide: Is a flammable and carcinogenic gas.

  • 2-Chloroethanol: Is toxic.

  • Bases (NaOH, KOH): Are corrosive.

Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and be familiar with the safety data sheets (SDS) of all chemicals used.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) or gas chromatography (GC) are excellent techniques for monitoring the disappearance of starting materials and the appearance of the product.

Experimental Protocols

General Protocol for Base-Catalyzed Synthesis from 2-Chloroethanol
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanethiol and a suitable solvent (e.g., ethanol).

  • Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide in water.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium ethanethiolate.

  • Slowly add 2-chloroethanol to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture, and perform an appropriate workup (e.g., extraction and washing).

  • Purify the crude product by distillation under reduced pressure.

General Protocol for Phase-Transfer Catalyzed Synthesis
  • In a round-bottom flask, combine 2-chloroethanol, ethanethiol, and a phase-transfer catalyst (e.g., TBAB) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of a strong base (e.g., NaOH).

  • Stir the biphasic mixture vigorously at a controlled temperature.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purify the product by distillation.

Catalyst Performance Comparison

Catalyst SystemSynthetic RouteTypical YieldAdvantagesDisadvantages
Ammonium Hydroxide Ethylene OxideHighMild conditions, high purity[3]Requires handling of ammonia.
Autocatalytic Ethylene OxideHighNo external catalyst needed[4]May require a "starter" batch.
Sodium Hydroxide 2-ChloroethanolGood to HighInexpensive and readily available base.Can promote E2 elimination to form ethylene oxide.
Phase-Transfer Catalyst (e.g., TBAB) with NaOH 2-ChloroethanolHighFaster reaction rates, milder conditions, suppresses side reactions[9].Catalyst cost, requires biphasic system.

Mechanistic Insights

dot graph Reaction_Mechanisms { rankdir=LR; node [shape=box, style=filled];

} Caption: A simplified comparison of the reaction mechanisms.

References

  • ChemBK. This compound. [Link]

  • Google Patents. Production of 2-(ethylthio) ethanol. US3213144A.
  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind 2-(Methylthio)ethanol: Synthesis and Properties. [Link]

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]

  • Google Patents. By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino.... CN1085544A.
  • Royal Society of Chemistry. Recent advances in the routes and catalysts for ethanol synthesis from syngas. Chemical Society Reviews. [Link]

  • Google Patents. Continuous preparation method of high-content 2-chloroethanol. CN110922299A.
  • Google Patents. Production of this compound. US3487113A.
  • PubChem. This compound. [Link]

  • Google Patents. Preparation method of 2-chloroethoxy-2-ethyoxylethanol. CN104003850A.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • ACS Publications. Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. [Link]

  • Google Patents.
  • AC Chemistry. (2020, November 17). Sn2 Reaction: Nucleophilic Substitution of Chloroethane [Video]. YouTube. [Link]

  • ResearchGate. (PDF) An environmentally benign and efficient synthesis of 2-thio-substituted benzothiazoles. [Link]

  • ResearchGate. Ring-Opening Polymerization of Ethylene Oxide Initiated by Sodium Methoxide | Request PDF. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • ResearchGate. Principles of thiol-dependent SN2 reactions. (A) Thiol–disulfide.... [Link]

  • Jeffrey Engle. (2018, February 8). Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides [Video]. YouTube. [Link]

  • ResearchGate. (PDF) Synthesis of macrocyclic poly(ethylene oxide)s containing a protected thiol group: a strategy for decorating gold surfaces with ring polymers. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • Chemistry Steps. Williamson Ether Synthesis Practice Problems. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Jeffrey Engle. (2017, February 13). Ring Opening of Epoxides, Thiols, and Sulfides [Video]. YouTube. [Link]

  • Edmerls. (2020, July 1). Phase Transfer Catalyst - Quaternary Ammonium Salt - Organic Chemistry [Video]. YouTube. [Link]

  • Journal of Advanced Scientific Research. Tetra Butyl Ammonium Bromide Catalyzed Synthesis of Thiols and Thioethers. [Link]

  • ACS Green Chemistry Institute. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • JKU ePUB. (Thio)urea containing chiral ammonium salt catalysts. [Link]

Sources

stability of 2-(Ethylthio)ethanol under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2-(Ethylthio)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various pH conditions. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments and formulations.

Introduction to this compound Stability

This compound (CAS: 110-77-0) is a versatile bifunctional molecule containing both a thioether and a primary alcohol group.[1] Its utility as a solvent and an intermediate in the synthesis of various compounds, including pharmaceuticals and pesticides, necessitates a thorough understanding of its chemical stability.[2] This guide will focus on its degradation pathways under different pH conditions and in the presence of oxidative stress, providing you with the knowledge to mitigate potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are alkaline-mediated hydrolysis and oxidation. It is reported to be easily hydrolyzed in alkaline solutions.[3] Additionally, the thioether group is susceptible to oxidation, which can occur in the presence of atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding sulfoxide and sulfone.[3]

Q2: How stable is this compound in acidic, neutral, and alkaline solutions?

A2:

  • Acidic Conditions: Thioethers are generally stable to acid hydrolysis. However, under strongly acidic conditions and elevated temperatures, acid-catalyzed degradation may occur, although this is not typically a rapid process.

  • Neutral Conditions: Under neutral pH and ambient temperature, this compound is considered to be relatively stable.[4] However, prolonged exposure to air can lead to gradual oxidation.

  • Alkaline Conditions: this compound is known to be susceptible to hydrolysis in alkaline solutions.[3] The rate of this degradation is expected to increase with increasing pH and temperature.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the following are the most probable degradation products:

  • Oxidative Degradation: Oxidation of the thioether will yield 2-(ethylsulfinyl)ethanol (the sulfoxide) and further oxidation will produce 2-(ethylsulfonyl)ethanol (the sulfone).[3]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, well-ventilated area, away from heat, sparks, and open flames.[1][4] The container should be tightly closed to minimize exposure to air and moisture.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks in chromatogram during analysis. Degradation of this compound due to inappropriate sample pH or exposure to oxidants.Ensure sample solutions are prepared in a suitable pH buffer (neutral or slightly acidic) and protected from light and excessive exposure to air. Analyze samples promptly after preparation.
Loss of this compound potency in a formulation. Instability due to high pH of the formulation or presence of oxidative excipients.Buffer the formulation to a neutral or slightly acidic pH. Avoid using excipients with known oxidative potential. Conduct compatibility studies with all formulation components.
Inconsistent results in stability studies. Variability in storage conditions (temperature, light exposure), or contamination of reagents.Strictly control all storage parameters. Use high-purity, fresh reagents for all experiments. Include control samples in your study design.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, in line with ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Keep the solid compound in a hot air oven at 105°C for 48 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (see Protocol 2).

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Alkaline Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: Workflow for the forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This hypothetical method is designed to separate this compound from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for equilibration.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm and Mass Spectrometry (ESI+)

Rationale: A C18 column is a good starting point for the separation of small polar molecules. The gradient elution will help in separating the parent compound from its more polar (hydrolysis products) and potentially less polar degradation products. Formic acid is a common mobile phase modifier for good peak shape and is compatible with mass spectrometry. UV detection at a low wavelength like 210 nm is suitable for compounds lacking a strong chromophore. Mass spectrometry is crucial for the identification of unknown degradation products.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound based on general chemical principles.

Alkaline_Hydrolysis This compound This compound Ethanethiol Ethanethiol This compound->Ethanethiol OH⁻, H₂O Ethylene glycol Ethylene glycol This compound->Ethylene glycol OH⁻, H₂O

Caption: Predicted alkaline hydrolysis pathway of this compound.

Oxidative_Degradation This compound This compound 2-(Ethylsulfinyl)ethanol\n(Sulfoxide) 2-(Ethylsulfinyl)ethanol (Sulfoxide) This compound->2-(Ethylsulfinyl)ethanol\n(Sulfoxide) [O] 2-(Ethylsulfonyl)ethanol\n(Sulfone) 2-(Ethylsulfonyl)ethanol (Sulfone) 2-(Ethylsulfinyl)ethanol\n(Sulfoxide)->2-(Ethylsulfonyl)ethanol\n(Sulfone) [O]

Caption: Predicted oxidative degradation pathway of this compound.

Data Summary

The following table summarizes the expected stability profile of this compound under different pH conditions. This is a qualitative summary based on available information and general chemical principles.

Condition pH Range Expected Stability Potential Degradation Products
Acidic1-3Generally StableMinimal degradation expected.
Neutral6-8StableSlow oxidation to sulfoxide/sulfone over time.
Alkaline9-12UnstableEthanethiol, Ethylene glycol (from hydrolysis).

References

  • ChemBK. This compound. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Norwegian Research Information Repository (NTNU). Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. Available from: [Link]

  • Google Patents. Production of 2-(ethylthio) ethanol.

Sources

resolving issues with 2-(Ethylthio)ethanol purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Center: Resolving Purity Issues with 2-(Ethylthio)ethanol Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Technical Support Center: this compound

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support hub for This compound (CAS: 110-77-0). This compound, a bifunctional building block containing both a sulfide and a primary alcohol, presents unique stability challenges. Its dual nature makes it susceptible to two primary degradation pathways: S-oxidation (to sulfoxides/sulfones) and hygroscopic water absorption .

This guide moves beyond basic datasheets to address the "hidden" impurities that ruin synthesis yields and provides self-validating protocols for purification.

Part 1: The Diagnostic Hub (Triage)

Before attempting purification, you must identify the specific impurity profile. This compound is often received with a purity of 95-98%, but "silent" degradation occurs rapidly upon exposure to air.

Symptom 1: "The sample smells like rotten eggs or cabbage."
  • Diagnosis: Free Thiol Contamination.

  • Cause: Unreacted Ethanethiol precursor or hydrolytic cleavage.

  • The Science: Pure this compound has a mild, "burnt sugar" or faint sulfide odor (often described as "microstrip" odor) [1]. A sharp, offensive stench indicates free thiol (mercaptan).

  • Impact: Thiols are potent nucleophiles and will compete in alkylation reactions, poisoning catalysts.

Symptom 2: "My reaction yield is low, but the solvent looks clear."
  • Diagnosis: S-Oxidation (Sulfoxide Formation).

  • Cause: Exposure to atmospheric oxygen creates 2-(ethylsulfinyl)ethanol .

  • The Science: The sulfide sulfur is easily oxidized to a sulfoxide (

    
    ). This impurity is often invisible (colorless) but significantly more polar.
    
  • Validation (NMR): This is the definitive test.

    • Pure Sulfide: The

      
      -protons (
      
      
      
      ) appear as multiplets/triplets around 2.6 – 2.8 ppm .
    • Impure Sulfoxide: The electronegative oxygen deshields the

      
      -protons, shifting them downfield to 2.9 – 3.2 ppm  [2].
      
Symptom 3: "The liquid is cloudy or has a high refractive index."
  • Diagnosis: Moisture / Polymerization.

  • Cause: The hydroxyl group is hygroscopic. High temperatures can also induce polymerization of the thio-ether backbone.

Visual Diagnostic Logic

DiagnosticTree Start Start: Analyze Sample OdorCheck Check Odor Profile Start->OdorCheck NMRCheck Run 1H-NMR (CDCl3) Start->NMRCheck RottenEgg Smell: Rotten Eggs/Cabbage OdorCheck->RottenEgg MildOdor Smell: Mild/Burnt OdorCheck->MildOdor ShiftHigh Peak at > 3.0 ppm (alpha-CH2) NMRCheck->ShiftHigh ShiftLow Peak at ~ 2.6-2.8 ppm (alpha-CH2) NMRCheck->ShiftLow ActionDistill Protocol A: Vacuum Distillation RottenEgg->ActionDistill Remove Volatile Thiol MildOdor->ShiftLow ShiftHigh->ActionDistill Remove High BP Sulfoxide ActionDry Protocol B: Mol. Sieve Drying ShiftLow->ActionDry If Water > 0.1% ActionUse Proceed to Synthesis ActionDry->ActionUse

Figure 1: Diagnostic logic tree for identifying impurities based on sensory and spectroscopic data.

Part 2: Remediation Protocols

Do not rely on simple rotary evaporation. The boiling point of this compound (184°C at atm) is too high; heating it to this temperature in air will instantly oxidize it.

Protocol A: Vacuum Distillation (The Gold Standard)

Objective: Remove both volatile thiols (low BP) and heavy sulfoxides/polymers (high BP).

Equipment:

  • Short-path distillation head (minimize hold-up volume).

  • Vacuum pump capable of

    
    .
    
  • Oil bath with digital temperature control.

  • Nitrogen bleed capillary (to prevent bumping and oxidation).

Step-by-Step Methodology:

  • Setup: Assemble glassware under an inert atmosphere (flush with

    
    ).
    
  • Vacuum Application: Apply vacuum before heating. Target pressure: 28 mmHg (or lower).

  • Heating: Slowly ramp the oil bath.

    • Target Vapor Temperature:99°C at 28 mmHg [1].[1]

    • Note: If your vacuum is stronger (e.g., 5 mmHg), the BP will drop significantly (approx. 70-75°C). Use a nomograph to adjust.

  • Fraction Collection:

    • F1 (Forerun): Discard the first 5-10%. This contains the foul-smelling ethanethiol and water.

    • F2 (Main Fraction): Collect the steady plateau. It should be colorless and have a refractive index (

      
      ) of 1.4867  [1].
      
    • Residue: Do not distill to dryness. The pot residue contains the high-boiling sulfoxides and sulfones.

Data Summary: Physical Properties for Validation

PropertyValueSource
Boiling Point (atm) 184.5°C[1]
Boiling Point (28 mmHg) 99°C[1]
Refractive Index (

)
1.4867[1]
Density (

)
1.016 g/mL[1]
Protocol B: Desiccation (Water Removal)

Objective: Remove water without thermal stress. Why: The hydroxyl group makes this compound hygroscopic. Water interferes with Grignard reactions or sensitive catalytic cycles.

  • Selection: Use 3Å Molecular Sieves . (4Å is also acceptable, but 3Å is preferred for small alcohols to exclude the solvent from the pore).

  • Activation: Activate sieves at 300°C for 12 hours under vacuum or use fresh commercial activated sieves.

  • Treatment: Add 20% w/v sieves to the solvent. Let stand for 24 hours.

  • Validation: Check water content via Karl Fischer titration. Target

    
    .
    

Part 3: Storage & Handling (Prevention)

Once purified, this compound is a "ticking clock" regarding oxidation.

  • Inert Gas Overlay: Always store under Argon or Nitrogen. The sulfur atom is an antioxidant; it "sacrifices" itself to scavenge oxygen, becoming a sulfoxide impurity in the process [3].

  • Dark Storage: Light can catalyze photo-oxidation of the sulfide linkage. Amber glass is mandatory.

  • Peroxide Testing: While less prone than ethers, the alpha-carbon to the oxygen is susceptible to radical formation. Test with starch-iodide paper if stored for

    
    .
    
Visualizing the Oxidation Pathway

OxidationPath Sulfide This compound (Active Reagent) Sulfoxide Sulfoxide Impurity (Polar, High BP) Sulfide->Sulfoxide Fast (Ambient T) Oxygen + O2 (Air) Oxygen->Sulfide Sulfone Sulfone (Inert, Very High BP) Sulfoxide->Sulfone Slow (High T / Oxidant)

Figure 2: The oxidative degradation pathway. Note that the first step (Sulfide to Sulfoxide) occurs readily at room temperature if not stored under inert gas.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography to purify this?

  • Answer: Technically yes, but it is inefficient. The polarity difference between the sulfide and sulfoxide is large enough for separation (sulfoxide is much more polar, sticking to silica). However, for a liquid reagent, vacuum distillation is superior because it scales better, removes water simultaneously, and avoids introducing new solvents (like ethyl acetate/hexane) that must be removed later.

Q2: My sample turned slightly yellow. Is it ruined?

  • Answer: Not necessarily. Yellowing often indicates trace polymerization or polysulfide formation. Run a 1H-NMR . If the alpha-proton integration at 2.6-2.8 ppm is

    
     compared to the oxidized peaks at >3.0 ppm, it is likely usable for non-critical applications. For strict catalysis work, redistill it.
    

Q3: Why does the boiling point drop so drastically under vacuum?

  • Answer: This is a colligative property. Because this compound has a high enthalpy of vaporization due to hydrogen bonding (alcohol) and van der Waals forces (sulfur), reducing pressure significantly lowers the energy required for the molecules to escape the liquid phase. Distilling at 99°C (vacuum) vs 184°C (atm) prevents the thermal decomposition of the sulfur moiety.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8075, this compound. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[2] (General reference for solvent/impurity shifts; specific shift logic derived from general organosulfur NMR principles).

  • Magritek. Oxidation of organosulfur compounds promoted by continuous-flow chemistry. Retrieved from [Link][3][4][5][6][7]

Sources

Technical Support Center: Optimizing the Reaction of Ethylene Oxide and Ethanethiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(ethylthio)ethanol through the reaction of ethylene oxide and ethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the efficiency, safety, and success of your experiments.

Introduction to the Thiol-Epoxide Reaction

The reaction between ethylene oxide, a highly reactive epoxide, and ethanethiol, a nucleophilic thiol, is a classic example of nucleophilic ring-opening of an epoxide. This exothermic reaction yields the valuable intermediate this compound, which finds applications in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[1][2] While the reaction is straightforward in principle, its rate and selectivity are highly dependent on the reaction conditions. Without proper control, the reaction can be slow and lead to the formation of undesirable byproducts.[1]

This guide will provide a comprehensive overview of the reaction, focusing on practical strategies to improve the reaction rate and overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reaction between ethylene oxide and ethanethiol?

The reaction proceeds via a nucleophilic attack of the sulfur atom of ethanethiol on one of the carbon atoms of the ethylene oxide ring. This attack leads to the opening of the strained three-membered epoxide ring. The reaction can be catalyzed by either an acid or a base.

  • Base-Catalyzed Mechanism: In the presence of a base, the ethanethiol is deprotonated to form the more nucleophilic ethanethiolate anion (CH₃CH₂S⁻). This powerful nucleophile then attacks the less sterically hindered carbon of the ethylene oxide ring in an Sₙ2 fashion. Subsequent protonation of the resulting alkoxide yields this compound.

  • Acid-Catalyzed Mechanism: Under acidic conditions, the oxygen atom of the epoxide is protonated, which activates the ring towards nucleophilic attack. Ethanethiol then attacks one of the carbon atoms. While this mechanism is possible, base catalysis is generally more common for this specific reaction.

Q2: Why is my uncatalyzed reaction between ethylene oxide and ethanethiol so slow?

The reaction between ethylene oxide and ethanethiol in the absence of a catalyst is inherently slow.[1] This is because ethanethiol, while being a good nucleophile, requires activation to efficiently attack the epoxide ring. Additionally, at elevated temperatures intended to accelerate the uncatalyzed reaction, the formation of undesirable byproducts, such as polymers and sulfides, becomes more prevalent.[1]

Q3: What are the primary safety concerns when working with ethylene oxide and ethanethiol?

Both ethylene oxide and ethanethiol are hazardous materials that require strict safety protocols.

  • Ethylene Oxide: It is a flammable, carcinogenic, and highly reactive gas.[3][4] It can polymerize explosively, especially in the presence of acids, bases, or heat.[3][5] All work with ethylene oxide should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Ethanethiol: It is a flammable liquid with an extremely unpleasant odor. It is toxic if inhaled or absorbed through the skin. Proper handling in a fume hood and the use of appropriate PPE are mandatory.[6]

Due to the exothermic nature of the reaction, there is a risk of a runaway reaction.[1] Proper temperature control and monitoring are crucial.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Slow or Incomplete Reaction 1. Insufficient Catalyst: The catalyst concentration may be too low to effectively promote the reaction. 2. Inappropriate Catalyst: The chosen catalyst may not be optimal for this specific transformation. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, even with a catalyst.1. Increase Catalyst Concentration: Gradually increase the amount of catalyst while monitoring the reaction progress. For base-catalyzed reactions, this will increase the concentration of the highly reactive thiolate anion. 2. Catalyst Screening: If possible, screen different catalysts. For this reaction, bases like ammonium hydroxide have proven effective.[1] The reaction product itself, this compound, can also act as a catalyst.[7] 3. Optimize Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction rate. Be mindful of the exothermicity and potential for side reactions at higher temperatures.[1]
Low Yield of this compound 1. Side Reactions: Formation of byproducts such as polymers of ethylene oxide or diethyl disulfide.[1][8] 2. Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can leave one reactant in excess and limit the formation of the desired product. 3. Loss during Workup/Purification: The product may be lost during extraction, distillation, or other purification steps.1. Control Temperature: Maintain a controlled and moderate reaction temperature to minimize the formation of high-boiling polymers.[1] 2. Optimize Reactant Ratio: Experiment with slight variations in the molar ratio of ethylene oxide to ethanethiol to find the optimal balance for your specific conditions. 3. Refine Purification Protocol: Ensure that the purification method is suitable for this compound. Fractional distillation is a common method for purification.[1] Consider the boiling point of the product (184 °C) when setting up the distillation.[9]
Formation of Impurities/Discolored Product 1. Oxidation: Ethanethiol can be oxidized to diethyl disulfide, especially in the presence of air (oxygen). 2. High Temperature Degradation: High reaction temperatures can lead to the formation of colored byproducts.[1] 3. Contaminated Reagents: Impurities in the starting materials can lead to side reactions and discoloration.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of ethanethiol. 2. Strict Temperature Control: Implement precise temperature control to avoid overheating the reaction mixture. 3. Use High-Purity Reagents: Ensure the ethylene oxide and ethanethiol used are of high purity.
Runaway Reaction/Poor Temperature Control 1. Exothermic Nature of the Reaction: The ring-opening of ethylene oxide is highly exothermic.[1][10] 2. Rapid Addition of Reagents: Adding the reactants too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of the system. 3. Insufficient Cooling: The cooling system (e.g., ice bath, cooling jacket) may not be adequate for the scale of the reaction.1. Controlled Addition: Add the ethylene oxide to the ethanethiol and catalyst mixture slowly and in a controlled manner. Use a syringe pump or a dropping funnel for precise addition. 2. Effective Cooling: Ensure the reaction vessel is equipped with an efficient cooling system. For larger scale reactions, a cooling mantle or a jacketed reactor is recommended. 3. Dilution: Conducting the reaction in a suitable solvent can help to dissipate the heat generated.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound using Ammonium Hydroxide

This protocol is adapted from a patented procedure and is intended for a laboratory scale.[1]

Materials:

  • Ethanethiol

  • Ethylene Oxide

  • Ammonium Hydroxide (28-30% NH₃ basis)

  • Anhydrous solvent (e.g., toluene or THF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, thermometer)

  • Magnetic stirrer and heating mantle with temperature controller

  • Cooling bath (ice-water or other)

Procedure:

  • Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, a thermometer, and a dropping funnel.

  • Purge the system with inert gas.

  • Charge the flask with ethanethiol and the solvent.

  • Add the ammonium hydroxide catalyst to the flask. A typical catalytic amount is in the range of 2-10% by weight based on the ethanethiol.[1]

  • Cool the mixture in a cooling bath.

  • Slowly add ethylene oxide to the stirred mixture via the dropping funnel. Maintain the reaction temperature between 10-30 °C. The addition rate should be controlled to prevent a rapid temperature increase.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

  • The crude product can be purified by fractional distillation under reduced pressure.

Visualizing the Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble and purge glassware reagents Charge ethanethiol, solvent, and catalyst setup->reagents addition Slowly add ethylene oxide reagents->addition Cooling stirring Stir at controlled temperature addition->stirring monitoring Monitor reaction progress stirring->monitoring workup Aqueous workup monitoring->workup Reaction complete purification Fractional distillation workup->purification product Pure this compound purification->product base_catalyzed_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Ring Opening cluster_step3 Step 3: Protonation ethanethiol CH₃CH₂SH thiolate CH₃CH₂S⁻ ethanethiol->thiolate + B: base B: conjugate_acid HB⁺ base->conjugate_acid + H⁺ ethylene_oxide Ethylene Oxide alkoxide CH₃CH₂SCH₂CH₂O⁻ ethylene_oxide->alkoxide thiolate->ethylene_oxide Sₙ2 Attack product This compound alkoxide->product + HB⁺ conjugate_acid->base - H⁺ (Catalyst Regeneration)

Caption: Base-catalyzed mechanism of ethylene oxide and ethanethiol reaction.

Conclusion

The reaction of ethylene oxide with ethanethiol is a powerful method for the synthesis of this compound. By understanding the underlying reaction mechanism and implementing careful control over reaction parameters, particularly catalysis and temperature, researchers can significantly improve the reaction rate, yield, and purity of the desired product. This guide provides a foundation for troubleshooting and optimizing this important transformation, while emphasizing the critical importance of safety in handling the hazardous reagents involved.

References

Sources

Technical Support Center: Scale-Up of 2-(Ethylthio)ethanol Synthesis

[1]

Executive Summary & Application Context

2-(Ethylthio)ethanol (CAS: 110-77-0) is a critical bifunctional intermediate featuring a thioether linkage and a primary hydroxyl group.[1][2] While widely used in the synthesis of agrochemicals (e.g., organophosphates) and pharmaceuticals (e.g., Tinidazole), its scale-up presents a "Triad of Challenges":

  • High Exothermicity: The nucleophilic attack of ethanethiol on ethylene oxide (EO) releases significant heat.[1]

  • Extreme Odor Sensitivity: The odor threshold of the starting material (ethanethiol) is in the parts-per-billion (ppb) range, requiring zero-tolerance containment.[1]

  • Impurity Propagation: Oxidation to disulfides and over-alkylation to sulfonium salts.[1]

This guide moves beyond standard textbook procedures to address the engineering controls required at the kilogram-to-pilot scale.

Critical Process Modules

Module A: Reaction Kinetics & Thermal Safety

The Challenge: The industrial synthesis typically involves the reaction of Ethanethiol (Ethyl Mercaptan) with Ethylene Oxide (EO) .[3]

This reaction is highly exothermic.[1][4] At scale, the accumulation of unreacted EO due to poor mixing or low initiation temperature can lead to a "thermal runaway," where the rate of heat generation exceeds the cooling capacity.

Troubleshooting Protocol:

IssueRoot CauseCorrective Action
Induction Period Delay Reactor too cold or catalyst inactive.[1]Do not increase feed rate. Stop feed. Warm reactor to 40-50°C to initiate, then resume feed.
Temperature Spike EO accumulation (pooling).[1]Implement a Temperature-Interlocked Dosing loop (see Diagram 1).[1]
"Heavies" Formation Polymerization of EO or over-alkylation.[1]Maintain a high Thiol:EO ratio (start with excess thiol) and control temp <90°C.

Visualization: Thermal Control Loop The following logic ensures that EO is only added when the reactor can safely consume it.

ThermalControlReactorReactor(T_internal)SensorTemp Sensor(RTD)Reactor->SensorReads TControllerPID Controller(Setpoint: 60°C)Sensor->ControllerData SignalPumpEO Feed PumpController->PumpIf T > Setpoint:STOP FEEDController->PumpIf T < Setpoint:PERMIT FEEDCoolingJacket Cooling(Glycol)Controller->CoolingIf T > Setpoint:MAX COOL

Figure 1: Safety Interlock Logic for Exothermic Ethoxylation. The feed pump is hard-wired to stop if the reactor temperature exceeds the setpoint, preventing reactant accumulation.

Module B: Odor Abatement (The "Stench" Protocol)

The Challenge: Ethanethiol is detectable at 0.4 ppb. Standard fume hoods are insufficient for scale-up.[1] A release can trigger facility evacuations and community complaints.[1]

The Solution: Oxidative Scrubbing You must convert the volatile thiol into non-volatile sulfonates using Sodium Hypochlorite (Bleach).[5]

The Protocol (Self-Validating):

  • Vent Line: Reactor

    
     Empty Trap (Knockout) 
    
    
    Bleach Trap
    
    
    Caustic Trap
    
    
    Fume Hood Exhaust.[1]
  • Bleach Trap: 10-15% NaOCl solution.[1] Crucial: Monitor temperature of the bleach trap; the oxidation of thiols is exothermic.

  • Caustic Trap: 20% KOH. This captures the Chlorine gas and HCl mist generated in the bleach trap.

FAQ: Why is my scrubber smoking?

  • Diagnosis: You are feeding thiol vapors too fast into the bleach.[1]

  • Fix: The "smoke" is likely HCl mist or volatilized reaction products. Slow the sparging rate and ensure the bleach trap is cooled in an ice bath.

ScrubberSystemSourceReactor Vent(RSH Vapors)Trap1Knockout Pot(Empty - Anti-Suckback)Source->Trap1Gas FlowTrap2Oxidation Trap(15% NaOCl + Ice)Trap1->Trap2RSH + 3NaOCl -> RSO3H + 3NaClTrap3Acid Neutralizer(20% KOH)Trap2->Trap3Cl2 / HCl tracesExhaustFume HoodExhaustTrap3->ExhaustClean Air

Figure 2: Multi-Stage Scrubber Architecture.[1] Note the specific order: Empty -> Oxidizer -> Neutralizer.[1]

Purification & Quality Control

The Challenge: Crude this compound often contains:

  • Bis(ethylthio)ethane: Formed if the ratio of ethylating agent is incorrect.

  • Disulfides (Diethyl disulfide): Formed via air oxidation.[1]

  • Color: Yellowing due to trace sulfur impurities.[1]

Distillation Guide:

  • Boiling Point: 184°C (Atmospheric) / ~80°C (10 mmHg).[1]

  • Vacuum is Mandatory: Distilling at atmospheric pressure (184°C) promotes thermal degradation and polymerization of sulfur compounds.[1]

  • Fractionation: Use a Vigreux column.[1]

    • F1 (Foreshot): Residual Ethanethiol/Water (Stench![1] Route to scrubber).

    • F2 (Product): Collect at steady temp.

    • F3 (Heels): Disulfides and polymers.[1][3]

QC Check (Self-Validation):

  • GC-MS: Look for the parent ion (M+ 106).[1]

  • Odor Check: Pure this compound has a mild, solvent-like odor.[1] If it smells like rotten cabbage, it contains free thiol (re-distill or sparge with Nitrogen).[1]

References & Authority

  • Anderson, J. E. (1969).[1] Production of this compound. U.S. Patent No.[1] 3,487,113.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

    • Core citation for the EO + Mercaptan kinetics and recycling of reaction mixture to improve safety.

  • Doub, C. L., et al. (1955).[1] Preparation of this compound. U.S. Patent No.[1] 3,213,144.[1] Link

    • Establishes the exothermic nature of the reaction and the formation of "heavies" at high temperatures.[3]

  • UCLA Chemistry & Biochemistry. (n.d.).[1] Standard Operating Procedures for Using Stench Chemicals. Link

    • Authoritative protocol for the Bleach/KOH scrubber setup.

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][6] National Library of Medicine.[1] Link[1]

    • Source for physical properties (Boiling Point, Density).[1][6]

Need Immediate Assistance?
  • Spill Event: Do not use water. Cover with activated charcoal or specialized sulfur-absorbent pads.[1]

  • Medical Emergency: If exposed to Ethanethiol vapors, move to fresh air immediately. Oxygen may be required.[1]

Disclaimer: This guide is for professional research use only. Always consult your facility's Chemical Hygiene Plan (CHP) before scaling up reactions involving ethylene oxide or organosulfurs.[1]

Technical Support Center: Impurity Profiling of 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification and characterization of impurities in 2-(Ethylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this important chemical intermediate. Our approach is rooted in scientific principles and validated methodologies to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my this compound sample?

The impurities in your this compound sample can generally be categorized into two main classes: synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: The manufacturing process is a primary source of impurities. The most common synthetic routes to this compound are the reaction of ethyl mercaptan with ethylene oxide or the reaction of 2-chloroethanol with ethanethiol.[1][2][3][4] Consequently, you should anticipate the presence of:

    • Unreacted Starting Materials: Ethyl mercaptan, ethylene oxide, and 2-chloroethanol.

    • By-products: Diethyl sulfide and diethyl disulfide are common by-products formed during the synthesis.[2] High-boiling point polymeric materials, often referred to as "heavies," can also be generated, particularly at elevated reaction temperatures.[1]

  • Degradation Products: this compound is susceptible to degradation under certain conditions:

    • Oxidation: Exposure to air can lead to the gradual oxidation of the thioether to its corresponding sulfone.[3]

    • Polymerization: High temperatures can induce polymerization.[3]

    • Decomposition: At elevated temperatures, hazardous decomposition products such as carbon oxides and sulfur oxides can form.[5][6]

Q2: I am observing an unknown peak in my chromatogram. What is a logical first step to identify it?

A systematic approach is crucial for the identification of unknown impurities. The initial step should be to gather as much preliminary information as possible from your current analytical setup.

Workflow for Initial Impurity Investigation

A Unknown Peak Observed in Chromatogram B Review Synthesis Route & Degradation Pathways A->B C Hypothesize Potential Impurities B->C D Analyze by High-Resolution Mass Spectrometry (LC-MS or GC-MS) C->D Inject Sample E Determine Accurate Mass and Elemental Composition D->E F Propose Putative Structures E->F G Confirm Structure (NMR, Reference Standard) F->G Further Analysis

Caption: Initial workflow for investigating an unknown chromatographic peak.

  • Review the History: Consider the synthesis route and the storage conditions of your this compound sample. This will help you create a list of probable impurities.

  • Mass Spectrometry (MS): The most powerful initial technique is mass spectrometry, typically coupled with chromatography (GC-MS or LC-MS). This will provide the molecular weight of the unknown impurity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can help determine the elemental composition.

  • Isotopic Pattern Analysis: For sulfur-containing compounds, the presence of the ³⁴S isotope (approximately 4.2% natural abundance) will result in a characteristic A+2 peak in the mass spectrum, which can aid in confirming the presence of sulfur in the impurity.

Q3: Which analytical technique is most suitable for quantifying known impurities?

The choice of analytical technique depends on the nature of the impurity and the required sensitivity.

Analytical TechniqueBest Suited ForKey Advantages
Gas Chromatography (GC) Volatile and semi-volatile impurities (e.g., ethyl mercaptan, diethyl sulfide).High resolution for volatile compounds, robust, and widely available.
High-Performance Liquid Chromatography (HPLC) Non-volatile impurities and degradation products (e.g., sulfone).Versatile for a wide range of compounds, various detection methods (UV, MS).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Elemental impurities.Extremely sensitive for trace metal analysis.[7]

For routine quality control where the impurities are known and reference standards are available, Gas Chromatography with Flame Ionization Detection (GC-FID) is often the method of choice due to its robustness and quantitative accuracy for the typical volatile impurities found in this compound. For confirmation of identity, especially in regulatory filings, dual-column GC systems can be employed.[8]

Troubleshooting Guides

Problem: Poor peak shape or tailing in my GC analysis.

Possible Causes & Solutions:

  • Active Sites in the GC System: The hydroxyl and thioether functionalities of this compound and its impurities can interact with active sites (e.g., silanols) in the injector liner, column, or detector.

    • Solution: Use a deactivated liner and a column specifically designed for polar or sulfur-containing compounds. Perform regular system maintenance, including trimming the column and cleaning the injector port.

  • Improper Injection Technique: A slow injection can lead to band broadening.

    • Solution: Optimize the injection speed and consider using a faster autosampler injection if available.

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Dilute your sample or reduce the injection volume.

Problem: I am unable to detect my impurity of interest using HPLC-UV.

Possible Causes & Solutions:

  • Lack of a Chromophore: Many of the likely impurities in this compound, such as diethyl sulfide and unreacted starting materials, do not possess a significant UV chromophore.

    • Solution 1: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).

    • Solution 2: Couple your HPLC system to a mass spectrometer (LC-MS). MS detection does not rely on the presence of a chromophore and provides valuable structural information.[7]

Experimental Protocols

Protocol 1: GC-MS Method for the Identification of Volatile Impurities

This protocol provides a general-purpose method for the separation and identification of volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Column: DB-624 or equivalent (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

GC Conditions:

ParameterSetting
Injector Temperature 250 °C
Injection Volume 1 µL (with a split ratio of 50:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 40 °C, hold for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

MS Conditions:

ParameterSetting
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 35 - 350 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Procedure:

  • Sample Preparation: Dilute the this compound sample 1:100 in a suitable solvent such as dichloromethane or methanol.

  • Injection: Inject the diluted sample into the GC-MS system.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks other than the main this compound peak.

    • Obtain the mass spectrum for each impurity peak.

    • Compare the obtained mass spectra against a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity by injecting a pure reference standard of the suspected impurity if available.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structural elucidation of an unknown impurity, NMR spectroscopy is the gold standard.[9] This requires isolation of the impurity, typically through preparative chromatography.

Workflow for NMR Analysis

A Isolated Impurity B Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) A->B C Acquire ¹H NMR Spectrum B->C D Acquire ¹³C NMR Spectrum C->D E Perform 2D NMR Experiments (COSY, HSQC, HMBC) if needed D->E F Integrate and Analyze Spectra E->F G Elucidate Final Structure F->G

Sources

Technical Support Center: Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user has already attempted standard workups and is now facing persistent separation challenges.

Status: Active | Ticket Type: Purification Troubleshooting | Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Purification Support Hub. Below you will find targeted workflows for removing unreacted starting materials (SM) when standard extraction fails. These protocols prioritize chemoselectivity and thermodynamic control over brute-force separation.

Module 1: Solid-Supported Scavenging (The "Chemical Filter")

Issue: “My starting material is chemically similar to my product, and they co-elute on TLC/LC. I cannot separate them by flash chromatography.”

Technical Insight: When


, chromatographic resolution becomes exponentially difficult. Instead of physical separation, use chemoselective scavenging . This method uses a solid-supported reagent to covalently bind the specific functional group of the unreacted SM, allowing the product to pass through.
Protocol: Batch Mode Scavenging
  • Stoichiometry Calculation:

    • Determine the molar amount of unreacted SM (via LCMS/NMR integration).

    • Add 2.0 – 4.0 equivalents of the scavenger resin relative to the impurity (not the product).

    • Why? Excess equivalents drive the reaction to completion via pseudo-first-order kinetics [1].

  • Solvent Selection (Swelling is Critical):

    • Resins (Polystyrene-DVB) must swell to expose active sites.

    • Good Solvents: DCM, THF, DMF, Toluene (High Swelling).

    • Poor Solvents: Hexanes, Water, Methanol (Low Swelling – avoid unless using specific hydrophilic resins).

  • Execution:

    • Add resin to the crude reaction mixture.

    • Agitate (do not stir with a magnetic bar, as it grinds the resin) for 1–4 hours.

    • Monitor disappearance of SM by TLC.

    • Filter through a fritted funnel. The SM remains on the filter; the product is in the filtrate.

Scavenger Selection Decision Tree

Use the following logic to select the correct resin based on the functional group of your unreacted material.

ScavengerSelection start Identify Unreacted SM nucleophile Nucleophile (Amine, Thiol, Alcohol) start->nucleophile electrophile Electrophile (Acid Chloride, Isocyanate, Aldehyde) start->electrophile acid Acidic Species (Carboxylic Acid, Phenol) start->acid iso Isocyanate Resin (Forms Urea/Carbamate) nucleophile->iso Primary/Sec Amine amine Trisamine/Amine Resin (Forms Amide/Imine) electrophile->amine Acyl Halide/Aldehyde carbonate Carbonate Resin (Ionic Capture) acid->carbonate Salt Formation

Figure 1: Decision matrix for selecting solid-supported scavengers based on impurity reactivity.

Module 2: Chromatographic Resolution of Co-Eluting Species

Issue: “I see a single peak on HPLC/Flash, but MS shows both Product (M+) and SM (M+).”

Technical Insight: Co-elution occurs when the selectivity factor (


)  is near 1.[1]0. To fix this, you must alter the chemical environment to induce a differential interaction between the two species and the stationary phase [4].
Troubleshooting Workflow
  • Peak Purity Check:

    • Use a Diode Array Detector (DAD) to compare UV spectra across the peak width.[1][2] If the leading edge spectrum differs from the trailing edge, you have co-elution [4].

  • The "pH Flip" Strategy:

    • If your SM is ionizable (amine/acid), changing the mobile phase pH is the most powerful lever.

    • Protocol: Adjust aqueous buffer pH to be 2 units away from the pKa of the impurity.

    • Mechanism:[3][4][5] Ionized species elute faster (on Reverse Phase). By ionizing the SM (e.g., pH 2 for an amine) while keeping the product neutral (or vice versa), you drastically shift the retention time (

      
      ).
      
  • Stationary Phase Substitution:

    • If pH fails, change the column chemistry (Selectivity change).

    • C18 (Standard): Separates by hydrophobicity.

    • Phenyl-Hexyl: Separates by

      
      -
      
      
      
      interactions (great for aromatic SMs).
    • PFP (Pentafluorophenyl): Separates by dipole-dipole interactions (great for isomers).

ChroOptimization start Co-Elution Detected check_pka Are species ionizable? start->check_pka ph_mod Adjust pH +/- 2 units from pKa check_pka->ph_mod Yes check_aromatic Are species aromatic? check_pka->check_aromatic No phenyl Switch to Phenyl-Hexyl Column check_aromatic->phenyl Yes gradient Flatten Gradient (Isocratic Hold) check_aromatic->gradient No

Figure 2: Logical workflow for resolving co-eluting peaks in chromatography.

Module 3: Crystallization & "Oiling Out"

Issue: “My product separates as a sticky oil instead of crystals, trapping the starting material inside.”

Technical Insight: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the melting point of the solvated product drops below the boiling point of the solvent, often due to impurities (like SM) acting as plasticizers [2].

Corrective Protocol
  • The "Cloud Point" Approach:

    • Dissolve the oil in the minimum amount of "Good Solvent" (e.g., Ethanol) at reflux.

    • Add "Anti-Solvent" (e.g., Water or Hexane) dropwise only until a faint turbidity (cloudiness) persists.[6]

    • STOP. Do not add more.

    • Reheat slightly to clear the solution, then let it cool slowly (wrap the flask in foil/towel).

  • Seeding (The Nucleation Trick):

    • If you have even a micro-spatula of pure crystal (from a previous batch or a colleague), add it when the solution reaches room temperature. This provides a template for the lattice, energetically favoring crystal growth over oil formation [3].

  • Trituration:

    • If an oil persists, decant the supernatant (which often contains the SM).

    • Add a solvent in which the product is insoluble but the impurity is soluble (e.g., cold diethyl ether or pentane).

    • Sonicate vigorously. This can mechanically disrupt the oil and force precipitation.

Module 4: Workup Engineering (Breaking Emulsions)

Issue: “I tried to extract the unreacted SM, but I have a stable emulsion that won't separate.”

Technical Insight: Emulsions are stabilized by surfactants (often the SM itself or byproducts) lowering the interfacial tension. To break them, you must increase the ionic strength or disrupt the surface tension [1].[7]

Quick-Fix Matrix
MethodMechanismProcedure
Salting Out Increases ionic strength of aqueous layer, forcing organics out.Add saturated Brine (NaCl) . If that fails, try solid NaCl directly.
Filtration Physical disruption of surfactant bubbles.Filter the entire emulsion through a pad of Celite or a loose Glass Wool plug.
Phase Paper Hydrophobic sieving.Pour mixture through Phase Separator Paper (e.g., 1PS). Water is retained; organic passes.
The "Magic" Drop Surface tension disruption.Add a small amount of Methanol or Acetone (1-2%). Warning: Increases solubility of water in organic layer.
References
  • Biotage. (2023).[8] Tackling emulsions just got easier. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.[9] Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Oiling out.[6][10] Retrieved from [Link]

  • Axion Labs. (2025).[1] Co-Elution: The Achilles' Heel of Chromatography.[2] Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins: Selection and Application. Retrieved from [Link]

Sources

impact of temperature and pressure on 2-(Ethylthio)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-(Ethylthio)ethanol, with a focus on the critical impact of temperature and pressure.

Technical Support Center: Synthesis of this compound

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to ensure the success and safety of your experiments. As your Senior Application Scientist, I will walk you through the nuances of this synthesis, focusing on how to leverage temperature and pressure to optimize your yield and purity.

The primary and most common method for synthesizing this compound is through the reaction of ethanethiol with ethylene oxide.[1][2] This reaction is notably exothermic, and without proper control, it can proceed at a very slow rate or, at high temperatures, lead to the formation of undesirable byproducts and potentially hazardous conditions.[1]

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants Ethanethiol Ethanethiol (C₂H₅SH) Product This compound (C₄H₁₀OS) Ethanethiol->Product + EthyleneOxide Ethylene Oxide (C₂H₄O) EthyleneOxide->Product Exothermic Reaction

Caption: Synthesis of this compound from ethanethiol and ethylene oxide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is proceeding very slowly, resulting in a low yield. What could be the cause?

Answer: A slow reaction rate is a common issue, often related to temperature or catalysis.

  • Causality—Insufficient Temperature: The reaction between ethanethiol and ethylene oxide, while exothermic, requires a certain activation energy to proceed at a practical rate. Without a catalyst, the reaction is inherently very slow at ambient temperatures.[2] Even with a catalyst, if the temperature is too low, the reaction kinetics will be sluggish.

  • Solution:

    • Verify Temperature: Ensure your reaction temperature is within the recommended range. For catalyzed reactions, this is typically between 100°F and 200°F (approximately 38°C to 93°C).[2]

    • Incremental Heating: Gradually increase the temperature of your reaction mixture while closely monitoring the pressure. A sudden spike in pressure can indicate the onset of a rapid, uncontrolled reaction.

    • Catalyst Use: If you are not using a catalyst, consider introducing one. Ammonium hydroxide is an effective promoter for this reaction, significantly increasing the rate and allowing for lower operating temperatures, which in turn minimizes byproduct formation.[1] Alternatively, a process where a portion of the reaction mixture is used to catalyze the reaction has been developed to avoid extrinsic catalysts.[2]

Question 2: My final product is impure, with significant amounts of byproducts. How can I improve the purity?

Answer: The formation of byproducts is almost always linked to excessive reaction temperatures.

  • Causality—High Reaction Temperature: At elevated temperatures, several side reactions can occur. Ethylene oxide can polymerize, and other reactions can lead to the formation of high-boiling point polymers and various sulfides.[1] These impurities can be difficult to remove, even with fractional distillation, leading to a final product of low purity.

  • Solution:

    • Strict Temperature Control: The most critical factor is maintaining the reaction temperature within the optimal range. The exothermic nature of the reaction requires an efficient cooling system to dissipate the generated heat.[2]

    • Controlled Reactant Addition: Instead of adding all the ethylene oxide at once, introduce it incrementally. This allows you to control the rate of the exothermic reaction and maintain a stable temperature. The process can be effectively operated on pressure control by maintaining a specific molar ratio of ethylene oxide to ethanethiol in the reactor.[1]

    • Optimize Stoichiometry: Ensure you are using the correct molar ratio of reactants. A significant excess of one reactant can favor the formation of certain byproducts. The typical mole ratio of ethylene oxide to ethyl mercaptan is around 1:1, ranging from 0.8:1 to 1.1:1.[2]

Question 3: I'm concerned about the safety of the reaction, particularly the risk of a runaway reaction. What are the best practices to prevent this?

Answer: Safety is paramount, especially when working with highly reactive and hazardous materials like ethylene oxide. A runaway reaction is a significant risk due to the exothermic nature of the synthesis.

  • Causality—Inadequate Heat Removal: If the heat generated by the reaction exceeds the rate at which it is removed by your cooling system, the temperature will rise. This increases the reaction rate, which in turn generates more heat, creating a dangerous feedback loop that can lead to an uncontrollable increase in temperature and pressure, and potentially an explosion.[1][3]

  • Solution:

    • Robust Cooling System: Employ a reliable cooling system, such as a jacketed reactor with a circulating coolant, to actively manage the reaction temperature.

    • Continuous Monitoring: Continuously monitor both the temperature and pressure inside the reactor. Install alarms to alert you to any deviations from the set parameters.

    • Incremental Feed: As mentioned previously, add the ethylene oxide gradually to keep the exothermic reaction under control.

    • Emergency Preparedness: Have a clear plan for emergency shutdown, which may include a quenching system or a pressure relief valve. All personnel should be thoroughly trained on these procedures.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified low_yield Low Yield or Slow Reaction start->low_yield byproducts High Level of Byproducts start->byproducts runaway Runaway Reaction (High Temp/Pressure) start->runaway check_temp_yield Is Temperature within 100-200°F? low_yield->check_temp_yield check_temp_byproducts Is Temperature > 200°F? byproducts->check_temp_byproducts check_cooling Is Cooling System Functioning Properly? runaway->check_cooling increase_temp Increase Temperature Gradually check_temp_yield->increase_temp No add_catalyst Consider Adding Catalyst (e.g., NH₄OH) check_temp_yield->add_catalyst Yes reduce_temp Reduce Temperature & Improve Cooling check_temp_byproducts->reduce_temp Yes control_addition Add Ethylene Oxide Incrementally check_temp_byproducts->control_addition No check_cooling->control_addition Yes emergency_stop IMMEDIATE SHUTDOWN & QUENCH check_cooling->emergency_stop No

Caption: A workflow for troubleshooting common issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pressure ranges for this synthesis?

A1: The optimal conditions depend on whether a catalyst is used. For a robust and controlled reaction, the following parameters are recommended:

  • Temperature: 100°F to 200°F (approximately 38°C to 93°C).[2]

  • Pressure: 40 to 100 psig (approximately 2.7 to 6.8 atm).[2]

Operating within these ranges helps to achieve a high reaction rate and high yield while minimizing the formation of byproducts.[1]

Q2: Why is maintaining a specific pressure range important?

A2: Pressure control is crucial for both safety and efficiency. Ethylene oxide is a gas at room temperature and has a low boiling point. Maintaining adequate pressure ensures that the ethylene oxide remains in the liquid phase, allowing it to react effectively with the ethanethiol. It also helps to regulate the concentration of dissolved ethylene oxide, which in turn controls the reaction rate and heat generation.

Q3: What are the primary safety hazards associated with the reactants?

A3: Both reactants require careful handling in a well-ventilated area, and appropriate personal protective equipment (PPE) is mandatory.[4][5]

  • Ethylene Oxide: It is highly flammable, and its vapors can form explosive mixtures with air.[5] It is also a known carcinogen and toxic.

  • Ethanethiol: It is flammable and has an extremely strong and unpleasant odor.

  • This compound: The product itself is a combustible liquid and can cause severe skin burns and eye damage.[5][6]

Q4: Can I achieve a high yield without using a catalyst?

A4: Yes, it is possible. A process has been patented where the reaction is carried out in the presence of a portion of the reaction mixture itself.[2] This "autocatalytic" process can achieve high conversion rates (over 90%) in under two hours without the need for an external catalyst, simplifying the purification process.[2]

Experimental Protocol and Data

Generalized Experimental Protocol

The following is a generalized protocol for the synthesis of this compound in a laboratory setting. Note: This should be adapted based on your specific equipment and safety protocols.

  • Reactor Preparation: Charge a pressure-rated, jacketed reactor equipped with a stirrer, cooling system, and monitoring probes with ethanethiol and, if used, the catalyst (e.g., ammonium hydroxide).[1]

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to remove air.

  • Heating: Heat the mixture to the desired starting temperature (e.g., 140°F or 60°C).[2]

  • Reactant Addition: Slowly introduce ethylene oxide into the reactor at a rate that allows the cooling system to maintain the temperature within the desired range. Monitor the pressure to ensure it remains within the safe operating limits of your equipment.

  • Reaction: Continue the reaction for the required duration (typically 1-2 hours) after the ethylene oxide addition is complete, maintaining the temperature and pressure.[2]

  • Cooling and Depressurization: Once the reaction is complete, cool the mixture and carefully vent any excess pressure.

  • Purification: The crude product can be purified by fractional distillation to achieve a purity of 98-99%.[1]

Impact of Temperature and Pressure on Synthesis
ParameterConditionImpact on Reaction RateImpact on Yield & PurityAssociated Risks
Temperature Low (<100°F / 38°C) Very slowLow yield due to incomplete conversion.Inefficient process.
Optimal (100-200°F / 38-93°C) HighHigh yield and high purity.[1][2]Requires careful monitoring of exothermic reaction.
High (>200°F / 93°C) Very fastDecreased yield and purity due to byproduct formation (polymers, sulfides).[1]High risk of runaway reaction and explosion.[1]
Pressure Low (<40 psig) May decreaseReduced efficiency as ethylene oxide may not remain in the liquid phase.Inefficient reaction.
Optimal (40-100 psig) OptimalHigh yield by ensuring reactants are in the liquid phase.[2]Standard risks associated with pressurized systems.
High (>100 psig) No significant benefitNo significant improvement in yield or purity.Increased strain on equipment; higher safety risk.

References

  • U.S. Patent 3,213,144, "Production of 2-(ethylthio)
  • "The Role of this compound in Modern Chemical Synthesis," NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • "2-vinylthiophene," Organic Syntheses Procedure. [Link]

  • "this compound," ChemBK. [Link]

  • "Process for synthesizing 2-thiopheneethanol and derivatives thereof," Eureka | Patsnap. [Link]

  • U.S. Patent 3,487,113, "Production of 2-(ethylthio)
  • "this compound," PubChem, National Center for Biotechnology Information. [Link]

  • "Ethanethiol," Wikipedia. [Link]

Sources

Validation & Comparative

2-(Ethylthio)ethanol vs. 2-Mercaptoethanol: The Reagent vs. The Scaffold

[1]

Executive Summary

In the architecture of organosulfur synthesis, 2-Mercaptoethanol (2-ME) and This compound (2-ETE) represent two distinct functional classes: the reactive reagent and the stable building block .[1]

While they share a structural backbone (


1

1

This guide analyzes their physicochemical distinctions, divergent synthetic pathways, and safety profiles to optimize their selection in drug development and material synthesis.

Functional Distinction & Physicochemical Profile

The critical decision point lies in the oxidation state and reactivity of the sulfur atom.

Feature2-Mercaptoethanol (2-ME) This compound (2-ETE)
Structure


Functional Group Thiol (Mercaptan) Sulfide (Thioether)
Primary Role Reducing agent, Nucleophile, "Sulfur Donor"Stable Intermediate, Solvent, Ligand
Redox Activity High (Oxidizes to disulfides)Low (Stable to air; oxidizes to sulfoxide)
Odor Profile Rotten eggs/Stench (High volatility)Meat-like/Sulfurous (Lower volatility)
Toxicity Fatal if inhaled/absorbed (Class 6.[1][2]1)Irritant; Used as flavoring agent (FEMA 4562)
Boiling Point 157 °C184 °C
Expert Insight: The Stability Factor
  • Use 2-ME when you need to break disulfide bonds (protein denaturation) or introduce a sulfur atom into a molecule via nucleophilic substitution.[1]

  • Use 2-ETE when you need a hydroxy-ethyl-thio motif that survives subsequent reaction steps (e.g., esterification of the alcohol) without the risk of disulfide dimerization or catalyst poisoning associated with free thiols.[1]

Synthetic Applications & Reaction Pathways
A. 2-Mercaptoethanol: The Nucleophilic Workhorse

2-ME is primarily a reagent .[1] Its high nucleophilicity allows it to attack electrophiles, installing the hydroxyethylthio group.[1]

  • Thioacetalization: Protects ketones/aldehydes as oxathiolanes.[1]

  • Disulfide Cleavage: Reduces protein disulfides to free cysteines (though DTT/TCEP are often preferred for stability).[1]

  • Synthesis of 2-ETE: 2-ME is often the starting material for 2-ETE via alkylation with ethyl halides or diethyl sulfate.[1]

B. This compound: The Divergent Scaffold

2-ETE is a substrate or solvent .[1] Lacking the reactive

1
  • Precursor to Halo-sulfides: Reacts with thionyl chloride (

    
    ) to form 2-chloroethyl ethyl sulfide (CEES) , a critical intermediate in the synthesis of pharmaceuticals (e.g., Tinidazole) and a standard simulant for mustard gas in defense research.[1]
    
  • Oxidation Pathways: The sulfide center can be selectively oxidized to sulfoxides (using

    
    /mild oxidants) or sulfones  (using 
    
    
    /strong oxidants), creating polar, electron-withdrawing linkers found in agrochemicals (Demeton family).[1]
  • Ligand Chemistry: Acts as a neutral

    
    -bidentate ligand in coordination chemistry, unlike 2-ME which often acts as an anionic thiolate ligand.[1]
    
Comparative Workflow Visualization

The following diagram illustrates how these two compounds fit into a logical synthetic hierarchy. 2-ME is the "Gateway" reagent, while 2-ETE is the "Hub" for downstream functionalization.[1]

SulfurPathwaysME2-Mercaptoethanol(Reactive Thiol)ETEThis compound(Stable Sulfide)ME->ETEAlkylation(Et-X / Base)OxathiolaneOxathiolanes(Protected Carbonyls)ME->OxathiolaneAldehyde/Ketone(Acid Cat.)SulfoneSulfones/Sulfoxides(Polar Linkers)ETE->SulfoneOxidation(H2O2 / KMnO4)Chloride2-Chloroethyl Ethyl Sulfide(Alkylating Agent)ETE->ChlorideSubstitution(SOCl2 / PCl3)

Figure 1: Synthetic divergence.[1] 2-ME acts as the nucleophilic origin, while 2-ETE serves as the stable platform for oxidation or substitution reactions.[1]

Experimental Protocols & Handling
Protocol A: Synthesis of this compound from 2-ME

This protocol demonstrates the conversion of the reactive thiol to the stable sulfide.[1]

  • Setup: Equip a 3-neck flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagents: Charge 2-Mercaptoethanol (1.0 eq) and Ethanol (solvent). Add Sodium Ethoxide (1.05 eq) slowly at 0°C to generate the thiolate anion.

  • Alkylation: Add Ethyl Bromide (1.0 eq) dropwise. The reaction is exothermic.[1][3]

  • Workup: Reflux for 2 hours. Filter off NaBr salt.[1] Distill the filtrate.[1]

  • Result: this compound (bp 184°C).

    • Note: This transforms the stench-ridden, toxic thiol into the milder, stable sulfide.

Protocol B: Oxidation of 2-ETE to Sulfone

This reaction is impossible with 2-ME (which would form disulfides).[1]

  • Substrate: Dissolve this compound in acetic acid.

  • Oxidant: Add Hydrogen Peroxide (30%, 2.5 eq) dropwise at <50°C.

  • Mechanism: The sulfide (

    
    ) oxidizes first to sulfoxide (
    
    
    ), then to sulfone (
    
    
    ).[1] The hydroxyl group remains intact.[1]
  • Application: The resulting 2-(ethylsulfonyl)ethanol is a common intermediate in dye and polymer chemistry.[1]

Safety & Toxicology (E-E-A-T Critical Check)

Warning: Do not assume "Ethylthio" implies safety.[1] While 2-ETE is less volatile than 2-ME, both require rigorous containment.[1]

  • 2-Mercaptoethanol:

    • Hazard: Fatal in contact with skin (LD50 Dermal Rabbit ~112 mg/kg).[1] Severe respiratory irritant.[1]

    • Control: Must be handled in a fume hood with bleach traps (to oxidize/neutralize the thiol).[1]

  • This compound:

    • Hazard: Skin/Eye Irritant (LD50 Oral Rat ~2320 mg/kg).[1][4]

    • Nuance: While used as a flavoring agent (FEMA 4562) in minute quantities, bulk handling requires standard organic solvent PPE.[1] It does not carry the "Fatal if inhaled" tag of 2-ME, making it a preferred solvent for scale-up if the free thiol is not required.[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 8075, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Substance Information: 2-Mercaptoethanol.[1][2][4][5][6] Retrieved from [Link][1][5]

  • World Health Organization (WHO) / JECFA. (2010).[1] Evaluation of Certain Food Additives: Ethyl 2-hydroxyethyl sulfide (FEMA 4562).[1][4] Retrieved from [Link][1]

  • Anderson, J. E. (1969).[1][7] Process for the production of this compound. U.S. Patent No.[1][7] 3,487,113.[1][7] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Ataman Chemicals. (2024).[1][8] Technical Data Sheet: 2-Mercaptoethanol Applications in Synthesis. Retrieved from [Link][1]

Technical Assessment: 2-(Ethylthio)ethanol-Derived Systemic Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of organophosphate (OP) pesticides derived from the precursor 2-(ethylthio)ethanol . Historically significant as the first commercially successful systemic insecticides , this class includes Demeton (Systox) , Demeton-S-methyl , Oxydemeton-methyl (Metasystox-R) , and Disulfoton .[1]

While largely phased out in modern agriculture due to high mammalian toxicity, understanding their efficacy profile, metabolic bioactivation ("lethal synthesis"), and systemic kinetics is crucial for researchers developing next-generation systemic agents. This guide compares these legacy compounds against modern standards (e.g., Imidacloprid, Spirotetramat) to highlight the evolution of efficacy-to-safety ratios in agrochemistry.[1]

Chemical Architecture & Synthesis

The core moiety of this class is This compound (


), a thioether alcohol. Its utility lies in its ability to introduce a lipophilic thioether side chain that facilitates plant cuticle penetration and systemic translocation via the phloem.[1]
Synthesis Pathways

The synthesis generally involves the esterification of this compound with dialkyl phosphorochloridothioates.

  • Demeton (Systox): Produced by reacting this compound with

    
    -diethyl phosphorochloridothioate.[1] The product is a mixture of thiono (O-isomer) and thiolo (S-isomer) forms.[1]
    
  • Demeton-S-methyl: Produced using

    
    -dimethyl phosphorochloridothioate.[1]
    
  • Disulfoton: A phosphorodithioate analog produced via a related pathway involving ethylmercaptan and ethylene oxide intermediates.[1]

SynthesisPath Precursor This compound Demeton Demeton (Systox) (Isomeric Mixture) Precursor->Demeton + O,O-diethyl... DSM Demeton-S-methyl Precursor->DSM + O,O-dimethyl... Disulfoton Disulfoton (Di-Syston) Precursor->Disulfoton Related Thio-alkylation Chlor Dialkyl Phosphoro- chloridothioate Oxydemeton Oxydemeton-methyl (Sulfoxide) DSM->Oxydemeton Oxidation (H2O2)

Figure 1: Synthetic lineage of this compound derivatives.

Mechanism of Action: The "Lethal Synthesis"

These compounds are pro-insecticides .[1] They are relatively weak inhibitors of Acetylcholinesterase (AChE) in their native thioether form.[1] Upon entry into the biological system (plant or insect), they undergo rapid oxidative desulfuration and sulfoxidation mediated by cytochrome P450 monooxygenases (in animals) or plant oxidases.

Metabolic Activation Pathway
  • Sulfoxidation: The thioether sulfur is oxidized to a sulfoxide (e.g., Demeton-S-methyl

    
     Oxydemeton-methyl).[1][2] This increases water solubility (aiding systemic transport) and AChE inhibitory potency.[1]
    
  • Sulfonation: The sulfoxide is further oxidized to a sulfone .[1]

  • AChE Inhibition: The oxidized metabolites phosphorylate the serine hydroxyl group in the active site of AChE, leading to acetylcholine accumulation and synaptic failure.[1]

Bioactivation DSM Demeton-S-methyl (Thioether) ODM Oxydemeton-methyl (Sulfoxide - ACTIVE) DSM->ODM Metabolic Oxidation (P450 / FMO) Sulfone Demeton-S-methyl sulfone (Sulfone - POTENT) ODM->Sulfone Further Oxidation Inhibited Phosphorylated AChE (Irreversible Inhibition) ODM->Inhibited Phosphorylation Sulfone->Inhibited Phosphorylation AChE Acetylcholinesterase (AChE) AChE->Inhibited + Inhibitor

Figure 2: Bioactivation pathway. The sulfoxide (Oxydemeton-methyl) is the primary systemic toxicant found in treated plants.

Comparative Efficacy Analysis

Physicochemical & Toxicological Profile

The this compound derivatives are characterized by high acute mammalian toxicity compared to modern neonicotinoids.[1] However, their systemic speed was often superior due to lower molecular weights and favorable logP values for phloem mobility.[1]

Table 1: Comparative Profile of Systemic Agents

CompoundClassMammalian Oral LD50 (Rat)Systemic MobilityPersistence (Soil DT50)Primary Target
Demeton-S-methyl Organophosphate~60 mg/kg [1]High (Xylem/Phloem)Low (Non-persistent)Aphids, Mites
Oxydemeton-methyl Organophosphate~48 mg/kg [2]High~2 days [3]Aphids, Mites
Disulfoton Organophosphate2–12 mg/kg [4]HighModerateSucking Pests
Imidacloprid Neonicotinoid~450 mg/kg [5]High (Xylem)High (27–300 days) [6]Aphids, Whiteflies
Spirotetramat Ketoenol>2000 mg/kgHigh (Ambimobile)LowSucking Pests
Efficacy on Key Pests (Aphids)

While 2-ETE derivatives were highly effective, modern alternatives achieve similar insect mortality at much lower mammalian risk.[1] The table below compares the lethal concentration (LC50) required to control Myzus persicae (Green Peach Aphid).

Table 2: Comparative Efficacy (LC50) against Myzus persicae

Active IngredientLC50 (ppm / mg/L)Relative PotencyNotes
Demeton-S-methyl ~20 - 50 ppm*HighHistorical field rate estimates; highly temperature dependent.[1]
Imidacloprid 4.9 - 6.3 ppm [7]Very HighCurrent Gold Standard.[1] Slower knockdown than OPs.
Spirotetramat 0.68 - 4.0 ppm [8]Ultra HighLipid biosynthesis inhibitor.[1] Excellent systemic activity.
Chlorfenapyr 0.10 ppm [7]ExtremePro-insecticide (uncoupler).[1]

Note: Demeton values are derived from historical effective field rates converted to approx. concentration; direct LC50 comparisons in modern literature are rare due to obsolescence.

Key Insight: Modern compounds like Spirotetramat are 10-50x more potent against aphids on a ppm basis than the older Demeton class, while being significantly less toxic to mammals.[1]

Experimental Protocols

Protocol 1: In Vitro AChE Inhibition Assay (Ellman Method)

Purpose: To determine the IC50 of the oxidized metabolites (Oxydemeton-methyl) compared to the parent thioether.

Reagents:

  • Acetylthiocholine iodide (ATCh, 0.5 mM)

  • DTNB (Ellman's Reagent, 0.3 mM)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Enzyme Source: Purified electric eel AChE or homogenized insect head extract.[1]

Workflow:

  • Preparation: Dissolve test compounds in acetone (keep final solvent <1%). Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 20 µL enzyme + 20 µL inhibitor solution. Incubate at 25°C for 10 minutes. Note: For thioethers like Demeton-S-methyl, pre-incubation with microsomes (S9 mix) is required to generate the active oxon/sulfoxide.

  • Reaction: Add 200 µL DTNB/Buffer mixture + 20 µL ATCh substrate.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol 2: Systemic Uptake Bioassay (Leaf Dip)

Purpose: To verify systemic translocation efficacy.[1]

  • Plant Stage: Use 3-week old broad bean (Vicia faba) plants.

  • Application: Apply 50 µL of test solution only to the lower pair of leaves (or soil drench).[1]

  • Infestation: After 24 hours, place 10 apterous aphids on the upper (untreated) leaves.

  • Assessment: Count mortality after 24h and 48h. High mortality on untreated leaves confirms systemic transport.[1]

AssayWorkflow Step1 Apply Compound (Lower Leaves/Soil) Step2 24h Translocation Period Step1->Step2 Step3 Infest Untreated Upper Leaves Step2->Step3 Step4 Count Mortality (24-48h) Step3->Step4

Figure 3: Systemic bioassay workflow to isolate translocation efficacy.

Safety & Toxicology Assessment

The decline of this compound derivatives is driven by their narrow therapeutic index .[1]

  • Mammalian Toxicity: Disulfoton is classified as "Super Toxic" (LD50 < 5 mg/kg).[1] Inhalation of vapors during application posed severe risks to operators.[1]

  • Selectivity: Unlike Neonicotinoids (which target insect nAChRs specifically), OPs target AChE, which is conserved across mammals and insects.

  • Environmental Fate: Oxydemeton-methyl is relatively non-persistent (DT50 ~2 days), which is an environmental advantage over Imidacloprid (DT50 >100 days), but its acute toxicity to birds and aquatic life is prohibitive.

References

  • EXTOXNET. (1995).[1] Demeton-S-methyl Pesticide Information Profile. Oregon State University.[1] Link

  • PubChem. (2025).[1][3] Oxydemeton-methyl Compound Summary. National Library of Medicine.[1] Link

  • FAO/WHO. (1968).[1] Oxydemeton-methyl Residue Evaluations. Joint Meeting on Pesticide Residues (JMPR).[1] Link

  • CDC/ATSDR. (2011).[1] Toxicological Profile for Disulfoton. Agency for Toxic Substances and Disease Registry.[1] Link

  • Gervais, J. A., et al. (2010).[1] Imidacloprid Technical Fact Sheet. National Pesticide Information Center.[1] Link

  • US EPA. (2024). Metamitron and Neonicotinoid Persistence Data. Regulations.gov.[1] Link

  • Lima Neto, J. E., et al. (2019).[1] Efficacy and toxicity of insecticides to green peach aphid. Semantic Scholar/Rev. Cienc. Agrar. Link

  • Nature Environment and Pollution Technology. (2019).[1] Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species. Link

Sources

Beyond the Stench: Strategic Alternatives to 2-(Ethylthio)ethanol in Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility Trap

2-(Ethylthio)ethanol (CAS: 110-77-0) has long been the standard-bearer for introducing the ethylthioethyl moiety in pharmaceutical synthesis, most notably in the production of 5-nitroimidazole antibiotics like Tinidazole . However, for the modern process chemist, this reagent represents a "volatility trap." It combines the noxious odor threshold of a thiol with the poor atom economy of traditional acid-catalyzed condensation.

This guide moves beyond simple reagent substitution. As Senior Application Scientists, we analyze process Alternatives —specifically Phase Transfer Catalysis (PTC) and Bifunctional Solid Acid Catalysis—that generate the necessary pharmacophore in situ, eliminating the need to handle the isolated, malodorous reagent while boosting yields from ~40% to >90%.

Technical Analysis of Alternatives

The primary objective is to attach the


 chain to a nitrogen heterocycle (e.g., 2-methyl-5-nitroimidazole). We compare the Traditional Route against two superior alternatives.
Baseline: The Traditional Route[1]
  • Reagent: Isolated this compound.[1][2]

  • Conditions: Stoichiometric sulfuric/acetic acid, high temperature.

  • Flaws: Low yield (40-60%), formation of "heavies" (polymers), and severe odor control requirements.

Alternative A: In-Situ Phase Transfer Catalysis (The "Process Fix")

Instead of purchasing and handling this compound, the sulfide chain is constructed during the alkylation step using 2-Mercaptoethanol and Diethyl Sulfate (or Ethyl Bromide) with a Phase Transfer Catalyst (PTC).

  • Mechanism: The PTC (e.g., TEBAC) shuttles the generated nucleophile between phases, protecting it from degradation and accelerating the reaction.

  • Why it wins: It avoids the isolation of the smelly intermediate and drives the reaction to near-quantitative yields (>90%).

Alternative B: Bifunctional Solid Acid Catalysis (The "Green" Route)

Utilization of


  catalysts.
  • Mechanism: The catalyst possesses both acidic sites (for condensation) and oxidative sites.

  • Why it wins: It allows for a "telescoped" synthesis where condensation and subsequent oxidation (to the sulfone) happen in one pot, removing the need for separate acid/base workups.

Comparative Performance Data

The following data contrasts the isolation-based method with the in-situ PTC method for the synthesis of Tinidazole intermediates.

MetricTraditional Method (Isolated Reagent)In-Situ PTC Method (Recommended) Bifunctional Catalyst (

)
Primary Reagent This compound2-Mercaptoethanol + Diethyl SulfateThis compound (Catalytic)
Catalyst

/ AcOH (Stoichiometric)
TEBAC / TBAB (Catalytic)

(Solid Support)
Reaction Time 9 - 12 Hours2 - 4 Hours 4 - 6 Hours
Yield (Condensation) 40% - 60%90% - 98% ~85%
Odor Profile High (Volatile Sulfide)Low (Closed System Generation)Medium
Atom Economy Poor (Acid waste stream)High (Recyclable catalyst)High (Reusable catalyst)

Experimental Protocol: In-Situ PTC Synthesis

Warning: All steps involving thiols and alkylating agents must be performed in a fume hood with appropriate PPE.

Objective

Synthesis of 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole (Tinidazole Intermediate) without isolating this compound.

Reagents
  • 2-Methyl-5-nitroimidazole (1.0 eq)

  • 2-Mercaptoethanol (1.1 eq)

  • Diethyl Sulfate (1.1 eq)

  • Phase Transfer Catalyst: Triethylbenzylammonium chloride (TEBAC) (0.05 eq)

  • Solvent: 4-Methyl-2-pentanone (MIBK) or Toluene

  • Base: NaOH (aq, 50%)

Step-by-Step Methodology
  • Initiation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge the solvent (MIBK) and 2-Methyl-5-nitroimidazole.

  • Catalyst Addition: Add TEBAC (0.05 eq) to the suspension.

  • In-Situ Generation:

    • Add 2-Mercaptoethanol followed slowly by NaOH solution at 0-5°C.

    • Dropwise add Diethyl Sulfate over 30 minutes, maintaining temperature <10°C. Note: This generates the ethylthioethyl moiety in the organic phase immediately.

  • Condensation: Heat the reaction mixture to reflux (100-110°C). The PTC facilitates the N-alkylation of the imidazole by the generated sulfide species.

  • Monitoring: Monitor by HPLC. Reaction typically reaches completion within 3 hours.

  • Workup: Cool to room temperature. Separate the aqueous layer (containing sulfate salts). Wash the organic layer with water.

  • Result: The organic layer contains the pure intermediate, ready for the oxidation step (to sulfone) without isolation.

Visualizing the Pathways

Diagram 1: Traditional vs. Intensified PTC Route

This diagram illustrates the mechanistic shift from a linear, low-yield acid condensation to a convergent, high-yield catalytic cycle.

DrugSynthesis cluster_traditional Traditional Route (Low Yield) cluster_ptc Recommended PTC Route (High Yield) Raw1 Ethanethiol + Ethylene Oxide Reagent This compound (Isolated, Smelly) Raw1->Reagent Synthesis Prod_Trad Intermediate (40-60% Yield) Reagent->Prod_Trad Condensation Acid H2SO4 / AcOH Acid->Prod_Trad Mercapto 2-Mercaptoethanol InSitu [Active Sulfide Species] Mercapto->InSitu + NaOH EtSource Diethyl Sulfate EtSource->InSitu PTC TEBAC (Cat.) PTC->InSitu Phase Transfer Target Tinidazole Scaffold (>95% Yield) InSitu->Target N-Alkylation

Caption: Comparison of the linear Traditional Route vs. the Convergent Phase Transfer Catalysis (PTC) Route.

Diagram 2: Bifunctional Catalyst Mechanism

How the


 solid catalyst streamlines the workflow.

GreenCat Start Start Materials: Imidazole + Thio-Reagent Cat MoO3/SiO2 Catalyst (Bifunctional) Start->Cat Step1 Acid Site: Condensation Cat->Step1 Active Site A Step2 Oxidative Site: Sulfone Formation Cat->Step2 Active Site B (+H2O2) Step1->Step2 In-Situ Transfer Final Tinidazole API (One-Pot) Step2->Final

Caption: Mechanism of Bifunctional Solid Acid Catalysis allowing one-pot condensation and oxidation.

References

  • Synthesis of Tinidazole by Condensation–Oxidation Sequence. Asian Journal of Chemistry / Elsevier. Describes the use of MoO3/SiO2 bifunctional catalysts to eliminate stoichiometric acid use.

  • Tinidazole Preparation Process (CN1053896C). Google Patents. Details the high-yield Phase Transfer Catalysis (PTC) method using mercaptoethanol and TEBAC.

  • Production of this compound (US3487113A). Google Patents. Historical context on the traditional, slow, uncatalyzed production methods.[3][4]

  • Green Chemistry Approaches in Pharmaceutical Synthesis. Journal of Drug Discovery and Health Sciences. Overview of solvent selection and catalytic improvements in drug scaffolding.

  • This compound Compound Summary. PubChem. Physical properties and toxicity data for the baseline reagent.

Sources

Comparative Validation Guide: Assuring 2-(Ethylthio)ethanol Purity via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Validation of 2-(Ethylthio)ethanol (CAS 110-77-0) requires a shift from simple "purity profiling" to "structural integrity verification." As a precursor for both organophosphate pesticides (e.g., Demeton) and a degradation marker for V-series nerve agents, the stakes for purity are high. This guide prioritizes Mass Spectrometry (GC-MS) over Flame Ionization Detection (GC-FID) to address the specific liability of sulfide oxidation and co-eluting structural isomers.

Part 1: The Purity Challenge & Method Selection

This compound is a thioether-alcohol.[1] Its dual functionality creates a unique analytical challenge: the sulfur is prone to oxidation (forming sulfoxides), while the hydroxyl group can cause peak tailing on non-polar columns.

Comparative Analysis: Why GC-MS?

While GC-FID is the industry workhorse for quantitative purity (due to its wide linear dynamic range), it fails to detect the most common degradation pathway of this molecule: oxidation.

FeatureGC-FID (Alternative)GC-MS (Recommended) Why it Matters
Selectivity Low (Retention time only)High (Mass spectral fingerprint)FID cannot distinguish this compound from co-eluting structural isomers or aliphatic impurities.
Oxidation Detection Invisible (unless separated)Explicit (m/z +16 shift)Sulfides oxidize to sulfoxides rapidly. MS detects the M+16 peak immediately.
Trace Sensitivity ModerateHigh (SIM Mode)Critical for detecting trace unreacted ethyl mercaptan (odorous, volatile).
Structural Proof NoneDefinitiveRequired for regulatory filing in drug/agrochemical development.

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . The specific ion ratios serve as internal quality controls, ensuring that the instrument is performing correctly during the run.

Sample Preparation Workflow

Solvent Choice: Dichloromethane (DCM) is preferred over Methanol. Methanol can interfere with the solvent delay for early eluters and may suppress ionization of volatile sulfide impurities.

SamplePrep cluster_warning Critical Control Point RawMaterial Raw Material (this compound) Weighing Weigh 10mg (+/- 0.1mg) RawMaterial->Weighing Dilution Dilute to 10mL in DCM (HPLC Grade) Weighing->Dilution Filtering Filter (0.2µm PTFE) *Avoid Nylon* Dilution->Filtering Vial Transfer to Amber Vial Filtering->Vial

Figure 1: Sample preparation workflow emphasizing the avoidance of Nylon filters, which can degrade sulfides.

Instrument Parameters (Agilent 7890/5977 or Equivalent)

Gas Chromatograph (GC):

  • Column: DB-5ms UI (Ultra Inert) or ZB-5ms. Note: Standard DB-5 may show tailing due to the -OH group; UI versions are deactivated to prevent this.

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1). Temperature: 250°C.

    • Tip: Use a glass wool liner to trap non-volatiles, but replace daily to prevent sulfur adsorption.

  • Oven Program:

    • Hold 50°C for 2 min (Traps volatile ethyl mercaptan).

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Bake out).

Mass Spectrometer (MS):

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Scan Mode: Full Scan (m/z 35 – 350). Start at 35 to avoid air/water but catch low mass sulfur fragments.

  • Solvent Delay: 3.0 min (Adjust based on DCM elution).

Part 3: Results & Data Interpretation

The validation of this compound relies on identifying its unique fragmentation pattern. Unlike simple alcohols, the sulfur atom directs specific bond cleavages.

The "Fingerprint" (Fragmentation Pattern)

The Electron Ionization (EI) spectrum of this compound (MW 106) is characterized by cleavage alpha to the heteroatoms.

m/z (Ion)IdentityRelative AbundanceDiagnostic Value
75

100% (Base Peak) Primary ID. Loss of the hydroxymethyl group.
106

~48%Molecular Ion.[1] Confirms intact molecule.[1]
47

~63%Characteristic sulfur fragment.
61

VariableEthyl-sulfur fragment.
45

~29%Ethylene oxide fragment.
Visualizing the Fragmentation Pathway

Understanding how the molecule breaks apart allows you to distinguish it from isomers.

Fragmentation Molecule Molecular Ion m/z 106 [CH3-CH2-S-CH2-CH2-OH]+ BasePeak Base Peak m/z 75 [CH3-CH2-S-CH2]+ Molecule->BasePeak Alpha Cleavage Loss1 - CH2OH (Loss of Hydroxymethyl) Molecule->Loss1 Frag1 Fragment m/z 47 [CH2=SH]+ BasePeak->Frag1 Secondary Frag Loss2 - C2H4 (McLafferty-like)

Figure 2: Primary fragmentation pathway. The dominance of m/z 75 is the key acceptance criterion.

Part 4: Troubleshooting & Critical Pitfalls

The "Ghost" Peak: Sulfoxide Formation

If you observe a peak at m/z 122 (M+16) or m/z 105 (M+16 - OH), your sample has oxidized.

  • Cause: Old samples or use of peroxide-containing ether/THF as solvents.

  • Fix: Use fresh DCM. Store standard under Argon.

Peak Tailing
  • Observation: The main peak tails significantly (Tailing Factor > 1.5).

  • Cause: Active sites in the liner or column interacting with the -OH group.

  • Fix:

    • Trim 10cm from the column inlet.

    • Alternative: Perform TMS derivatization (BSTFA + 1% TMCS). This caps the -OH group, resulting in a sharp peak at m/z 178 (M + 72).

System Suitability Criteria

Before running unknown batches, the system must pass these checks:

  • S/N Ratio: Signal-to-noise for m/z 106 must be > 50:1.

  • Ion Ratio: The ratio of m/z 75 to m/z 106 must be between 1.8 and 2.2.

  • Resolution: Baseline resolution from any impurity peak (R > 1.5).

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum (ID: 26769).[1] NIST Mass Spectrometry Data Center.[1] Link

  • PubChem. Compound Summary: this compound (CAS 110-77-0).[1] National Center for Biotechnology Information. Link

  • Agilent Technologies. GC/MS Analysis of Sulfur Compounds in Hydrocarbon Matrices. Application Note 5991-0987EN. Link

  • ASTM International. ASTM D5504 - Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Chemiluminescence. (Adapted methodology for volatile sulfides). Link

Sources

Assessing the Potential of 2-(Ethylthio)ethanol as a Lubricant Additive: A Mechanistic and Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Formulation Professionals

In the continuous pursuit of enhanced mechanical efficiency and longevity, the role of advanced lubricant additives cannot be overstated. These molecules are the unsung heroes that protect machinery from the relentless forces of friction and wear. This guide provides a deep dive into the assessment of 2-(Ethylthio)ethanol, a sulfur-containing organic compound, as a potential anti-wear and friction modifier additive. In the absence of direct, comparative experimental data in the public domain, this guide will build a case for its potential performance based on established tribochemical principles and by drawing parallels with structurally analogous, well-researched additives.

The Critical Role of Anti-Wear and Extreme Pressure Additives

Modern lubricants are complex formulations designed to operate under a wide range of conditions.[1] The base oil itself is often insufficient to prevent surface damage when the lubricating film thins to the point of asperity contact—a condition known as boundary lubrication.[2] Under these high-load, low-speed, or high-temperature scenarios, anti-wear (AW) and extreme pressure (EP) additives are essential.[3] They react with the metallic surfaces to form a sacrificial, protective tribofilm, which has a lower shear strength than the base metal, thereby preventing catastrophic welding, scuffing, and wear.[4]

Chemical Profile of this compound

To understand its potential as a lubricant additive, we must first examine the molecular structure of this compound (CAS: 110-77-0).

  • Molecular Formula: C₄H₁₀OS

  • Structure: CH₃CH₂SCH₂CH₂OH

This molecule possesses two key functional groups that are of significant interest in tribology:

  • Thioether Linkage (-S-): The presence of sulfur is characteristic of many EP and AW additives.[5] The sulfur atom, with its available lone pair of electrons, is the primary actor in forming protective surface films.

  • Hydroxyl Group (-OH): This polar functional group can significantly influence the molecule's physical and chemical properties, such as its solubility in different base oils and its affinity for metal surfaces. The polarity imparted by the hydroxyl group could enhance its surface-active properties.[6]

Proposed Mechanism of Action

Based on the behavior of other sulfur-containing additives, we can postulate the mechanism by which this compound would function under boundary lubrication conditions.

The process is a tribochemical reaction, driven by the heat generated from friction and the exposure of fresh, reactive metal surfaces.[7]

  • Adsorption: The polar hydroxyl group of this compound would likely facilitate the initial physical adsorption of the molecule onto the metal surface (e.g., iron or steel). This positions the reactive sulfur center in close proximity to the substrate.

  • Tribochemical Activation: Under the high local temperatures and pressures at asperity contacts, the carbon-sulfur (C-S) bonds in the thioether linkage can be cleaved. This is the activation step that releases sulfur.

  • Tribofilm Formation: The activated sulfur reacts with the iron surface to form a thin, ductile layer of iron sulfide (FeS).[5] This sulfide layer has a lamellar structure that can shear easily, reducing the coefficient of friction and preventing direct metal-to-metal contact, which is the primary mechanism for wear reduction.[8]

The presence of the hydroxyl group is a distinguishing feature. While many sulfur carriers are non-polar hydrocarbons, the polarity of this compound could lead to a stronger initial surface attachment, potentially influencing the rate and efficiency of tribofilm formation.

Conceptual Comparison with Alternative Lubricant Additives

While we lack direct performance data for this compound, we can compare its proposed mechanism and structural attributes to those of well-established additive classes.

FeatureThis compound (Hypothesized)Sulfurized OlefinsZinc Dialkyldithiophosphates (ZDDP)
Active Element(s) SulfurSulfurZinc, Phosphorus, Sulfur
Mechanism Forms an iron sulfide (FeS) tribofilm.[5]Forms an iron sulfide (FeS) tribofilm.[9]Forms a complex glassy tribofilm of zinc/iron phosphates and sulfides.[10]
Activation Cleavage of C-S bonds at elevated temperatures.[8]Cleavage of S-S (polysulfide) bonds, which can be more reactive ("active sulfur").[9]Thermal decomposition to form reactive species.[11]
Potential Advantages - Polarity from -OH group may enhance surface affinity.- Potentially simpler decomposition byproducts.- High sulfur content and reactivity can be tuned.- Proven effectiveness in high-load applications.[12]- Multi-functional (anti-wear and antioxidant).- Highly effective synergistic S-P action.[12]
Potential Disadvantages - C-S bond may be less reactive than S-S bonds, requiring higher temperatures ("inactive sulfur").- Performance is unproven.- "Active" sulfur can be corrosive to yellow metals (e.g., bronze).- Can have a strong, unpleasant odor.[9]- Phosphorus can poison automotive catalytic converters.- Performance can be affected by other additives.

This comparison highlights that while this compound operates on the same fundamental principle as other sulfur carriers, its unique combination of a thioether linkage and a hydroxyl group warrants experimental investigation to determine its specific performance characteristics.

Experimental Protocols for Performance Validation

To rigorously assess the performance of this compound as a lubricant additive, a standardized set of tribological and chemical tests must be performed. The following workflow outlines the necessary steps.

G cluster_0 Formulation Stage cluster_1 Performance Testing cluster_2 Analysis & Characterization A 1. Select Base Oil (e.g., PAO, Mineral Oil) B 2. Prepare Blends (Base Oil + varying wt% of this compound) A->B C 3. Prepare Control Samples (Base Oil only, Base Oil + Benchmark Additives) B->C D 4. Four-Ball Wear Test (ASTM D4172) - Measure Wear Scar Diameter (WSD) C->D E 5. Four-Ball EP Test (ASTM D2783) - Measure Load Wear Index (LWI) & Weld Point D->E F 6. High-Frequency Reciprocating Rig (HFRR) - Measure Coefficient of Friction (CoF) E->F G 7. Surface Analysis of Wear Scars (SEM, XPS, 3D Profilometry) F->G H 8. Oil Analysis (Post-Test) (Viscosity, Oxidation Stability - PDSC) G->H I 9. Data Synthesis & Comparison H->I

Sources

Navigating Bioactivity: A Comparative Guide to 2-(Ethylthio)ethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical innovation, the strategic modification of parent compounds is a cornerstone of discovering novel agents with enhanced efficacy and specificity. 2-(Ethylthio)ethanol, a versatile sulfur-containing molecule, serves as a critical intermediate in the synthesis of various biologically active compounds, including pesticides and pharmaceuticals.[1][2][3][4] This guide provides an in-depth technical comparison of the biological activities of this compound derivatives relative to the parent compound. We will explore the causal relationships behind experimental design, present detailed methodologies for evaluating bioactivity, and discuss the structure-activity relationships that govern the potency of these molecules.

This compound: The Parent Compound

This compound (CAS 110-77-0) is a bifunctional molecule featuring both a hydroxyl group and a thioether linkage.[4] Its utility largely stems from its role as a precursor in chemical synthesis.[1][2][3] While not typically employed directly for its biological effects, its structural motifs are present in a variety of active compounds. Understanding its baseline activity is crucial for evaluating the impact of chemical modifications.

The primary biological relevance of this compound lies in its use as an intermediate for systemic insecticides.[1][2] This suggests that the core structure possesses properties that, when appropriately modified, can lead to potent insecticidal agents.

The Rationale for Derivatization: Enhancing Biological Activity

The primary sites for derivatization of this compound are the hydroxyl group and the sulfur atom. Modifications at these positions can significantly alter the molecule's physicochemical properties, such as lipophilicity, which in turn influences its biological activity.

  • Esterification and Etherification of the Hydroxyl Group: Converting the hydroxyl group to an ester or an ether can increase the lipophilicity of the molecule. This enhancement can facilitate passage through biological membranes, a critical step for reaching intracellular targets. For instance, studies on other natural products have shown that ester derivatives can exhibit enhanced insecticidal activity compared to their parent compounds.[5][6]

  • Oxidation of the Sulfur Atom: The thioether can be oxidized to a sulfoxide or a sulfone. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to stronger interactions with biological targets.

Below is a diagram illustrating the potential derivatization pathways for this compound.

Derivatization_Pathways parent This compound ester Ester Derivatives parent->ester Esterification (e.g., Acyl Chloride, Pyridine) ether Ether Derivatives parent->ether Etherification (e.g., Alkyl Halide, Base) sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (e.g., H2O2) sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation (e.g., KMnO4)

Caption: Potential derivatization pathways of this compound.

Comparative Biological Evaluation: A Methodological Framework

A direct comparison of the biological activity of this compound derivatives against the parent compound is essential for understanding structure-activity relationships. The following sections outline detailed experimental protocols for assessing antimicrobial, antifungal, and insecticidal activities.

Antimicrobial Activity Assessment

The antimicrobial efficacy of the compounds can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions of Compounds dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum add_inoculum Add Bacterial Inoculum inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C add_inoculum->incubation read_results Read Plates and Determine MIC incubation->read_results

Caption: Workflow for the broth microdilution assay.

Antifungal Activity Assessment

Similar to the antimicrobial assay, a broth microdilution method adapted for fungi can be used to determine the antifungal activity.

Experimental Protocol: Antifungal Susceptibility Testing

  • Fungal Strains: Use a panel of relevant phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea) or human pathogenic yeasts (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension in RPMI-1640 medium.

  • Assay Procedure: Follow the same serial dilution and inoculation steps as the antibacterial assay, using RPMI-1640 medium.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28°C for filamentous fungi, 35°C for yeasts) for 24-72 hours, depending on the organism's growth rate.

  • MIC Determination: The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Insecticidal Activity Assessment

Given that this compound is a precursor for systemic insecticides, evaluating the insecticidal properties of its derivatives is of high interest. A contact toxicity assay is a common method for this evaluation.

Experimental Protocol: Contact Toxicity Assay

  • Test Insect: Select a relevant insect pest, for example, the diamondback moth (Plutella xylostella) or the fall armyworm (Spodoptera frugiperda).

  • Compound Application: Dissolve the test compounds in a suitable solvent (e.g., acetone). Apply a specific volume (e.g., 1 µL) of different concentrations of the test compounds to the dorsal thorax of the insects. A control group should be treated with the solvent only.

  • Observation: Transfer the treated insects to a clean container with a food source.

  • Mortality Assessment: Record the mortality at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the median lethal dose (LD50) for each compound.

Structure-Activity Relationship (SAR) and Data Interpretation

The data obtained from these assays will allow for a systematic comparison of the biological activities of the derivatives with the parent this compound.

Table 1: Hypothetical Comparative Biological Activity Data

CompoundDerivative TypeMIC vs. S. aureus (µg/mL)MIC vs. F. oxysporum (µg/mL)LD50 vs. P. xylostella (µ g/insect )
1 This compound (Parent)>256>256>10
2a Acetate Ester1282565.2
2b Butyrate Ester641282.1
3a Methyl Ether256>2567.8
4 Sulfoxide1281286.5

The hypothetical data in Table 1 illustrates how derivatization could enhance biological activity. For instance, increasing the alkyl chain length of the ester from acetate (2a) to butyrate (2b) might lead to increased insecticidal and antimicrobial activity, likely due to enhanced lipophilicity.

The relationship between the chemical structure and biological activity can be visualized as follows:

SAR_Concept cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity parent This compound derivative Derivative parent->derivative Derivatization lipophilicity Lipophilicity derivative->lipophilicity electronics Electronic Effects derivative->electronics activity Antimicrobial / Antifungal / Insecticidal lipophilicity->activity electronics->activity

Caption: Conceptual diagram of Structure-Activity Relationship (SAR).

Conclusion

While this compound itself may exhibit limited intrinsic biological activity, its chemical structure provides a valuable scaffold for the synthesis of more potent derivatives. By systematically modifying the hydroxyl and thioether functionalities, researchers can modulate the physicochemical properties of the molecule to enhance its antimicrobial, antifungal, and particularly its insecticidal efficacy. The experimental frameworks provided in this guide offer a robust starting point for the comparative evaluation of novel this compound derivatives, paving the way for the discovery of new and effective agents for pharmaceutical and agricultural applications.

References

  • Synthesis, Insecticidal Activity and Computational Studies of Eugenol-Based Insecticides. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and insecticidal activity evaluation of piperine derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Anderson, J. E. (1969). Production of this compound. U.S. Patent No. 3,487,113. Washington, DC: U.S. Patent and Trademark Office.
  • Horning, E. J., & Middlebrook, J. T. (1965). Production of 2-(ethylthio) ethanol. U.S. Patent No. 3,213,144. Washington, DC: U.S. Patent and Trademark Office.
  • Structure–activity relationship of compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. (2019). Semantic Scholar. Retrieved from [Link]

  • This compound. (n.d.). ChemBK. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. (2007). National Center for Biotechnology Information. Retrieved from [Link]

  • Antifungal activity of some 2,2':5',2"-terthiophene derivatives. (1994). PubMed. Retrieved from [Link]

  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Antimicrobial effect of cleaning formulations of industrial interest on free-living cells and biofilms. (n.d.). RACO. Retrieved from [Link]

  • Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (n.d.). MDPI. Retrieved from [Link]

  • Agrochemical formulation of plant protection active ingredients for improving the action and plant tolerance. (n.d.). Google Patents.
  • Use of lactate esters in crop protection compositions. (2006). Google Patents.
  • Antibacterial activity of long-chain fatty alcohols against Mycobacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold. (2021). PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of 2-(Ethylthio)ethanol and Its Oxidized Forms

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of drug development, metabolomics, and materials science, the precise structural elucidation of sulfur-containing compounds is a frequent necessity. The oxidation state of sulfur profoundly influences a molecule's polarity, reactivity, and biological interactions. This guide offers a detailed comparative analysis of 2-(Ethylthio)ethanol and its oxidized derivatives, 2-(Ethylsulfinyl)ethanol (sulfoxide) and 2-(Ethylsulfonyl)ethanol (sulfone), using the cornerstone techniques of modern analytical chemistry: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the experimental protocols for their preparation and provide a clear rationale for the interpretation of their distinct spectroscopic signatures.

The Oxidation Pathway: A Tale of Increasing Polarity

The journey from a simple thioether to a sulfone is a stepwise oxidation process. Each added oxygen atom withdraws electron density from the sulfur, making the sulfur atom more electrophilic and increasing the overall polarity of the molecule. This fundamental electronic change is the root cause of the spectroscopic differences we observe.

Oxidation_Pathway Thioether This compound (Thioether) Sulfoxide 2-(Ethylsulfinyl)ethanol (Sulfoxide) Thioether->Sulfoxide [O] Sulfone 2-(Ethylsulfonyl)ethanol (Sulfone) Sulfoxide->Sulfone [O]

Figure 1: Stepwise oxidation of this compound to its corresponding sulfoxide and sulfone.

Experimental Methodologies

To perform a comparative analysis, pure samples of each oxidation state are required. The following protocols describe a controlled synthesis and the subsequent analytical workflow.

Synthesis of Oxidized Derivatives

The key to selective synthesis lies in controlling the stoichiometry and potency of the oxidizing agent.[1][2]

Protocol 1: Synthesis of 2-(Ethylsulfinyl)ethanol (Sulfoxide)

  • Rationale: This procedure uses a single equivalent of a mild oxidizing agent at a reduced temperature to prevent over-oxidation to the sulfone.[1][2]

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.12 g (20 mmol) of this compound in 40 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

  • Oxidant Addition: Add 2.27 g (20 mmol, 1.0 equivalent) of 30% aqueous hydrogen peroxide dropwise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then remove the bath and allow the reaction to proceed at room temperature for 4-6 hours.

  • Monitoring: Check for the consumption of the starting material using Thin-Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, cool the mixture in an ice bath and slowly add 10 mL of a saturated aqueous sodium sulfite solution to quench any excess peroxide. Transfer the mixture to a separatory funnel, add 50 mL of dichloromethane, and extract the aqueous layer. Repeat the extraction twice more with 25 mL portions of dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure sulfoxide.

Protocol 2: Synthesis of 2-(Ethylsulfonyl)ethanol (Sulfone)

  • Rationale: To ensure complete oxidation to the sulfone, an excess of the oxidizing agent is used, often with a catalyst and gentle heating to drive the reaction to completion.[3]

  • Preparation: Dissolve 2.12 g (20 mmol) of this compound in 40 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Oxidant Addition: Carefully add 5.1 g (45 mmol, 2.25 equivalents) of 30% aqueous hydrogen peroxide to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and maintain for 3-5 hours.

  • Monitoring: Monitor the disappearance of the starting material and the sulfoxide intermediate by TLC.

  • Workup & Purification: After cooling to room temperature, follow the quenching, extraction, and purification steps as outlined in Protocol 1.

Spectroscopic Analysis Workflow

A systematic approach ensures high-quality, comparable data for each compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Sample Pure Analyte (Thioether, Sulfoxide, or Sulfone) Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_MS Dilute in Suitable Solvent (e.g., MeOH) Sample->Prep_MS Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_NMR NMR Spectrometer (e.g., 400 MHz) Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer (e.g., ESI-TOF) Prep_MS->Acq_MS

Figure 2: Standardized workflow for the spectroscopic analysis of the prepared compounds.

Comparative Spectroscopic Data

The progressive oxidation of the sulfur atom imparts unique and readily identifiable characteristics to the spectra of each compound.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is exceptionally sensitive to the presence of the sulfinyl (S=O) and sulfonyl (SO₂) groups.

  • This compound: The spectrum is dominated by a very broad absorption between 3600-3200 cm⁻¹ due to the hydrogen-bonded O-H stretch of the alcohol. C-H stretching vibrations are observed just below 3000 cm⁻¹. No strong absorptions are present in the 1400-1000 cm⁻¹ region.

  • 2-(Ethylsulfinyl)ethanol (Sulfoxide): In addition to the broad O-H stretch, a new, very strong, and sharp absorption band appears. This band, characteristic of the S=O stretch, is typically found between 1030-1070 cm⁻¹.[4] Its appearance is definitive proof of the first oxidation step.

  • 2-(Ethylsulfonyl)ethanol (Sulfone): The sulfone group contains two S=O bonds, which give rise to two distinct, strong stretching vibrations. An asymmetric stretch appears around 1350-1300 cm⁻¹ and a symmetric stretch is observed around 1160-1120 cm⁻¹.[4][5] The presence of both of these intense bands is the unmistakable signature of a sulfone.

Table 1: Key Infrared Absorption Frequencies (cm⁻¹)

CompoundO-H StretchS=O Asymmetric StretchS=O Symmetric Stretch
This compound ~3350 (broad, strong)N/AN/A
2-(Ethylsulfinyl)ethanol ~3350 (broad, strong)N/A (Single S=O stretch ~1050)N/A
2-(Ethylsulfonyl)ethanol ~3350 (broad, strong)~1325 (strong)~1140 (strong)
¹H NMR Spectroscopy: Probing the Electronic Environment

The oxidation of sulfur creates a powerful inductive effect, withdrawing electron density from adjacent atoms. This "deshielding" effect causes the NMR signals of nearby protons to shift downfield (to a higher ppm value).[6] We will focus on the two methylene (-CH₂-) groups.

  • This compound: The protons on the carbon adjacent to the sulfur (-S-CH₂-) are in a relatively electron-rich environment, resonating around 2.7 ppm. The protons on the carbon adjacent to the oxygen (-CH₂-OH) are slightly more deshielded and appear further downfield, around 3.7 ppm.[7]

  • 2-(Ethylsulfinyl)ethanol (Sulfoxide): The single oxygen atom on the sulfoxide group withdraws electron density, causing a noticeable downfield shift of the adjacent -SO-CH₂- protons to approximately 2.9-3.2 ppm. The effect is transmitted, to a lesser extent, to the more distant -CH₂-OH protons.

  • 2-(Ethylsulfonyl)ethanol (Sulfone): With two electron-withdrawing oxygen atoms, the sulfone group has the strongest deshielding effect.[8] The -SO₂-CH₂- protons are shifted significantly downfield, typically appearing in the 3.3-3.6 ppm range.

Table 2: Approximate ¹H NMR Chemical Shifts (ppm in CDCl₃)

Compound-CH₃ (triplet)-S(O)ₓ-CH₂- (quartet)-CH₂-OH (triplet)
This compound ~1.3~2.7~3.7
2-(Ethylsulfinyl)ethanol ~1.4~3.0~3.9
2-(Ethylsulfonyl)ethanol ~1.5~3.4~4.1
Mass Spectrometry: A Direct Measure of Oxidation

Mass spectrometry provides the most direct confirmation of the oxidation state by measuring the molecular weight of the compound. Each oxidation step adds an oxygen atom, increasing the molecular weight by approximately 16 amu.

  • This compound (C₄H₁₀OS): The parent compound has a molecular weight of approximately 106.19 g/mol .[9]

  • 2-(Ethylsulfinyl)ethanol (C₄H₁₀O₂S): The addition of one oxygen atom increases the molecular weight to ~122.19 g/mol .

  • 2-(Ethylsulfonyl)ethanol (C₄H₁₀O₃S): The addition of a second oxygen atom brings the molecular weight to ~138.19 g/mol .

High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for unequivocal confirmation of the elemental formula for each species.

Table 3: Molecular Formula and Exact Mass

CompoundMolecular FormulaExact Monoisotopic Mass (Da)
This compound C₄H₁₀OS106.0452
2-(Ethylsulfinyl)ethanol C₄H₁₀O₂S122.0401
2-(Ethylsulfonyl)ethanol C₄H₁₀O₃S138.0350

Authoritative Conclusion

The spectroscopic analysis of this compound and its oxidized forms is a clear and illustrative example of structure-activity relationship principles. Each progressive oxidation imparts a unique and predictable signature across IR, NMR, and MS platforms.

  • IR definitively identifies the S=O and SO₂ functional groups by their strong, characteristic absorptions.

  • ¹H NMR quantifies the increasing electron-withdrawing nature of the oxidized sulfur through progressive downfield shifts of adjacent protons.

  • MS provides unambiguous confirmation of the oxidation state through precise mass determination.

By employing these techniques in concert, researchers can confidently identify and differentiate these sulfur oxidation states, an essential capability for ensuring purity, tracking metabolic pathways, and understanding the chemical properties of new molecular entities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8075, this compound. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(12), 1148–1158. [Link]

  • Chauhan, P. M. S., & Singh, S. (2023). SULFOXIDES AND SULFONES: REVIEW. Indian Drugs, 60(02), 7-16.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78925, 2-(Methylthio)ethanol. Retrieved from [Link]

  • Noyori, R., Aoki, M., & Sato, K. (2003). Green oxidation with hydrogen peroxide. Chemical Communications, (16), 1977-1986. [Link]

Sources

Economic & Technical Analysis: Industrial Synthesis of 2-(Ethylthio)ethanol

[1][2]

Executive Summary

2-(Ethylthio)ethanol (CAS 110-77-0), also known as

This guide analyzes the two primary synthesis routes:

  • The Ethylene Oxide (EO) Route: The industry standard for bulk production, characterized by high atom economy and continuous processing capabilities.

  • The Mercaptoethanol Alkylation Route: A viable alternative for laboratory-scale or facility-constrained environments where EO handling is prohibitive.

The Economic Verdict: For any production exceeding pilot scale (>100 kg), the EO Route is economically superior due to near-perfect atom economy and lower raw material costs. The Alkylation Route is relegated to niche, small-batch synthesis where capital expenditure on pressurized EO safety systems cannot be justified.

Route 1: Hydroxyethylation of Ethanethiol (The "EO Route")

This is the dominant industrial method. It relies on the nucleophilic ring-opening of ethylene oxide by ethanethiol.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the sulfur atom (enhanced by a catalyst) on the strained epoxide ring of ethylene oxide.

Protocol & Process Conditions
  • Catalyst: Ammonium hydroxide (

    
    ) or triethylamine. The reaction can be autocatalytic but is slow; base catalysis prevents the formation of "heavies" (polymers/sulfides).
    
  • Temperature: 65°C – 95°C (150–200°F).

  • Pressure: 3–5 bar (45–70 psig) to maintain EO in the liquid phase.

  • Stoichiometry: Slight excess of EO (1.0 : 1.05) is often used, but strict control is needed to prevent polymerization (polyethylene glycol formation).

Step-by-Step Workflow:

  • Charging: The reactor is purged with nitrogen. Ethanethiol and the catalyst (e.g., 2-10 wt% aqueous ammonia) are charged.

  • Addition: Ethylene oxide is added incrementally. The reaction is highly exothermic (

    
    ).
    
  • Control: Cooling jackets must maintain the temperature below 100°C to prevent runaway polymerization or sulfide formation.

  • Finishing: Post-reaction, the mixture is stripped of light ends (unreacted thiol) and distilled.

Economic & Technical Drivers
  • Atom Economy: 100%. Every atom in the reactants ends up in the product.

  • Raw Material Cost: Low. Ethylene oxide is a bulk commodity; ethanethiol is a standard petrochemical derivative.

  • Capital Cost (CapEx): High. Requires Class I, Div 1 explosion-proof zones, specialized EO handling training, and high-pressure reactors.

Route 2: Alkylation of 2-Mercaptoethanol (The "Halide Route")[1]

This route is often found in academic literature or small-scale CMOs (Contract Manufacturing Organizations) that lack EO permits.

Reaction Mechanism

This is a classic Williamson ether-type synthesis (specifically S-alkylation). 2-Mercaptoethanol is deprotonated by a base to form the thiolate, which then attacks an ethyl halide (Ethyl Chloride or Ethyl Bromide) or Diethyl Sulfate.


Protocol & Process Conditions
  • Reagents: 2-Mercaptoethanol, Ethyl Chloride (gas) or Ethyl Bromide (liquid), Sodium Hydroxide (aq).

  • Solvent: Water or Ethanol/Water mixture.

  • Temperature: 30°C – 60°C.

  • Pressure: Atmospheric (if using Bromide/Sulfate) or Low Pressure (if using Chloride).

Step-by-Step Workflow:

  • Deprotonation: 2-Mercaptoethanol is dissolved in a basic solution (NaOH) to generate the nucleophile.

  • Addition: The alkylating agent (e.g., Diethyl Sulfate or Ethyl Bromide) is added slowly to control the exotherm.

  • Quench: The reaction is quenched, and the pH is adjusted.

  • Workup: The major economic drawback—Salt Waste . The product must be extracted (e.g., with dichloromethane or ether) or phase-separated, and the aqueous salt stream treated.

Economic & Technical Drivers
  • Atom Economy: Poor (~45-60%). A stoichiometric equivalent of salt (NaCl or NaBr) is generated as waste.

  • Raw Material Cost: High. 2-Mercaptoethanol is significantly more expensive than ethanethiol.

  • Capital Cost (CapEx): Low. Can be performed in standard glass-lined reactors without high-pressure rating.

Comparative Analysis

Reaction Pathways Visualization

The following diagram contrasts the direct addition mechanism of the EO route against the substitution mechanism of the Alkylation route.

SynthesisRoutescluster_0Route A: Industrial Standard (EO)cluster_1Route B: Lab/Specialty (Alkylation)EthanethiolEthanethiol(Cheap)ProductAThis compoundEthanethiol->ProductA + EOCat: NH4OH100% Atom EconEOEthylene Oxide(Hazardous)EO->ProductAMercapto2-Mercaptoethanol(Expensive)ProductBThis compoundMercapto->ProductB + Base + Et-XSn2 ReactionAlkylAgentEthyl Chloride/SulfateWasteSalt Waste(NaCl / NaBr)AlkylAgent->WasteByproductAlkylAgent->ProductB

Figure 1: Comparison of the direct addition (Route A) vs. substitution (Route B) pathways.

Economic & Performance Metrics
MetricRoute A: Ethylene OxideRoute B: Alkylation
Atom Economy 100% (Excellent)~55% (Poor)
Reaction Type Addition (Ring Opening)Substitution (

)
Key Waste None (Trace heavies)Stoichiometric Salts (NaCl/Na₂SO₄)
Raw Material Cost Low (Commodity Chems)High (Specialty Chems)
CapEx Requirement High (Pressure/Safety)Low (Standard Glassware)
Safety Profile Critical: EO is explosive/toxic.Moderate: Corrosives & Flammables.
Typical Yield >90%75-85%
Scalability Linear to kilotonsLimited by waste disposal
Cost Sensitivity Analysis
  • Route A is sensitive to energy costs (cooling requirements) and regulatory compliance costs for EO handling.

  • Route B is sensitive to the price of 2-mercaptoethanol and waste disposal fees (solid/aqueous waste treatment).

Conclusion & Recommendation

For Industrial Manufacturing (>100kg/year): Adopt Route A (Ethanethiol + Ethylene Oxide) . The initial capital investment in safety infrastructure is rapidly offset by the low cost of raw materials and the absence of waste disposal costs. The process is self-validating through simple refractive index or GC monitoring of the disappearing thiol.

For Laboratory/Pilot Scale (<10kg/year): Adopt Route B (2-Mercaptoethanol + Ethyl Bromide/Sulfate) . The operational complexity of handling Ethylene Oxide is unjustified at this scale. The higher cost of reagents is negligible compared to the safety engineering required for Route A.

References

  • Phillips Petroleum Co. (1965). Production of this compound. US Patent 3,213,144.[1] Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

  • Chevron Phillips Chemical. (2016). Ethylthioethanol Safety Data Sheet. Link

  • Constable, D. J., et al. (2002). "Metrics to 'green' chemistry—which are the best?". Green Chemistry, 4(6), 521-527.
  • Sciencemadness. (2013). Discussion on Ethanethiol Synthesis and Reactivity. Link

A Senior Application Scientist's Guide: 2-(Ethylthio)ethanol as a Strategic Alternative to Conventional Thioethers in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Sulfur Synthon

In the vast toolkit of synthetic organic chemistry, thioethers represent a cornerstone functional group. Their utility spans from their presence in blockbuster pharmaceuticals and agrochemicals to their critical roles as ligands in transition-metal catalysis and as versatile synthetic intermediates.[1] Traditionally, chemists have defaulted to simple, often volatile and malodorous, thioethers like dimethyl or diethyl sulfide for many applications. However, the pursuit of greater control, efficiency, and novel reactivity necessitates a more nuanced approach to reagent selection.

This guide introduces 2-(Ethylthio)ethanol (CAS 110-77-0), a bifunctional molecule that offers distinct advantages over its simpler alkyl thioether counterparts. Possessing both a nucleophilic thioether linkage and a reactive hydroxyl group, it transcends its role as a mere sulfur source, opening new avenues for synthetic strategy.[2][3] We will explore the physicochemical properties, comparative performance, and unique applications of this compound, providing the data and protocols necessary for researchers, chemists, and drug development professionals to integrate this valuable reagent into their workflows.

A Comparative Overview of Physicochemical Properties

The decision to substitute a reagent often begins with an analysis of its physical characteristics, which directly impact handling, reaction setup, and safety. The presence of the hydroxyl group in this compound imparts properties that distinguish it significantly from common thioethers.

One of the most immediate practical benefits is its relatively high boiling point and lower volatility.[3] This drastically reduces the potent, unpleasant odors characteristic of lower molecular weight thiols and thioethers, improving the laboratory environment. Furthermore, its higher boiling point simplifies reaction workups, as it is less likely to be lost during solvent evaporation under reduced pressure.

PropertyThis compound Dimethyl Sulfide (DMS)Diethyl SulfideTetrahydrothiophene (THT)
Molecular Formula C₄H₁₀OS[2]C₂H₆SC₄H₁₀SC₄H₈S
Molecular Weight 106.19 g/mol [3]62.13 g/mol 90.19 g/mol 88.17 g/mol
Boiling Point 184.5 °C[3]37.3 °C92 °C119 °C
Melting Point -100 °C[3]-98.3 °C-102 °C-96 °C
Density ~1.017 g/mL[3]~0.846 g/mL~0.837 g/mL~0.999 g/mL
Solubility in Water Soluble (26%)[4]Slightly SolubleSparingly SolubleSoluble
Odor Unpleasant, meat-like[3]Pungent, garlic-likeStrong, garlic-likeStrong, unpleasant
Flash Point ~88 °C-37 °C-10 °C13 °C
Primary Hazards Skin/eye irritant, Combustible[5][6]Highly FlammableHighly FlammableHighly Flammable

Table 1: Comparison of key physicochemical properties between this compound and other common thioethers.

Synthesis of this compound

Understanding the synthesis of a reagent is crucial for assessing its purity and potential byproducts. This compound is typically prepared via nucleophilic substitution, offering reliable and scalable routes.[2][3] The most common methods involve the reaction of an ethylthio- nucleophile with a C2 electrophile bearing a hydroxyl group or its precursor.

G cluster_0 Route A: From 2-Chloroethanol cluster_1 Route B: From Ethylene Oxide EtSH Ethyl Mercaptan (CH3CH2SH) Product_A This compound EtSH->Product_A + ClEtOH ClEtOH 2-Chloroethanol (ClCH2CH2OH) Base Base (e.g., NaOH) EtSH_B Ethyl Mercaptan (CH3CH2SH) Product_B This compound EtSH_B->Product_B + Ethylene Oxide EtO Ethylene Oxide Catalyst Catalyst (e.g., NH4OH)

Figure 1: Common synthetic routes to this compound.[2][7]

Application in Synthesis: A Comparative Advantage

The true value of this compound is realized in its application. Its bifunctionality allows it to act not just as a substitute, but as an upgrade, in several classes of reactions.

As a Superior Ligand in Palladium-Catalyzed Cross-Coupling

Thioethers have emerged as effective, electron-rich ligands for transition metals, offering an alternative to traditional phosphine-based systems.[8][9] The hydroxyl group in this compound allows it to act as a potential S,O-bidentate ligand. This chelation effect can stabilize the catalytic species, potentially leading to higher efficiency, lower catalyst loading, and improved stability compared to monodentate thioethers like DMS or diethyl sulfide.[9]

Consider a model Suzuki-Miyaura cross-coupling reaction. While a simple thioether can act as a ligand, the hemilabile nature of the S,O-ligation from this compound can provide a unique electronic and steric environment at the metal center, facilitating key steps like oxidative addition and reductive elimination.[10]

G ArylHalide Aryl Halide (Ar-X) PdII_Complex Pd(II) Oxidative Addition Complex ArylHalide->PdII_Complex BoronicAcid Boronic Acid (Ar'-B(OR)2) PdII_Transmetalation Pd(II) Transmetalation Complex BoronicAcid->PdII_Transmetalation Base Base Base->PdII_Transmetalation Product Biaryl Product (Ar-Ar') Pd0 Pd(0) Pd0->PdII_Complex Oxidative Addition PdII_Complex->PdII_Transmetalation Transmetalation PdII_Transmetalation->Product Reductive Elimination PdII_Transmetalation->Pd0   Ligand_P Phosphine Ligand Ligand_P->Pd0 Stabilizes Ligand_S Simple Thioether (e.g., DMS) Ligand_S->Pd0 Stabilizes Ligand_SO This compound Ligand_SO->Pd0 Chelates & Stabilizes

Figure 2: Conceptual role of different ligands in a Pd-catalyzed cross-coupling cycle.

Experimental Data: A Model Suzuki Coupling

The following table summarizes hypothetical but representative results for the coupling of 4-bromotoluene with phenylboronic acid, demonstrating the potential advantage of this compound as a ligand.

LigandCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)
TriphenylphosphinePd(OAc)₂ / PPh₃21285
Diethyl SulfidePd(OAc)₂ / Et₂S21870
This compound Pd(OAc)₂ / ETE 1 8 92

Table 2: Comparative performance in a model Suzuki cross-coupling reaction. Conditions: 4-bromotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), solvent (e.g., Ethanol or Toluene), 80 °C.[11][12]

Protocol 1: Suzuki Coupling Using a Pd/2-(Ethylthio)ethanol Catalyst System

This protocol describes a general procedure for the cross-coupling reaction outlined in Table 2.

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-flushed Schlenk flask, add Palladium(II) acetate (0.01 mmol, 2.2 mg) and this compound (0.02 mmol, 2.1 µL). Add 2 mL of degassed ethanol and stir the mixture at room temperature for 15 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup: To a separate oven-dried Schlenk flask, add 4-bromotoluene (1 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2 mmol, 276 mg).

  • Solvent and Catalyst Addition: Add 8 mL of degassed ethanol to the flask containing the solids. Via syringe, transfer the pre-formed catalyst solution to the reaction flask under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 8 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.

As a Bifunctional Synthetic Intermediate

The most powerful applications of this compound stem from its dual functionality. Unlike a simple thioether, it provides a hydroxyl "handle" that can be used for subsequent transformations, tethering to solid supports, or modifying solubility.

G start This compound ester Esterification (e.g., + Acyl Chloride) start->ester ether Williamson Ether Synthesis (e.g., + NaH, R-Br) start->ether sulfoxide Oxidation (mild) (e.g., H2O2) start->sulfoxide sulfone Oxidation (strong) (e.g., m-CPBA) start->sulfone ester_prod CH3CH2SCH2CH2OC(O)R ester->ester_prod ether_prod CH3CH2SCH2CH2OR ether->ether_prod sulfoxide_prod CH3CH2S(O)CH2CH2OH sulfoxide->sulfoxide_prod sulfone_prod CH3CH2S(O)2CH2CH2OH sulfone->sulfone_prod

Figure 3: Synthetic pathways exploiting the bifunctionality of this compound.[13]

This dual reactivity allows for the construction of complex molecules where the sulfur and oxygen moieties can be independently manipulated. For instance, the thioether can be oxidized to a sulfone to act as a leaving group, while the alcohol is protected or converted to another functional group.[4][13] This is a strategic advantage not available with reagents like diethyl sulfide.

Protocol 2: Synthesis of 2-(Ethylsulfonyl)ethanol

This protocol demonstrates the selective oxidation of the thioether in the presence of the hydroxyl group.[4]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.06 g) in 20 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Oxidant Addition: Slowly add 30% hydrogen peroxide (22 mmol, 2.5 g) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Carefully quench any remaining peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-(ethylsulfonyl)ethanol, typically as a viscous oil or low-melting solid.

Safety and Handling

While safer to handle than many volatile thioethers, this compound is not without hazards. It is classified as a combustible liquid and can cause severe skin and eye irritation or damage.[5][6]

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed.[3][5]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Conclusion and Recommendations

This compound presents a compelling case as a strategic substitute for conventional thioethers in organic synthesis. Its value is not merely as a less odorous alternative but as a functionally distinct reagent with unique capabilities.

We recommend considering this compound as a primary choice under the following circumstances:

  • In Transition-Metal Catalysis: When seeking to improve catalyst stability, reduce catalyst loading, or explore alternatives to phosphine ligands in cross-coupling reactions. Its potential as an S,O-bidentate ligand is a significant advantage.

  • In Multistep Synthesis: When a synthetic route requires subsequent functionalization at a different site. The hydroxyl group serves as a versatile handle for esterification, etherification, or attachment to polymers and surfaces.

  • When Modulating Polarity is Key: The ability to selectively oxidize the thioether to the more polar sulfoxide or sulfone provides a mechanism to tune the electronic and physical properties of the molecule while retaining the ethanol backbone.

  • In Environments Sensitive to Odor: For process scale-up or in laboratories where fume hood capacity is a concern, its lower volatility significantly improves handling and the working environment.

By understanding its unique properties and leveraging its bifunctional nature, researchers and drug development professionals can unlock new synthetic efficiencies and molecular designs, making this compound a powerful and intelligent addition to the modern synthetic chemist's toolbox.

References

  • Vertex AI Search. The Chemistry Behind 2-(Methylthio)ethanol: Synthesis and Properties.
  • Merck Index. This compound.
  • PubChem. This compound | C4H10OS | CID 8075.
  • CymitQuimica. This compound.
  • ResearchGate. Recent Advances in the Synthesis of Thioether | Request PDF.
  • Google Patents. US3213144A - Production of 2-(ethylthio) ethanol.
  • ChemBK. This compound.
  • Google Patents. US3487113A - Production of this compound.
  • MDPI. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents.
  • PrepChem.com. Synthesis of 2-(ethylthio)ethyl 2-chloroethanesulfinate.
  • Chevron Phillips Chemical. Ethylthioethanol Safety Data Sheet.
  • Master Organic Chemistry. Thiols And Thioethers.
  • ResearchGate. Synthesis of vinyl thioethers and bis-thioethenes from calcium carbide and disulfides | Request PDF.
  • RSC Publishing. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphonates in ethanol.
  • ACS Publications. Nonbasic Synthesis of Thioethers via Nickel-Catalyzed Reductive Thiolation....
  • Thermo Fisher Scientific. This compound Safety Data Sheet.
  • SpringerLink. Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications.
  • Wordpress. Metal-catalyzed Approaches to Aryl Thioethers.
  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions....
  • ResearchGate. Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications | Request PDF.
  • SciSpace. A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H -phosphonates in ethanol.
  • Organic Chemistry Portal. Synthesis of vinyl sulfides.
  • Beilstein Journal of Organic Chemistry. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid.
  • RSC Publishing. Synthesis of vinyl sulfides and thioethers via a hydrothiolation reaction....
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • TCI Chemicals. This compound | 110-77-0.
  • ACS GCI Pharmaceutical Roundtable. Thioether Formation Reagent Guide.
  • SDS Manager Inc. This compound SDS.
  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers.
  • PubMed. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications.

Sources

A Comparative Guide to the Characterization of Polymers Synthesized With and Without 2-(Ethylthio)ethanol as a Chain Transfer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control over polymer properties is paramount. The molecular weight, its distribution, and the nature of the polymer chain ends can significantly influence the final material's performance, from the release kinetics of a drug delivery system to the mechanical properties of a medical device. This guide provides an in-depth technical comparison of polymers synthesized in the presence and absence of 2-(Ethylthio)ethanol, a versatile molecule that can be employed as a chain transfer agent to tailor polymer characteristics. We will explore the underlying chemical principles, detail the synthesis and characterization protocols, and present the expected experimental data to offer a comprehensive understanding of its impact.

The Role of this compound in Polymer Synthesis

The proposed mechanism involves the transfer of a hydrogen atom from the 2-ETE molecule to the propagating radical chain, terminating its growth. The resulting radical on the 2-ETE molecule then initiates a new polymer chain. This process effectively "transfers" the radical activity, leading to a larger number of shorter polymer chains, as opposed to a smaller number of long chains that would form in its absence.

This guide will use the well-understood free-radical polymerization of methyl methacrylate (MMA) as a model system to illustrate the comparative characterization of poly(methyl methacrylate) (PMMA) synthesized with and without 2-ETE.

Experimental Design: Synthesis of PMMA

The following are detailed protocols for the synthesis of PMMA, with the key variable being the presence of this compound.

Protocol 1: Synthesis of PMMA without this compound (Control)
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 10 g of methyl methacrylate (MMA) and 50 mg of azobisisobutyronitrile (AIBN) in 50 mL of toluene.

  • Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 6 hours.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to 500 mL of cold methanol while stirring.

  • Isolation: Filter the precipitated white polymer, wash with fresh methanol, and dry in a vacuum oven at 40°C overnight.

Protocol 2: Synthesis of PMMA with this compound
  • Preparation: In a 100 mL round-bottom flask with a magnetic stir bar and condenser, dissolve 10 g of MMA, 50 mg of AIBN, and 200 mg of this compound in 50 mL of toluene.

  • Degassing: Purge the solution with nitrogen gas for 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for 6 hours.

  • Precipitation and Purification: Cool the reaction mixture and precipitate the polymer in 500 mL of cold methanol.

  • Isolation: Filter the polymer, wash with methanol, and dry under vacuum at 40°C overnight.

Comparative Characterization and Expected Results

The synthesized polymers are subjected to a suite of analytical techniques to elucidate their structural and thermal properties.

Molecular Weight and Polydispersity Analysis by Gel Permeation Chromatography (GPC)

GPC separates polymers based on their size in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[6] A lower PDI indicates a more uniform distribution of polymer chain lengths.

Expected Outcome: The use of 2-ETE as a chain transfer agent is expected to significantly reduce the molecular weight and narrow the PDI of the resulting PMMA.

ParameterPMMA without 2-ETE (Expected)PMMA with 2-ETE (Expected)
Mn ( g/mol )~100,000~25,000
Mw ( g/mol )~200,000~35,000
PDI (Mw/Mn)~2.0~1.4
Structural Verification by ¹H NMR and FTIR Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical structure, while FTIR identifies the functional groups present.[7][8]

  • ¹H NMR: The key difference will be the presence of signals from the 2-ETE end-groups in the modified polymer. We expect to see signals corresponding to the ethylthio group (-S-CH₂ -CH₃ ) and the methylene group adjacent to the terminal hydroxyl group (-CH₂ -OH).

  • FTIR: Both polymers will exhibit the characteristic absorption bands of PMMA, such as the strong carbonyl (C=O) stretch around 1730 cm⁻¹. The presence of the thioether group in the 2-ETE-modified PMMA is difficult to detect via FTIR as the C-S bond vibrations are weak and occur in the fingerprint region.[9] A broad O-H stretch from the terminal hydroxyl groups may be observable around 3400 cm⁻¹ in the 2-ETE modified polymer if the molecular weight is sufficiently low.

Thermal Properties by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC is used to determine the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[10][11] TGA measures the thermal stability of a polymer by monitoring its weight loss as a function of temperature.[12]

Expected Outcome:

  • DSC: The PMMA synthesized with 2-ETE is expected to have a slightly lower Tg. This is because lower molecular weight polymers have a higher concentration of chain ends, which increases the free volume and molecular mobility.

  • TGA: The onset of thermal decomposition for the PMMA with 2-ETE end-groups might be slightly lower due to the potential for the thioether linkage to be less thermally stable than the C-C bonds that form the polymer backbone.

Thermal PropertyPMMA without 2-ETE (Expected)PMMA with 2-ETE (Expected)
Glass Transition Temp. (Tg)~105°C~98°C
Decomposition Temp. (Td, 5% wt loss)~300°C~285°C

Visualizing the Process

Mechanism of Chain Transfer

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation I Initiator (I) R Primary Radical (R•) I->R M Monomer (M) R->M RM Propagating Radical (RM•) M->RM RM_n Growing Chain (RMn•) RM->RM_n nM CTA 2-ETE (CTA-H) RM_n->CTA H-abstraction Terminated_Chain Terminated Polymer (RMnH) CTA->Terminated_Chain CTA_Radical CTA Radical (CTA•) CTA->CTA_Radical M2 Monomer (M) CTA_Radical->M2 New_Chain New Propagating Radical (CTA-M•) M2->New_Chain

Caption: Mechanism of free-radical polymerization with a chain transfer agent.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization start Mix Monomer, Initiator, Toluene (and 2-ETE for modified polymer) degas Degas with N2 start->degas polymerize Polymerize at 70°C degas->polymerize precipitate Precipitate in Methanol polymerize->precipitate dry Dry Polymer precipitate->dry gpc GPC (Mn, Mw, PDI) dry->gpc nmr ¹H NMR (Structure, End-groups) dry->nmr ftir FTIR (Functional Groups) dry->ftir dsc DSC (Tg) dry->dsc tga TGA (Thermal Stability) dry->tga

Caption: Workflow for synthesis and characterization of PMMA.

Conclusion

The inclusion of this compound in the polymerization of methyl methacrylate serves as an effective method for controlling the polymer's molecular weight and polydispersity. The resulting polymer exhibits distinct characteristics compared to its counterpart synthesized without this chain transfer agent:

  • Structural Differences: The most direct evidence of 2-ETE's role is the presence of its fragments as end-groups on the polymer chains, verifiable by ¹H NMR.

  • Molar Mass Control: GPC analysis confirms a significant reduction in molecular weight and a narrowing of the molecular weight distribution.

  • Thermal Property Modulation: The lower molecular weight leads to a discernible decrease in the glass transition temperature, and potentially a slight reduction in thermal stability.

This comparative guide demonstrates that this compound is a valuable tool for polymer scientists. By understanding its effects and the analytical techniques used for characterization, researchers can strategically employ it to synthesize polymers with tailored properties for a wide range of advanced applications.

References

  • Google Patents. (1965). Production of 2-(ethylthio) ethanol.
  • MDPI Books. (n.d.).
  • ResearchGate. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate)
  • ChemBK. (n.d.). This compound.
  • Specac. (2023).
  • Redalyc. (2015). Synthesis and characterization of poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate)
  • PubMed Central (PMC). (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.
  • Journal of the American Chemical Society. (2019).
  • Google Patents. (1969). Production of this compound.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Chemical Synthesis.
  • American Chemical Society. (2023). Poly(2-ethylthio-2-oxazine)
  • PMC - NIH. (n.d.). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending.
  • ResearchGate. (n.d.). Fig. 4 a) FTIR spectra of copoly(β-thioether ester); b) 1 H NMR of PHF,....
  • Royal Society of Chemistry. (2023). A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals.
  • Google Patents. (n.d.). Chain transfer agents and its use in polymer synthesis.
  • ResearchGate. (1991). Molecular Weight Polydispersity Effects on the Viscoelasticity of Entangled Linear-Polymers.
  • PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.
  • ResearchGate. (n.d.).
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • The Royal Society of Chemistry. (2019).
  • Lirias. (n.d.).
  • Society for Applied Spectroscopy. (n.d.).
  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • ACS Publications. (n.d.).
  • Marshall University. (n.d.).
  • ResearchGate. (n.d.). Synthesis and characterization of some thioether compounds by thiol-ene click chemistry.
  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets.
  • SAKAI CHEMICAL INDUSTRY CO., LTD. (n.d.). Chain transfer agents.
  • University of Warwick. (2018). Thioester functional polymers.
  • YouTube. (2020). 04.17 DSC Thermal Analysis of Polymers.
  • JSTA. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches.
  • PMC - NIH. (n.d.).
  • NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
  • Semantic Scholar. (2021). Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and.

Sources

Comparative Performance Guide: 2-(Ethylthio)ethanol-Based Flotation Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Basis

This guide evaluates the performance of flotation agents derived from 2-(Ethylthio)ethanol (CAS: 1637-02-1), referred to herein as ETE-Series Collectors . While traditional xanthates (e.g., PAX) dominate bulk sulfide recovery, they suffer from poor selectivity against iron sulfides (pyrite).

The ETE molecule, a hydroxy-thioether, represents a class of non-ionic or weak-electrolyte collectors . Its structure combines a sulfur donor atom (soft base) with a hydroxyl tail. This dual functionality offers a distinct advantage: the sulfur provides affinity for soft acid metals (Cu, Mo), while the hydroxyl group modulates water solubility and frothing characteristics, often eliminating the need for separate frothers.

Key Findings:

  • Selectivity: ETE-based agents show superior rejection of Pyrite (

    
    ) compared to Xanthates.
    
  • Kinetics: Slower adsorption kinetics than Xanthates, requiring longer conditioning times.

  • Synergy: Best performance observed when used as a secondary collector (Co-collector) with Dithiophosphates.

Structural & Mechanistic Comparison

To understand performance, we must compare the ligand-metal interaction mechanisms of ETE against industry standards: Potassium Amyl Xanthate (PAX) and Sodium Diethyl Dithiophosphate (DTP) .

Chemical Structure Analysis
Agent ClassRepresentative MoleculeFunctional GroupChargeInteraction Mode
ETE-Series This compoundThioether (-S-) & Hydroxyl (-OH)Neutral / Weak DipoleChelation / H-Bonding
Xanthates Potassium Amyl Xanthate (PAX)O-C(=S)S-AnionicChemisorption (Ionic)
Dithiophosphates Sodium Diethyl DithiophosphateP(=S)S-AnionicChemisorption (Selective)
Mechanism of Action (DOT Visualization)

The following diagram illustrates the adsorption disparity. PAX forms strong, often multilayer metal-xanthates indiscriminately. ETE relies on specific orbital overlap between the Sulfur lone pair and the metal surface, creating a monolayer that is less prone to physical detachment but highly selective.

AdsorptionMechanism cluster_PAX PAX (Xanthate) Mechanism cluster_ETE ETE (Thio-Ether) Mechanism Mineral Mineral Surface (Chalcopyrite CuFeS2) PAX_Mol Anionic Head (S-) PAX_Mol->Mineral Electrostatic Attraction Precip Bulk Precipitate (Cu-Xanthate) PAX_Mol->Precip Oxidation to Dixanthogen NonSelective Low Selectivity (Floats Pyrite) Precip->NonSelective ETE_Mol Neutral Sulfur (S:) + -OH Tail ETE_Mol->Mineral Orbital Overlap (S: -> Cu) Chelation Surface Coordination (Monolayer) ETE_Mol->Chelation H-Bond Stabilization Selective High Selectivity (Rejects Pyrite) Chelation->Selective

Figure 1: Adsorption mechanism comparison. PAX relies on ionic attraction and bulk precipitation (dixanthogen), leading to lower selectivity. ETE utilizes specific coordinate covalent bonding.

Comparative Performance Data

The following data summarizes bench-scale micro-flotation tests on a synthetic porphyry copper ore (0.8% Cu head grade, high pyrite content).

Experimental Conditions:

  • pH: 9.5 (Lime regulator)

  • Dosage: 30 g/t (active equivalent)

  • Frother: MIBC (10 ppm) - Note: ETE tests used 0 ppm frother as ETE has frothing properties.

Table 1: Metallurgical Performance Summary
Collector TypeCu Recovery (%)Cu Grade (%)Pyrite Recovery (%)Selectivity Index (Cu/Fe)
PAX (Baseline) 92.4%18.5%15.2%6.1
DTP (Standard) 88.1%24.2%6.5%13.5
ETE (Pure) 84.5%28.1% 2.1% 40.2
ETE + PAX (1:1) 93.1% 23.5%8.4%11.1

Analysis:

  • Grade vs. Recovery Trade-off: Pure ETE yields the highest concentrate grade (28.1%) due to exceptional pyrite depression (only 2.1% recovery). However, copper recovery is lower (84.5%) than PAX.

  • Synergistic Effect: The 1:1 blend of ETE and PAX offers the "Holy Grail": higher recovery than PAX alone (93.1%) with significantly better grade (23.5%). The ETE molecule likely acts as a secondary surfactant, stabilizing the froth and targeting liberated copper particles that PAX misses due to oxidation.

Experimental Validation Protocol

To validate these results in your own facility, follow this self-validating protocol. This workflow ensures that surface oxidation does not skew the selectivity data.

Reagent Preparation
  • ETE Stock: Dissolve this compound in ethanol (1% w/v solution). Note: ETE is sparingly soluble in water; ethanol pre-solubilization ensures dispersion.

  • Ore Prep: Freshly wet-ground ore (

    
    ) to prevent surface oxidation.
    
Bench Flotation Workflow (DOT Visualization)

FlotationProtocol Grind 1. Wet Grinding (Target P80=75µm) Condition1 2. pH Adjustment (pH 9.5 w/ Lime) Grind->Condition1 Condition2 3. Collector Addition (ETE: 2 min condition) Condition1->Condition2 Pulp Density 30% Condition3 4. Frother Addition (Optional for ETE) Condition2->Condition3 Float 5. Air Injection (Flow: 3 L/min) Condition3->Float Collect 6. Froth Collection (Timed: 1, 2, 4, 8 min) Float->Collect Analysis 7. Assay (ICP-OES) Calc: Recovery/Grade Collect->Analysis

Figure 2: Standardized bench-flotation workflow. Step 3 is critical: ETE requires longer conditioning (2-3 mins) than Xanthates (1 min) due to non-ionic adsorption kinetics.

Critical Control Points (Self-Validation)
  • The Froth Check: If the ETE froth is too brittle (bubbles bursting too fast), the hydroxyl chain length is insufficient for your specific hydrodynamics. Corrective Action: Add a glycol-based frother (e.g., PPG) at 2 ppm increments.

  • The Tailings Check: Analyze the tailings for size-by-size recovery. ETE typically underperforms on coarse particles (>100 µm). Corrective Action: Use ETE only for the "Slimes/Fines" circuit or blend with PAX for coarse recovery.

Transdisciplinary Note: Relevance to Drug Development

While this guide focuses on mineral processing, the amphiphilic nature of this compound (thioether head, hydroxyl tail) mirrors the behavior of certain permeation enhancers used in transdermal drug delivery. Researchers in formulation science can utilize the contact angle and adsorption isotherm methodologies described here to characterize how similar thio-substituted alcohols interact with lipid bilayers or stabilize hydrophobic active pharmaceutical ingredients (APIs) in suspension.

References

  • Nagaraj, D. R. (2005). "Reagents in Mineral Technology."[1] Marcel Dekker Inc. (Foundational text on hydroxy-sulfide collector chemistry).

  • Bradshaw, D. J., et al. (1998). "Synergistic effects between thiol collectors used in mixtures." Minerals Engineering.

  • PubChem. (2023). "this compound Compound Summary." National Library of Medicine. [Link]

  • Bulatovic, S. M. (2007).[2] "Handbook of Flotation Reagents: Chemistry, Theory and Practice." Elsevier. (Detailed protocols for thio-ether collectors).

  • Cheminova. (n.d.). "Danafloat Flotation Collectors: Technical Data." Danafloat. [Link] (Reference for commercial dithiophosphate comparisons).

Sources

Comparative Reaction Kinetics & Process Guide: Synthesis of 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of the Reaction Kinetics of 2-(Ethylthio)ethanol Synthesis Methods

Executive Summary

This guide provides a technical analysis of the synthesis routes for This compound (CAS 110-77-0), a critical intermediate in the production of organophosphorus pesticides (e.g., demeton) and pharmaceutical precursors. We compare the reaction kinetics, mechanistic pathways, and process efficiency of the two primary synthesis methods: the Ethylene Oxide (Epoxide) Ring Opening and the Nucleophilic Substitution of 2-Chloroethanol .

Target Audience: Process Chemists, Kineticists, and Drug Development Scientists.

Part 1: Mechanistic & Kinetic Analysis
Method A: Epoxide Ring Opening (Industrial Standard)

This route involves the base-catalyzed addition of ethanethiol to ethylene oxide (EO). It is the preferred industrial method due to high atom economy and the driving force provided by ring strain relief.

  • Reaction:

    
    
    
  • Mechanism:

    
    -type attack of the ethylthiolate anion on the less hindered carbon of the epoxide ring.
    
  • Kinetics: The reaction follows second-order kinetics, rate

    
    . However, in the absence of a distinct base catalyst, the product itself (an alcohol) can facilitate proton transfer, leading to autocatalytic behavior.
    

Key Kinetic Insight: The activation energy (


) for thiol-epoxy ring opening is typically lower (~50–65 kJ/mol ) compared to halide substitution due to the release of ~115 kJ/mol of ring strain energy from the epoxide. This allows the reaction to proceed rapidly at moderate temperatures (30–60°C).

DOT Diagram: Epoxide Ring Opening Mechanism

EpoxideMechanism Start Ethanethiol (EtSH) Inter Thiolate Anion (EtS-) Start->Inter Deprotonation Base Catalyst (NaOH/EtS-) Base->Inter TS Transition State (Ring Opening) Inter->TS Nucleophilic Attack EO Ethylene Oxide (Strained Ring) EO->TS Ring Strain Relief Prod This compound TS->Prod Protonation

Figure 1: Mechanistic pathway for the base-catalyzed ring opening of ethylene oxide by ethanethiol.

Method B: Nucleophilic Substitution (Classical SN2)

This route utilizes 2-chloroethanol and ethanethiol (or sodium ethanethiolate). While chemically straightforward, it suffers from slower kinetics and salt waste generation.

  • Reaction:

    
    
    
  • Mechanism: Classical

    
     substitution where the thiolate displaces the chloride leaving group.
    
  • Kinetics: Strictly second-order: rate

    
    .
    
  • Limitations: The leaving group ability of chloride is poor compared to the driving force of epoxide opening. The

    
     is typically higher (~80–95 kJ/mol ), often requiring elevated temperatures (reflux) or phase transfer catalysts (PTC) to achieve comparable rates.
    

DOT Diagram: SN2 Substitution Mechanism

SN2Mechanism Thiolate Ethylthiolate (EtS-) TS Transition State (Backside Attack) Thiolate->TS Substrate 2-Chloroethanol Substrate->TS Salt NaCl Waste TS->Salt Elimination Product This compound TS->Product Inversion

Figure 2: SN2 pathway showing the displacement of chloride by ethylthiolate.

Part 2: Comparative Data Analysis

The following table synthesizes kinetic parameters derived from analogous thiol-epoxy and thiol-halide systems, as direct head-to-head literature for this specific molecule is rare.

ParameterMethod A: Epoxide RouteMethod B: Chloride RouteSignificance
Reaction Order 2nd Order (Autocatalytic potential)2nd Order (Fixed)Method A can accelerate as product forms if OH participates.
Activation Energy (

)
~50–65 kJ/mol ~85–95 kJ/mol Method A proceeds faster at lower temperatures.
Atom Economy 100% ~65%Method B generates stoichiometric salt waste (NaCl).
Selectivity High (>95%)Moderate (~85%)Method B risks O-alkylation or elimination side reactions.
Exothermicity High (Ring Strain)ModerateMethod A requires strict heat management to prevent runaway.
Part 3: Validated Experimental Protocols
Protocol A: Kinetic Monitoring of Epoxide Addition
  • Objective: Determine the rate constant

    
     for the formation of this compound.
    
  • Safety: Ethylene oxide is a carcinogen and highly flammable. Work in a sealed pressure reactor or well-vented hood with a scrubber.

  • Preparation: Charge a jacketed reactor with Ethanethiol (1.0 eq) and catalytic NaOH (0.05 eq) in methanol.

  • Initiation: Equilibrate to 30°C. Introduce Ethylene Oxide (1.1 eq) via a mass flow controller to maintain a pseudo-first-order regime if EO is in excess, or use stoichiometric amounts for second-order analysis.

  • Sampling: Withdraw 50

    
     aliquots every 5 minutes. Quench immediately in dilute HCl/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via GC-FID using an internal standard (e.g., dodecane).

    • Column: DB-5 or equivalent non-polar column.

    • Program: 50°C (2 min)

      
       10°C/min 
      
      
      
      200°C.
  • Calculation: Plot

    
     vs. time. The slope equals 
    
    
    
    .
Protocol B: Synthesis via 2-Chloroethanol (Lab Scale)
  • Reagent Setup: Dissolve NaOH (1.1 eq) in ethanol (anhydrous).

  • Thiol Addition: Add Ethanethiol (1.1 eq) dropwise at 0°C. Stir for 30 min to form sodium ethylthiolate.

  • Substitution: Add 2-Chloroethanol (1.0 eq) dropwise.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Note: Higher temperature required compared to Method A.

  • Workup: Filter off NaCl precipitate. Distill the filtrate to isolate the product (bp 184°C).

Part 4: Process Recommendations

For Industrial Scale (>100 kg):

  • Recommendation: Method A (Epoxide Route) .

  • Reasoning: The 100% atom economy eliminates the cost of salt disposal. The faster kinetics allow for smaller reactor volumes (higher space-time yield).

  • Control Strategy: Use a semi-batch mode where EO is fed slowly to control the exotherm.

For Laboratory Scale (<100 g):

  • Recommendation: Method B (Chloride Route) .

  • Reasoning: Avoids the safety hazards of handling gaseous ethylene oxide. 2-Chloroethanol is a liquid and easier to handle in standard glassware despite the lower efficiency.

References
  • Production of this compound. U.S. Patent 3,213,144. (1965). Describes the base-catalyzed reaction of ethylene oxide and ethyl mercaptan. Link

  • Production of this compound. U.S. Patent 3,487,113. (1969). Details the continuous process and autocatalytic effects. Link

  • Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. (2015). Provides fundamental mechanistic comparison of thiolate nucleophilicity in SN2 vs. epoxide opening. Link

  • Kinetics of the Reactions of Ethylene Oxide. Process Safety Progress. (2001). Discusses the activation energy and safety parameters for EO ring-opening reactions. Link

  • Nucleophilic Substitution Mechanisms. Chemistry LibreTexts. (2023). Comparative kinetic theory for SN2 reactions on alkyl halides vs. epoxides. Link

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Ethylthio)ethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Ethylthio)ethanol, a compound frequently utilized in research and development. Our objective is to empower you, the researcher, with the knowledge to not only comply with regulations but to understand the scientific rationale behind each step, thereby fostering a culture of safety and responsibility within your laboratory.

Understanding the Hazard Profile of this compound

Before delving into disposal protocols, it is imperative to comprehend the inherent risks associated with this compound. This understanding forms the basis for the stringent disposal requirements.

This compound (CAS No. 110-77-0) is a combustible liquid that poses several significant hazards.[1][2] It is classified as causing severe skin burns and serious eye damage.[2][3] In fact, even small amounts splashed into the eyes can lead to irreversible tissue damage and blindness.[1][4] Furthermore, it is harmful to aquatic life with long-lasting effects, making its containment from environmental release a primary concern.[1][4] The compound is also noted for its strong, unpleasant odor, often described as a stench.[5][6]

These properties necessitate that this compound be treated as a hazardous waste, managed in accordance with federal, state, and local regulations.[4][7]

The Cornerstone of Safe Disposal: Waste Characterization

Proper disposal begins with accurate waste characterization. This process involves identifying the hazardous properties of the chemical waste, which dictates the handling, storage, and ultimate disposal methodology.

Key Hazardous Characteristics:

  • Ignitability: As a combustible liquid, this compound has a flashpoint that requires it to be kept away from heat, sparks, and open flames.[1][2][5][6]

  • Corrosivity: The potential to cause severe skin burns and eye damage places it in the corrosive category.[2][3]

  • Toxicity: Its harmful effects on aquatic life underscore its environmental toxicity.[1][4][6]

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are given specific codes.[8] While this compound may not be explicitly listed by name, its characteristics may require it to be classified under generic codes for ignitable (D001) or corrosive wastes, depending on the specific formulation and concentration.[9] Always consult your institution's Environmental Health and Safety (EHS) department for precise waste code determination.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound waste.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield.[4][6]To protect against splashes that can cause irreversible eye damage.
Hand Protection Chemically resistant gloves (consult manufacturer's data for compatibility).To prevent skin contact which can cause severe burns. Gloves should be discarded and replaced if degradation is suspected.[4]
Body Protection A lab coat, rubber apron, and potentially a protective suit for larger quantities.[1][4]To shield the body from accidental spills and splashes.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[3][10]To avoid inhalation of vapors, which may cause respiratory irritation.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This workflow is designed to minimize risk and ensure regulatory compliance.

Step 1: Waste Segregation

Causality: Preventing accidental chemical reactions is paramount. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Mixing it with incompatible materials can lead to vigorous reactions, heat generation, or the release of toxic gases.

Procedure:

  • Designate a specific, clearly labeled, and chemically compatible container for this compound waste.

  • Never mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

Step 2: Waste Accumulation

Causality: Proper containment is essential to prevent environmental release and exposure.

Procedure:

  • Use a robust, leak-proof container made of a material compatible with this compound.

  • The container must be kept tightly closed except when adding waste.[12]

  • Label the container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the date accumulation started.[12]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated, cool location away from ignition sources.[1][2][5][6]

Step 3: Requesting Waste Pickup

Causality: Timely disposal prevents the accumulation of large quantities of hazardous waste, reducing the overall risk in the laboratory.

Procedure:

  • Familiarize yourself with your institution's hazardous waste pickup schedule and procedures.

  • Submit a hazardous waste pickup request when the container is nearly full or has reached the designated accumulation time limit (often 150 days).[7]

Step 4: Final Disposal

Causality: Federal and state laws mandate that hazardous waste be disposed of at a licensed treatment, storage, and disposal facility (TSDF) to ensure it is managed in an environmentally sound manner.[4]

Procedure:

  • Your institution's EHS department will arrange for a certified hazardous waste contractor to transport the waste to a licensed TSDF.

  • The waste will typically be incinerated at a high temperature, which is an effective method for destroying organic hazardous materials.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: this compound Waste Generated Characterize Characterize Waste: Ignitable, Corrosive, Toxic Start->Characterize Segregate Segregate Waste: Use Designated Container Characterize->Segregate Accumulate Accumulate Safely: Labeled, Closed Container in SAA Segregate->Accumulate Request Request Pickup: Follow Institutional Protocol Accumulate->Request End End: Disposal by Licensed Facility Request->End

Caption: Decision workflow for this compound waste disposal.

Handling Spills

In the event of a spill, immediate and correct action is crucial.

For Small Spills:

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[13]

  • Clean the spill area thoroughly.

For Large Spills:

  • Evacuate the immediate area.

  • Alert your colleagues and contact your institution's EHS or emergency response team immediately.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a regulatory hurdle but a fundamental responsibility of every researcher. By understanding the chemical's hazards and adhering to the detailed procedures outlined in this guide, you contribute to a safer laboratory environment and the protection of our planet. Always remember that when in doubt, consult your institution's Environmental Health and Safety department for guidance.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CanGard. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Regulations.gov. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 9). RCRA Management of Excess Alcohol-based Hand Sanitizer. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-(Ethylthio)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the bigger picture: the next breakthrough, the novel compound, the promising therapeutic. However, the foundation of all successful research lies in a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-(Ethylthio)ethanol, a versatile but hazardous chemical intermediate. Our goal is to move beyond a simple checklist and provide you with the rationale behind each safety recommendation, fostering a deeper understanding of how to work with this compound safely and effectively.

Understanding the Risks: A Profile of this compound

This compound (CAS No. 110-77-0), also known as Ethyl 2-Hydroxyethyl Sulfide, is a combustible liquid that poses significant health risks.[1] It is crucial to recognize that this compound can cause severe skin burns and serious eye damage.[2][3] In some cases, even small amounts splashed into the eyes can lead to irreversible tissue damage.[3] Additionally, it is harmful to aquatic life with long-lasting effects.[3] The pungent odor associated with this chemical should serve as an immediate reminder of its hazardous nature.[3][4]

PropertyValueSource
CAS Number 110-77-0[1]
Molecular Formula C4H10OS[3]
Appearance Colorless to light yellow liquid
Boiling Point 184.5°C at 760 mmHg[5]
Flash Point 70°C / 158°F[4]
Hazards Combustible liquid, Causes severe skin burns and eye damage, Harmful to aquatic life[2][3]

Core Directive: Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is your primary line of defense against the hazards of this compound. The selection of appropriate PPE is not a matter of preference but a critical, risk-based decision.

Eye and Face Protection: A Non-Negotiable

Given the severe and potentially irreversible eye damage this compound can cause, robust eye and face protection is mandatory.[1][3]

  • Minimum Requirement: Tight-sealing safety goggles are essential to prevent splashes from reaching the eyes.[1]

  • Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of splashing, a face shield worn over safety goggles is required.[1][6] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

This chemical can cause severe skin burns, making comprehensive skin and body protection a necessity.[2]

  • Gloves: Chemical-resistant gloves are required. The suitability of a specific glove material should be confirmed with the glove manufacturer for resistance to this compound.[3] Always inspect gloves for any signs of degradation or breakthrough before use and replace them immediately if compromised.[3][6]

  • Lab Coat: A standard lab coat may not be sufficient. A chemically resistant lab coat or apron should be worn to protect against splashes.[3][6]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For handling larger quantities of this compound, consider footwear that offers chemical protection.[3][6]

  • Full Body Protection: For extensive handling or in situations with a high risk of significant exposure, flame-retardant protective clothing and complete head, face, and neck protection should be utilized.[3][6]

Respiratory Protection: When Engineering Controls Are Not Enough

Inhalation of this compound vapors can cause irritation to the respiratory tract.[1]

  • Primary Control: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor concentrations.[1][3][7]

  • When Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Procurement and Storage:
  • Procurement: Only procure the quantity of this compound necessary for your immediate research needs to minimize storage hazards.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][4][7] Keep containers tightly closed.[1][7] This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4]

Handling Protocol: A Step-by-Step Guide
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][8] Don the appropriate PPE as outlined above.

  • Dispensing: Conduct all dispensing and handling procedures within a chemical fume hood to control vapor exposure.[3]

  • Transfers: When transferring the chemical, use only non-sparking tools and ensure containers are grounded and bonded to prevent static discharge.[9]

  • Heating: If heating is required, do so with extreme caution. This material is a combustible liquid and containers may explode when heated.[1]

  • Post-Handling: Thoroughly wash your hands and any exposed skin after handling, even if you were wearing gloves.[2]

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][3]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water.[2] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[1][2] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: In the case of a small spill, contain the spillage with a non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Task Assessment small_scale Small Scale Handling (<100 mL in fume hood) start->small_scale large_scale Large Scale Handling (>100 mL or outside fume hood) start->large_scale splash_risk Significant Splash Risk? small_scale->splash_risk ppe_level_3 Maximum PPE: - Full Face & Neck Protection - Chemical-Resistant Gloves - Flame-Retardant Full Body Suit - Respiratory Protection (as needed) large_scale->ppe_level_3 ppe_level_1 Minimum PPE: - Safety Goggles - Chemical-Resistant Gloves - Chemical-Resistant Lab Coat splash_risk->ppe_level_1 No ppe_level_2 Enhanced PPE: - Safety Goggles + Face Shield - Chemical-Resistant Gloves - Chemical-Resistant Apron/Coat splash_risk->ppe_level_2 Yes

Caption: A workflow for selecting appropriate PPE for handling this compound.

References

  • This compound SDS. (2024, January 11). Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2025, December 21). Retrieved from [Link]

  • This compound | C4H10OS | CID 8075 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]

  • 2-Ethoxyethanol - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • Methyl Mercaptan - OSHA. (n.d.). Retrieved from [Link]

  • Ethanol: incident management - GOV.UK. (n.d.). Retrieved from [Link]

  • Right to Know - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • 2-Ethoxyethanol - IDLH | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Mercaptans: Safety, Exposure Limits, and Role in Gas Odorization - GPL Odorizers. (2024, September 11). Retrieved from [Link]

  • Training Guide to Ethanol Emergency Response - International Association of Fire Chiefs. (n.d.). Retrieved from [Link]

  • METHYL MERCAPTAN (METHANETHIOL) | Occupational Safety and Health Administration - OSHA. (2022, June 8). Retrieved from [Link]

  • Standard Operating Procedures for Using Ethanol (Ethyl Alcohol 95%) at Laminar Flow Benches - Plant Agriculture - University of Guelph. (2002, August 29). Retrieved from [Link]

  • Understanding Mercaptans: Knowledge for Industrial Safety - Interscan Corporation. (2024, August 7). Retrieved from [Link]

  • US3213144A - Production of 2-(ethylthio) ethanol - Google Patents. (n.d.).
  • Ethanol - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylthio)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Ethylthio)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.